molecular formula C20H13F3N4O2S B1667036 Amg-517 CAS No. 659730-32-2

Amg-517

货号: B1667036
CAS 编号: 659730-32-2
分子量: 430.4 g/mol
InChI 键: YUTIXVXZQIQWGY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AMG-517 is a small molecule drug with a maximum clinical trial phase of I.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-[4-[6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-1,3-benzothiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N4O2S/c1-11(28)26-19-27-18-15(3-2-4-16(18)30-19)29-17-9-14(24-10-25-17)12-5-7-13(8-6-12)20(21,22)23/h2-10H,1H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTIXVXZQIQWGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C=CC=C2S1)OC3=NC=NC(=C3)C4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90216178
Record name AMG-517
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90216178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

659730-32-2
Record name AMG-517
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0659730322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMG-517
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90216178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMG-517
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/172V4FBZ75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Development of AMG-517: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: AMG-517 is a potent and highly selective competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1][2] Developed as a potential therapeutic agent for chronic pain, its journey through preclinical and clinical studies provides valuable insights into the complexities of targeting the TRPV1 channel.[2] While demonstrating efficacy in animal models of pain, its development was ultimately halted due to a significant on-target side effect: hyperthermia.[2][3] This technical guide details the discovery, mechanism of action, and development history of this compound, presenting key quantitative data and experimental methodologies for researchers in drug development.

Core Discovery and Mechanism of Action

This compound was identified through structure-activity relationship studies of 4-oxopyrimidines as a novel antagonist for the TRPV1 receptor.[2] The TRPV1 channel, a non-selective cation channel, is a key integrator of noxious stimuli, including heat (>43°C), protons (acidic conditions), and capsaicin, the pungent compound in chili peppers.[4][5] It is predominantly expressed in primary sensory neurons, where its activation leads to the sensation of pain. The therapeutic rationale was to block this channel to prevent pain signaling.

This compound functions as a competitive antagonist, binding to the TRPV1 channel to block its activation by various stimuli.[1][6] It effectively inhibits inward currents and calcium influx induced by capsaicin, low pH, and heat.[1][7] This mechanism of action was confirmed across both recombinant human and native rat TRPV1 channels.[1]

Quantitative Preclinical Data

The preclinical development of this compound involved extensive in vitro and in vivo characterization to determine its potency, selectivity, and pharmacokinetic profile.

In Vitro Potency and Selectivity

This compound demonstrated high potency in inhibiting the activation of the human TRPV1 channel in various assays. Its selectivity was established by testing against other related TRP channels, where it showed significantly lower affinity.

ParameterSpecies/Cell LineAssay ConditionValueReference
IC₅₀ Human TRPV1-CHOCapsaicin-induced ⁴⁵Ca²⁺ influx0.76 nM[1]
IC₅₀ Human TRPV1-CHOAcid (pH 5.0)-induced ⁴⁵Ca²⁺ influx0.62 nM[1]
IC₅₀ Human TRPV1-CHOHeat (45°C)-induced ⁴⁵Ca²⁺ influx1.3 nM[1]
IC₅₀ Rat DRG NeuronsCapsaicin-induced current0.68 nM[1][6]
K_b_ Rat TRPV1Radioligand Binding4.2 nM[1][6]
K_b_ Human TRPV1Radioligand Binding6.2 nM[1][6]
IC₅₀ CHO Cellsvs. TRPV2, TRPV3, TRPV4, TRPA1, TRPM8>20 µM[1]

Table 1: In Vitro Activity of this compound.

In Vivo Efficacy and Pharmacokinetics

In animal models, orally administered this compound was effective in reducing pain behaviors. Pharmacokinetic studies in rats revealed good oral bioavailability and a long half-life.

ParameterAnimal ModelMeasurementValueReference
ED₅₀ RatCapsaicin-induced flinching0.33 mg/kg, p.o.[6]
MED RatCapsaicin-induced flinching0.3 mg/kg, p.o.[1][6]
MED RatCFA-induced thermal hyperalgesia0.83 mg/kg, p.o.[6]
AUC₀-inf RatOral dosing8800 ng·hr/mL[8]
t₁/₂ RatOral dosing31 h[8]
F (%) RatOral dosing51%[8]

Table 2: In Vivo Efficacy and Pharmacokinetic Parameters of this compound in Rats.

Clinical Development and Setbacks

This compound advanced into Phase I clinical trials to assess its safety and pharmacokinetics in healthy human subjects.[3][8] However, these trials revealed a critical, dose-limiting side effect.

The Hyperthermia Challenge

Blockade of the TRPV1 channel by this compound led to a marked, dose-dependent increase in core body temperature in all species tested, including humans.[3][6] This hyperthermia was found to be a reversible, on-target effect of TRPV1 antagonism.[3][5] In a Phase Ib study involving patients who had undergone molar extraction, this compound administration resulted in prolonged hyperthermia, with body temperatures exceeding 40°C in some individuals.[3][8] This undesirable side effect, coupled with poor water solubility, led to the discontinuation of its clinical development for pain.[2][3]

ParameterSpeciesDosageMax Temperature Increase (°C)Reference
Hyperthermia Rat0.3 mg/kg0.5°C[6]
Hyperthermia Rat1 mg/kg0.6°C[6]
Hyperthermia Rat3 mg/kg1.6°C[6]
Hyperthermia HumanPost-molar extraction>40°C total body temp[3][8]

Table 3: Hyperthermic Effects of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of TRPV1 activation and its inhibition by this compound, as well as the general workflow for its preclinical evaluation.

TRPV1_Activation_Pathway cluster_stimuli Noxious Stimuli cluster_channel TRPV1 Channel cluster_cellular_response Cellular Response Heat Heat (>43°C) TRPV1 TRPV1 Heat->TRPV1 Activate Protons Protons (H⁺) Protons->TRPV1 Activate Capsaicin Capsaicin Capsaicin->TRPV1 Activate Ca_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Influx Depolarization Depolarization Ca_Influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal AMG517 This compound AMG517->TRPV1 Block

Caption: Mechanism of TRPV1 activation and inhibition by this compound.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Trials Assay Cell-Based Assays (CHO-hTRPV1) Potency Potency Determination (IC₅₀ vs. Heat, Acid, Capsaicin) Assay->Potency Selectivity Selectivity Screening (vs. other TRP channels) Potency->Selectivity PK Pharmacokinetics in Rats (AUC, t₁/₂, F%) Selectivity->PK Lead Candidate Selection Efficacy Efficacy Models (Capsaicin Flinch, CFA Hyperalgesia) PK->Efficacy Safety Safety/Tolerability (Hyperthermia Assessment) Efficacy->Safety Phase1 Phase I Studies (Human Safety, PK, Hyperthermia) Safety->Phase1 IND Enabling

Caption: Generalized preclinical to clinical workflow for this compound.

Experimental Protocols

In Vitro: Calcium Influx Assay
  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing recombinant human TRPV1 (hTRPV1).[1]

  • Methodology: Cells are cultured and plated in multi-well plates. They are loaded with a calcium-sensitive dye (e.g., Fura-2 AM) or cultured in the presence of radioactive ⁴⁵Ca²⁺.

  • Procedure: A baseline reading is established before adding varying concentrations of this compound. After a short incubation period, the TRPV1 channel is activated using a specific stimulus:

    • Chemical: Capsaicin (e.g., 500 nM).[1]

    • Acid: Lowering the extracellular pH to 5.0.[1]

    • Heat: Increasing the temperature of the assay buffer to 45°C.[1]

  • Data Analysis: The change in intracellular calcium concentration is measured using a fluorometric plate reader or by scintillation counting for ⁴⁵Ca²⁺. The concentration of this compound that inhibits 50% of the agonist-induced response (IC₅₀) is calculated by fitting the data to a four-parameter logistic equation.

In Vivo: Capsaicin-Induced Flinching Model
  • Species: Male Sprague-Dawley rats.[6]

  • Methodology: This model assesses the "on-target" activity of a TRPV1 antagonist by measuring the response to a direct TRPV1 agonist.

  • Procedure: Animals are orally (p.o.) administered with vehicle or varying doses of this compound. After a set time (e.g., 2 hours) to allow for drug absorption, a small volume of capsaicin solution is injected into the plantar surface of one hind paw. The animals are then observed for a defined period (e.g., 1-5 minutes), and the number of flinches or licks of the injected paw is counted by an observer blinded to the treatment groups.[6][8]

  • Data Analysis: The dose-dependent reduction in flinching behavior is analyzed. The effective dose that reduces the flinching response by 50% (ED₅₀) is calculated. The minimally effective dose (MED) is determined as the lowest dose that produces a statistically significant reduction in flinches compared to the vehicle-treated group.[1][6]

In Vivo: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
  • Species: Male Sprague-Dawley rats.[9]

  • Methodology: This model induces a localized inflammation and mimics chronic inflammatory pain, assessing the anti-hyperalgesic effects of a compound.

  • Procedure: A subcutaneous injection of CFA into the plantar surface of a hind paw induces inflammation, which develops over several hours to days. At a specific time post-CFA injection (e.g., 21 hours), animals are treated orally with vehicle or this compound.[6][9] Thermal hyperalgesia is assessed by measuring the paw withdrawal latency to a radiant heat source (e.g., using a modified Hargreaves apparatus).[9]

  • Data Analysis: A reduction in paw withdrawal latency in the inflamed paw compared to the contralateral paw or baseline indicates thermal hyperalgesia. The ability of this compound to increase this latency back towards baseline is measured. The MED is the lowest dose that causes a statistically significant reversal of thermal hyperalgesia.[6]

Conclusion

The development of this compound provides a critical case study in drug discovery. It validated TRPV1 as a druggable target for pain and demonstrated that high potency and selectivity could be achieved. However, it also uncovered the integral role of TRPV1 in thermoregulation, revealing a significant on-target side effect that proved insurmountable for systemic administration. The data and methodologies from the this compound program remain highly valuable for researchers, offering a comprehensive look at the preclinical and early clinical evaluation of a TRPV1 antagonist and highlighting the challenges that can arise even with a well-validated mechanism of action.

References

An In-depth Technical Guide to AMG-517: A Selective TRPV1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AMG-517 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, an ion channel critically involved in pain and temperature sensation.[1][2][3] Developed for the potential treatment of chronic pain, this compound has been extensively characterized in preclinical studies and has entered Phase I clinical trials.[3][4] Its development, however, was halted due to the on-target side effect of hyperthermia, a challenge that has provided valuable insights into the physiological role of the TRPV1 channel.[3][4][5] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, experimental protocols, and the signaling pathways it modulates.

Chemical Properties

This compound is a synthetic organic compound with the following identifiers:

  • IUPAC Name: N-(4-{6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy-1,3-benzothiazol-2-yl)acetamide[3]

  • CAS Number: 659730-32-2[3]

  • Molecular Formula: C₂₀H₁₃F₃N₄O₂S[3][6]

  • Molar Mass: 430.41 g·mol⁻¹[3][6]

Mechanism of Action

The TRPV1 receptor is a non-selective cation channel predominantly expressed in primary afferent sensory neurons.[7][8] It is activated by a variety of noxious stimuli, including high temperatures (>42°C), acidic conditions (protons), and exogenous chemical ligands like capsaicin, the pungent component of chili peppers.[8][9] Activation of TRPV1 leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and initiates the transmission of pain signals to the central nervous system.[8][10]

This compound functions as a competitive antagonist at the TRPV1 receptor.[1] It effectively blocks the channel, preventing its activation by various stimuli. Studies have demonstrated that this compound potently inhibits TRPV1 activation induced by capsaicin, protons (low pH), and heat.[1][2][11] This multimodal antagonism underscores its comprehensive blockade of the TRPV1 channel's function.

Quantitative Pharmacological Data

The potency, efficacy, and pharmacokinetic profile of this compound have been thoroughly evaluated in numerous preclinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterSpecies/Cell LineActivatorValueReference(s)
IC₅₀ Human TRPV1 (CHO cells)Capsaicin0.76 nM[2]
Human TRPV1 (CHO cells)Protons (pH 5.0)0.62 nM[2]
Human TRPV1 (CHO cells)Heat (45°C)1.3 nM[2]
Human TRPV1-0.5 nM[1]
Rat Dorsal Root Ganglion NeuronsCapsaicin0.68 ± 0.2 nM[1][2]
K_b_ Rat TRPV1-4.2 nM[1][11]
Human TRPV1-6.2 nM[1][11]

Table 2: In Vivo Efficacy of this compound in Rodent Pain Models

ModelSpeciesEndpointDoseReference(s)
Capsaicin-Induced Flinch RatED₅₀0.33 mg/kg, p.o.[1]
RatMinimally Effective Dose (MED)0.3 mg/kg, p.o.[1][2]
CFA-Induced Thermal Hyperalgesia RatMinimally Effective Dose (MED)0.83 mg/kg, p.o.[1]

Table 3: Pharmacokinetic Profile of this compound in Rats

ParameterValueReference(s)
AUC₀-inf (ng·hr/mL) 8800[5]
Clearance (mL/hr/kg) 120[5]
Volume of Distribution (Vss, mL/kg) 4000[5]
Half-life (t₁/₂, h) 31[5]
Oral Bioavailability (F, %) 51[5]

Table 4: Hyperthermic Effect of this compound in Rats

Dose (mg/kg)Increase in Body Temperature (°C)Reference(s)
0.3 0.5[1]
1 0.6[1]
3 1.6[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize this compound.

1. Calcium Influx Assay

This in vitro assay is used to determine the potency of this compound in blocking TRPV1 activation.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing recombinant human TRPV1 are cultured in standard growth medium.

  • Assay Preparation: Cells are plated in 96-well plates. On the day of the assay, the growth medium is replaced with an assay buffer.

  • Compound Addition: this compound is serially diluted and added to the wells at various concentrations. Plates are incubated to allow the compound to bind to the receptors.

  • Stimulation and Measurement: A stimulating agent (e.g., capsaicin, acidic buffer, or heated buffer) containing ⁴⁵Ca²⁺ is added to the wells. After a short incubation period, the assay is stopped by washing the cells to remove excess ⁴⁵Ca²⁺.

  • Data Analysis: The amount of ⁴⁵Ca²⁺ that has entered the cells is quantified using a scintillation counter. The IC₅₀ value is calculated by plotting the percentage of inhibition against the concentration of this compound.[1][2][11]

2. Capsaicin-Induced Flinching Model in Rats

This in vivo model assesses the "on-target" analgesic effect of this compound.

  • Animals: Male Sprague-Dawley rats are used.

  • Acclimation: Animals are acclimated to the testing environment to minimize stress-induced variability.

  • Drug Administration: this compound or vehicle is administered orally (p.o.) at a predetermined time before the capsaicin challenge.

  • Capsaicin Challenge: A small volume of capsaicin solution is injected subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after injection, the rat is placed in an observation chamber, and the number of flinches (rapid lifting and shaking of the injected paw) is counted for a set period (e.g., 5 minutes).

  • Data Analysis: The dose-dependent reduction in the number of flinches in the this compound-treated groups is compared to the vehicle-treated group to determine the ED₅₀.[1][2]

3. Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia in Rats

This model is used to evaluate the efficacy of this compound in a state of inflammatory pain.

  • Induction of Inflammation: A single intraplantar injection of Complete Freund's Adjuvant (CFA) into one hind paw is used to induce a localized and persistent inflammation.

  • Assessment of Hyperalgesia: Thermal hyperalgesia (increased sensitivity to a thermal stimulus) is measured at a time point when inflammation is well-established (e.g., 21 hours post-CFA). A radiant heat source is focused on the plantar surface of the paw, and the latency to paw withdrawal is recorded. A decrease in withdrawal latency indicates thermal hyperalgesia.

  • Drug Administration: this compound or vehicle is administered orally.

  • Post-Drug Assessment: Paw withdrawal latencies are re-measured at various times after drug administration to assess the reversal of thermal hyperalgesia.

  • Data Analysis: The minimally effective dose (MED) that produces a statistically significant increase in paw withdrawal latency compared to the vehicle group is determined.[1]

Visualizing Pathways and Workflows

TRPV1 Signaling Pathway and this compound Inhibition

TRPV1_Signaling cluster_stimuli TRPV1 Activators cluster_channel TRPV1 Channel cluster_inhibition Antagonist cluster_downstream Cellular Response Heat Heat (>42°C) TRPV1 TRPV1 Channel Heat->TRPV1 Activate Protons Protons (H+) Protons->TRPV1 Activate Capsaicin Capsaicin Capsaicin->TRPV1 Activate Influx Cation Influx (Ca²⁺, Na⁺) TRPV1->Influx AMG517 This compound AMG517->TRPV1 Blocks Depolarization Membrane Depolarization Influx->Depolarization Signal Action Potential Generation Depolarization->Signal Pain Pain Signal Transmission Signal->Pain

Caption: TRPV1 channel activation by stimuli and competitive antagonism by this compound.

Experimental Workflow: In Vitro Calcium Influx Assay

Calcium_Influx_Workflow A Culture hTRPV1-CHO cells in 96-well plates B Add serial dilutions of this compound A->B C Incubate B->C D Add Stimulant (Capsaicin/Acid/Heat) + ⁴⁵Ca²⁺ C->D E Incubate D->E F Wash cells to remove extracellular ⁴⁵Ca²⁺ E->F G Quantify intracellular ⁴⁵Ca²⁺ (Scintillation Counting) F->G H Calculate IC₅₀ G->H

Caption: Step-by-step workflow for the ⁴⁵Ca²⁺ influx assay.

Experimental Workflow: In Vivo CFA Pain Model

CFA_Workflow cluster_day1 Day 1 cluster_day2 Day 2 (21h post-CFA) cluster_analysis Data Analysis A Inject CFA into rat hind paw B Measure baseline paw withdrawal latency (Thermal Stimulus) A->B C Administer this compound or Vehicle (p.o.) B->C D Measure paw withdrawal latency at multiple time points post-dosing C->D E Compare withdrawal latencies to determine reversal of hyperalgesia D->E

Caption: Timeline for the CFA-induced thermal hyperalgesia model.

Clinical Development and Limitations

This compound progressed into Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy human volunteers.[4] A significant finding from these trials was that blockade of the TRPV1 channel with this compound led to a marked and dose-dependent increase in core body temperature (hyperthermia).[4][11] In some cases, particularly after a painful stimulus like molar extraction, body temperatures surpassed 40°C.[4][5]

This on-target side effect is believed to result from the disruption of the body's core temperature regulation, a physiological process in which TRPV1 channels play a crucial role.[4][12] The hyperthermia was reversible, and its intensity attenuated with repeated dosing.[4] However, the risk associated with this side effect was deemed too high for the continued development of this compound as a systemic analgesic, leading to its discontinuation from clinical trials.[3][4]

Conclusion

This compound stands as a well-characterized, potent, and selective TRPV1 antagonist. Its preclinical profile demonstrated significant analgesic potential in various pain models. However, its clinical development was halted by the unacceptable side effect of hyperthermia, revealing the critical role of TRPV1 in human thermoregulation. Despite its clinical discontinuation, this compound remains an invaluable pharmacological tool for researchers. It continues to aid in the exploration of TRPV1 channel physiology and pathology and serves as a key reference compound in the ongoing effort to develop new generations of TRPV1 antagonists that can separate analgesic efficacy from hyperthermic side effects.

References

The Role of TRPV1 Channels in Pain and Inflammation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel that functions as a critical integrator of noxious stimuli, playing a pivotal role in the molecular mechanisms of pain and neurogenic inflammation. Activated by a diverse range of physical and chemical triggers including high temperatures, acidic conditions, and endogenous and exogenous ligands like capsaicin, TRPV1 is predominantly expressed in primary sensory neurons.[1][2] Its sensitization by inflammatory mediators positions it as a key therapeutic target for analgesic and anti-inflammatory drug development. This guide provides a comprehensive technical overview of TRPV1's function, detailed experimental protocols for its study, quantitative data on its modulation, and visual representations of its signaling pathways and experimental workflows.

The TRPV1 Channel: A Polymodal Nociceptor

TRPV1 is a tetrameric ion channel that, upon activation, allows the influx of cations, primarily Ca2+ and Na+, leading to depolarization of nociceptive neurons.[3][4] This depolarization initiates action potentials that are transmitted to the central nervous system, resulting in the sensation of pain. The channel is activated by a variety of stimuli:

  • Thermal: Temperatures exceeding 42°C.[1][2]

  • Chemical: Exogenous compounds like capsaicin (from chili peppers) and endogenous molecules such as anandamide.

  • Protons: Acidic conditions with a pH below 5.9.[2]

During tissue injury and inflammation, a host of inflammatory mediators are released, including prostaglandins, bradykinin, and nerve growth factor (NGF). These mediators do not directly activate TRPV1 but significantly lower its activation threshold, a process known as sensitization. This leads to a state of heightened pain sensitivity, where stimuli that are normally not painful (allodynia) or are only mildly painful (hyperalgesia) evoke a strong pain response.

Signaling Pathways in TRPV1 Activation and Sensitization

The sensitization of TRPV1 is largely mediated by the activation of intracellular signaling cascades, primarily involving protein kinases A and C (PKA and PKC). Inflammatory mediators, by binding to their respective G-protein coupled receptors (GPCRs) on the neuronal membrane, trigger these pathways, leading to the phosphorylation of the TRPV1 channel. This phosphorylation increases the channel's open probability and reduces its activation threshold.

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Inflammatory Mediators Inflammatory Mediators GPCR GPCR Inflammatory Mediators->GPCR Capsaicin Capsaicin TRPV1 TRPV1 Capsaicin->TRPV1 Heat (>42C) Heat (>42C) Heat (>42C)->TRPV1 Protons (H+) Protons (H+) Protons (H+)->TRPV1 PLC PLC GPCR->PLC AC AC GPCR->AC Ca2+ Ca2+ TRPV1->Ca2+ Influx Action Potential Action Potential TRPV1->Action Potential Depolarization DAG DAG PLC->DAG IP3 IP3 PLC->IP3 cAMP cAMP AC->cAMP PIP2 PIP2 PKC PKC DAG->PKC PKA PKA cAMP->PKA PKC->TRPV1 Phosphorylation (Sensitization) PKA->TRPV1 Phosphorylation (Sensitization) Neuropeptide Release Neuropeptide Release Ca2+->Neuropeptide Release Drug_Discovery_Workflow Compound Library Compound Library HTS High-Throughput Screening (e.g., FLIPR Calcium Assay) Compound Library->HTS Hit Identification Hit Identification HTS->Hit Identification Secondary Screening Electrophysiology (Patch-Clamp) Hit Identification->Secondary Screening Active Compounds Stop Stop Hit Identification->Stop Inactive Compounds Lead Optimization Lead Optimization Secondary Screening->Lead Optimization In Vivo Models Pain & Inflammation Models (e.g., Carrageenan) Lead Optimization->In Vivo Models Preclinical Candidate Preclinical Candidate In Vivo Models->Preclinical Candidate Neurogenic_Inflammation cluster_neuron Sensory Neuron Terminal cluster_tissue Peripheral Tissue TRPV1 Activation TRPV1 Activation Ca2+ Influx Ca2+ Influx TRPV1 Activation->Ca2+ Influx Neuropeptide Release Release of CGRP & Substance P Ca2+ Influx->Neuropeptide Release Blood Vessel Blood Vessel Neuropeptide Release->Blood Vessel Vasodilation Vasodilation Blood Vessel->Vasodilation Plasma Extravasation Plasma Extravasation Blood Vessel->Plasma Extravasation Inflammation Inflammation Vasodilation->Inflammation Plasma Extravasation->Inflammation

References

AMG-517: A Technical Guide to Target Binding, Selectivity, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target binding and selectivity profile of AMG-517, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1). The document details the quantitative pharmacology of this compound, its mechanism of action, and the experimental protocols used for its characterization.

Core Target Binding and Potency

This compound is a competitive antagonist of the TRPV1 ion channel, a key integrator of noxious thermal, chemical, and inflammatory stimuli.[1][2] It effectively blocks the activation of TRPV1 by various agonists, including capsaicin, protons (low pH), and heat.[1][3] The potency of this compound has been determined through various in vitro assays, demonstrating its high affinity for both human and rat TRPV1.

Table 1: In Vitro Potency of this compound against Human TRPV1
Assay TypeAgonistIC50 (nM)
45Ca2+ InfluxCapsaicin (500 nM)0.76[1][3]
45Ca2+ InfluxAcid (pH 5.0)0.62[1][3]
45Ca2+ InfluxHeat (45°C)1.3[1][3]
General TRPV1 AntagonismNot Specified0.5[4]
Capsaicin-mediated AssayCapsaicin0.9[4][5]
Acid-mediated AssayAcid (protons)0.5[4]
Table 2: Comparative Binding Affinity of this compound
SpeciesAssay TypeDissociation Constant (Kb) (nM)
RatCompetitive Antagonism4.2[1][3][4]
HumanCompetitive Antagonism6.2[1][3][4]

Selectivity Profile

A critical aspect of a drug candidate's profile is its selectivity for the intended target over other related proteins. This compound exhibits a high degree of selectivity for TRPV1 over other members of the Transient Receptor Potential (TRP) channel family.

Table 3: Selectivity of this compound against other TRP Channels
Off-Target ChannelAgonistIC50 (µM)
TRPV22-APB>20[1]
TRPV32-APB>20[1]
TRPV44-αPDD>20[1]
TRPA1Allyl isothiocyanate>20[1]
TRPM8Icilin>20[1]

Signaling Pathway and Mechanism of Action

TRPV1 is a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[6] Its activation by noxious stimuli leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the transmission of pain signals. This compound, as a competitive antagonist, binds to the TRPV1 channel and prevents its activation by endogenous and exogenous agonists, thereby inhibiting the downstream signaling cascade that leads to the sensation of pain.

TRPV1_Signaling_Pathway cluster_stimuli Noxious Stimuli cluster_membrane Sensory Neuron Membrane cluster_intracellular Intracellular Signaling Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Protons (H+) Protons (H+) Protons (H+)->TRPV1 Heat (>43°C) Heat (>43°C) Heat (>43°C)->TRPV1 Ca_influx Ca2+ Influx TRPV1->Ca_influx opens Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal AMG517 This compound AMG517->TRPV1 blocks Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay Procedure cluster_data_analysis Data Analysis culture Culture TRPV1-expressing cells seed Seed cells onto plates/coverslips culture->seed preincubate Pre-incubate with this compound seed->preincubate stimulate Stimulate with agonist (Capsaicin/Acid/Heat) preincubate->stimulate record Record response (Ca2+ influx or current) stimulate->record plot Plot dose-response curve record->plot calculate Calculate IC50/Kb plot->calculate

References

The Pharmacological Profile of AMG-517: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-517 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1] TRPV1, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons (acidic conditions), and capsaicin, the pungent component of chili peppers.[2][3] Its role in pain and neurogenic inflammation made it an attractive target for the development of novel analgesics. This compound emerged from discovery efforts as a promising clinical candidate for the treatment of chronic pain.[1] However, its development was halted during Phase I clinical trials due to the on-target side effect of hyperthermia.[4][5] Despite its discontinuation for clinical use, this compound remains a valuable research tool for elucidating the physiological and pathophysiological roles of TRPV1. This technical guide provides an in-depth summary of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo activity, and the experimental protocols used for its characterization.

Mechanism of Action

This compound functions as a competitive antagonist at the TRPV1 receptor.[2][6] It effectively blocks the activation of the TRPV1 channel by various stimuli, including capsaicin, protons (low pH), and heat.[2][3] By binding to the receptor, this compound prevents the influx of cations, primarily Ca2+ and Na+, into the cell, thereby inhibiting the depolarization of nociceptive sensory neurons and the subsequent transmission of pain signals.[4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

Assay TypeAgonistCell LineSpeciesIC50 (nM)Reference
45Ca2+ InfluxCapsaicin (500 nM)CHOHuman0.76[2]
45Ca2+ InfluxAcid (pH 5.0)CHOHuman0.62[2]
45Ca2+ InfluxHeat (45 °C)CHOHuman1.3[2]
Native TRPV1 ActivationCapsaicinDorsal Root Ganglion NeuronsRat0.68[2][6]
Dissociation Constant (Kb)--Rat4.2[2][6]
Dissociation Constant (Kb)--Human6.2[2][6]

Table 2: In Vivo Efficacy of this compound in Rodent Models

Animal ModelEndpointSpeciesAdministrationEffective DoseReference
Capsaicin-Induced FlinchingReduction in flinchesRatOralMED: 0.3 mg/kg[2][6]
Capsaicin-Induced FlinchingReduction in flinchesRatOralED50: 0.33 mg/kg[6]
CFA-Induced Thermal HyperalgesiaReversal of hyperalgesiaRatOralMED: 0.83 mg/kg[6]

Table 3: In Vivo Effects on Body Temperature

SpeciesAdministrationDose (mg/kg)Maximum Temperature Increase (°C)Reference
RatOral0.30.5[6]
RatOral10.6[6]
RatOral31.6[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Assays

45Ca2+ Influx Assay

This assay measures the ability of a compound to inhibit the influx of radioactive calcium into cells expressing the target receptor upon stimulation.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1 are cultured in appropriate media and seeded into 96-well plates.[2]

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified period.[2]

  • Stimulation: The TRPV1 channel is activated by adding an agonist, which can be capsaicin (e.g., 500 nM), an acidic solution (e.g., pH 5.0), or by increasing the temperature to 45°C.[2]

  • 45Ca2+ Addition: Radioactive 45Ca2+ is added to the wells simultaneously with or immediately after the agonist.

  • Termination: The assay is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular 45Ca2+.

  • Measurement: The amount of intracellular 45Ca2+ is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced 45Ca2+ influx (IC50) is calculated.

In Vivo Models

Capsaicin-Induced Flinching Test in Rats

This model assesses the in vivo efficacy of a compound in blocking acute nociception mediated by TRPV1 activation.

  • Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment.

  • Compound Administration: this compound or vehicle is administered orally at various doses.[2]

  • Capsaicin Challenge: After a predetermined time to allow for drug absorption, a solution of capsaicin is injected into the plantar surface of one hind paw.

  • Behavioral Observation: The number of flinches of the injected paw is counted for a defined period (e.g., 5 minutes) immediately following the capsaicin injection.[2]

  • Data Analysis: The dose of this compound that produces a 50% reduction in the number of flinches (ED50) or the minimally effective dose (MED) is determined.[2][6]

Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia Model in Rats

This model is used to evaluate the efficacy of a compound in a model of inflammatory pain.

  • Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw of the rats. This induces a localized and persistent inflammation.

  • Development of Hyperalgesia: The animals are allowed to develop thermal hyperalgesia over a period of time (e.g., 24 hours).

  • Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus (e.g., a radiant heat source) is measured for both the inflamed and non-inflamed paws.

  • Compound Administration: this compound or vehicle is administered orally.

  • Post-treatment Measurement: Paw withdrawal latencies are measured at various time points after drug administration.

  • Data Analysis: The ability of this compound to reverse the thermal hyperalgesia in the inflamed paw is quantified by the increase in paw withdrawal latency compared to the vehicle-treated group. The minimally effective dose (MED) is then determined.[6]

Mandatory Visualizations

Signaling Pathway

TRPV1_Signaling_Pathway cluster_activators Exogenous & Endogenous Activators cluster_channel TRPV1 Channel cluster_antagonist Antagonist cluster_downstream Downstream Effects Capsaicin Capsaicin TRPV1 TRPV1 Capsaicin->TRPV1 Activation Heat Heat (>42°C) Heat->TRPV1 Activation Protons Protons (H+) Protons->TRPV1 Activation Anandamide Anandamide Anandamide->TRPV1 Activation IonInflux Cation Influx (Ca²⁺, Na⁺) TRPV1->IonInflux AMG517 This compound AMG517->TRPV1 Blockade Depolarization Membrane Depolarization IonInflux->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential PainSignal Pain Signal Transmission ActionPotential->PainSignal

Caption: TRPV1 Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow_Capsaicin_Flinch_Test start Start: Animal Acclimation drug_admin Oral Administration: This compound or Vehicle start->drug_admin absorption Drug Absorption Period drug_admin->absorption capsaicin_injection Capsaicin Injection (Plantar Surface) absorption->capsaicin_injection observation Behavioral Observation: Counting Paw Flinches capsaicin_injection->observation data_analysis Data Analysis: Determine ED50/MED observation->data_analysis end End data_analysis->end

Caption: Workflow for the in vivo capsaicin-induced flinching test.

Conclusion

This compound is a well-characterized, potent, and selective TRPV1 antagonist. While its clinical development for pain was halted due to hyperthermia, it serves as an indispensable pharmacological tool for investigating the diverse functions of the TRPV1 channel. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of pain, neuropharmacology, and drug discovery. The consistent on-target effect of hyperthermia across species, including humans, underscores the critical role of TRPV1 in thermoregulation.[3][4] Future research on TRPV1 antagonists may focus on dissociating the analgesic effects from the hyperthermic side effects, a challenge that, if overcome, could re-ignite interest in this target for therapeutic development.

References

AMG-517: A Technical Guide for the Investigation of Transient Receptor Potential Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-517 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain perception and thermoregulation. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in studying TRPV1 channels. The information is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

The TRPV1 channel, a non-selective cation channel, is activated by a variety of noxious stimuli, including capsaicin (the pungent component of chili peppers), heat (>43°C), and acidic conditions (protons).[1][2] Its activation on sensory neurons leads to the sensation of pain. Consequently, antagonists of TRPV1, such as this compound, have been investigated as potential analgesics.[3][4] However, the clinical development of this compound was halted due to the on-target side effect of hyperthermia, highlighting the complex role of TRPV1 in physiological processes.[3][5] Despite this, this compound remains a valuable tool for preclinical research into the function of TRPV1.

Mechanism of Action

This compound acts as a competitive antagonist at the TRPV1 receptor.[6] It effectively blocks the activation of the channel by various stimuli, including capsaicin, protons, and heat.[7][8] By binding to the TRPV1 channel, this compound prevents the influx of cations (primarily Ca2+ and Na+) that would normally occur upon activation, thereby inhibiting the initiation of a pain signal.[9]

Quantitative Data

The potency and selectivity of this compound have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

In Vitro Potency of this compound
ParameterSpeciesCell LineAgonistIC50 (nM)Reference(s)
Ca2+ InfluxHumanCHOCapsaicin1-2[7]
Ca2+ InfluxHumanCHOProtons (pH 5)1-2[7]
Ca2+ InfluxHumanCHOHeat (45°C)1-2[7]
Inward CurrentHumanCHOCapsaicin0.76[8]
Inward CurrentHumanCHOProtons0.62[8]
Inward CurrentHumanCHOHeat1.3[8]
Native TRPV1 ActivationRatDorsal Root Ganglion NeuronsCapsaicin0.68[6]
In Vivo Efficacy and Effects of this compound
ModelSpeciesEndpointRoute of AdministrationEffective DoseEffectReference(s)
Capsaicin-Induced FlinchRatNumber of FlinchesOralED50 = 0.33 mg/kgDose-dependent decrease in flinching[6]
CFA-Induced Thermal HyperalgesiaRatThermal Paw Withdrawal LatencyOralMED = 0.83 mg/kgReversal of thermal hyperalgesia[6]
Body TemperatureRatCore Body TemperatureOral0.3, 1, 3 mg/kgDose-dependent hyperthermia (0.5, 0.6, 1.6°C increase)[6]
Body TemperatureHumanCore Body TemperatureOral2, 5, 10 mgPlasma concentration-dependent hyperthermia[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections provide overviews of key experimental protocols involving this compound. For complete, detailed protocols, it is recommended to consult the cited primary literature.

In Vitro Assays

Cell-Based Calcium Influx Assay

This assay is used to determine the potency of this compound in inhibiting TRPV1 activation.

  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human or rat TRPV1 are commonly used.[7][10]

  • Culture Conditions: Cells are typically maintained in DMEM supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to ensure continued expression of the TRPV1 channel.[10]

  • Assay Procedure:

    • Cells are plated in 96-well plates and grown to confluence.

    • The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified time.

    • The plate is placed in a fluorescence plate reader, and a baseline fluorescence is measured.

    • A TRPV1 agonist (e.g., capsaicin, acidic buffer, or heated buffer) is added to the wells to stimulate the channel.

    • The change in fluorescence, indicative of intracellular calcium concentration, is measured over time.

    • The IC50 value is calculated by fitting the concentration-response data to a logistical equation.

Electrophysiology (Patch-Clamp)

Patch-clamp electrophysiology allows for the direct measurement of ion channel activity.

  • Cell Preparation: Whole-cell patch-clamp recordings are performed on single cells expressing TRPV1.

  • Recording Solutions: The extracellular solution typically contains physiological concentrations of ions, while the intracellular solution in the patch pipette contains a different ionic composition to establish a membrane potential.

  • Procedure:

    • A glass micropipette is used to form a high-resistance seal with the cell membrane.

    • The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The cell is held at a specific voltage (voltage-clamp), and the current flowing across the membrane is measured.

    • A TRPV1 agonist is applied to the cell, and the resulting inward current is recorded.

    • The effect of this compound is determined by applying it to the cell before and during agonist application and measuring the reduction in the agonist-induced current.

In Vivo Models

Capsaicin-Induced Flinching Model

This is an acute pain model used to assess the analgesic efficacy of compounds targeting TRPV1.

  • Animals: Male Sprague-Dawley rats are commonly used.[6]

  • Procedure:

    • Animals are acclimated to the testing environment.

    • This compound or vehicle is administered orally at various doses.

    • After a set pre-treatment time (e.g., 1-2 hours), a small volume of capsaicin solution is injected into the plantar surface of one hind paw.

    • The number of times the animal flinches or licks the injected paw is counted for a defined period (e.g., 5 minutes).

    • A dose-dependent reduction in flinching behavior indicates analgesic activity.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model induces a persistent inflammatory state, leading to thermal hyperalgesia (increased sensitivity to heat).

  • Animals: Male Sprague-Dawley rats are typically used.[6]

  • Procedure:

    • A baseline thermal sensitivity is measured using a device like the Hargreaves apparatus, which applies a radiant heat source to the paw and measures the withdrawal latency.

    • CFA is injected into the plantar surface of one hind paw to induce inflammation.

    • Thermal hyperalgesia develops over several hours to days, characterized by a decrease in paw withdrawal latency.

    • This compound or vehicle is administered orally.

    • Paw withdrawal latency is measured at various time points after drug administration to assess the reversal of thermal hyperalgesia.

Body Temperature Measurement

Given the hyperthermic effects of TRPV1 antagonists, monitoring body temperature is a critical component of in vivo studies.

  • Methodology: Core body temperature can be measured using rectal probes or telemetry devices implanted in the animals.

  • Procedure:

    • A baseline body temperature is recorded before drug administration.

    • This compound or vehicle is administered.

    • Body temperature is monitored at regular intervals for several hours to assess any changes.

Visualizations

Signaling Pathway of TRPV1 Activation and Inhibition by this compound

TRPV1_Signaling cluster_stimuli TRPV1 Activators cluster_channel TRPV1 Channel cluster_inhibition Inhibition cluster_cellular_response Cellular Response Capsaicin Capsaicin TRPV1 TRPV1 Capsaicin->TRPV1 Heat Heat (>43°C) Heat->TRPV1 Protons Protons (H+) Protons->TRPV1 Cation_Influx Ca2+/Na+ Influx TRPV1->Cation_Influx Channel Opening AMG517 This compound AMG517->TRPV1 Antagonist Binding Depolarization Depolarization Cation_Influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal

Caption: TRPV1 activation by stimuli and its inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Testing of this compound

InVivo_Workflow cluster_setup Experimental Setup cluster_dosing Dosing cluster_pain_model Pain Model Induction cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Sprague-Dawley Rat) Acclimation Acclimation to Testing Environment Animal_Model->Acclimation Drug_Admin Oral Administration of This compound or Vehicle Acclimation->Drug_Admin Capsaicin_Model Capsaicin Injection (Acute Pain) Drug_Admin->Capsaicin_Model Pre-treatment CFA_Model CFA Injection (Inflammatory Pain) Drug_Admin->CFA_Model Treatment Temp_Monitor Body Temperature Monitoring Drug_Admin->Temp_Monitor Behavioral_Test Behavioral Assessment (Flinching or Paw Withdrawal) Capsaicin_Model->Behavioral_Test CFA_Model->Behavioral_Test Data_Analysis Statistical Analysis of Efficacy and Side Effects Behavioral_Test->Data_Analysis Temp_Monitor->Data_Analysis

Caption: Workflow for in vivo testing of this compound in pain models.

Conclusion

This compound is a well-characterized, potent, and selective TRPV1 antagonist that serves as an invaluable research tool for elucidating the role of TRPV1 in pain, inflammation, and thermoregulation. While its clinical development was halted due to hyperthermia, the extensive preclinical and early clinical data provide a solid foundation for its use in laboratory settings. This guide offers a comprehensive overview of the key data and experimental approaches for researchers utilizing this compound to further our understanding of transient receptor potential channels. For the most detailed and specific experimental protocols, direct consultation of the cited primary research articles is highly recommended.

References

An In-Depth Technical Guide to the Basic Research Applications of Sotorasib (AMG 510)

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the topic is necessary. Initial research on "Amg-517" predominantly identifies a discontinued TRPV1 antagonist developed for pain management. However, the request for an in-depth technical guide focused on signaling pathways and experimental workflows for cancer researchers strongly suggests a likely reference to the groundbreaking KRAS G12C inhibitor, AMG 510 , which is now known as Sotorasib (brand name Lumakras™). This guide will proceed under the assumption that the intended subject is Sotorasib (AMG 510), a molecule with extensive basic research applications in oncology.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the fundamental research applications of Sotorasib (AMG 510), a first-in-class inhibitor of the KRAS G12C mutation.

Mechanism of Action and Core Biological Principles

Sotorasib is a covalent inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein. The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling. In its active GTP-bound state, KRAS promotes cell growth, proliferation, and survival through various downstream effector pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

The G12C mutation in KRAS leads to a constitutively active protein, driving oncogenesis in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors. Sotorasib exploits the unique presence of the cysteine at position 12, trapping the KRAS G12C protein in its inactive GDP-bound state. This inhibition effectively blocks downstream signaling, leading to tumor growth inhibition and apoptosis.

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Signaling Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->RTK SOS1 SOS1 RTK->SOS1 KRAS G12C (GDP) KRAS G12C (Inactive-GDP) SOS1->KRAS G12C (GDP) GTP Exchange KRAS G12C (GTP) KRAS G12C (Active-GTP) RAF RAF KRAS G12C (GTP)->RAF PI3K PI3K KRAS G12C (GTP)->PI3K Sotorasib (AMG 510) Sotorasib (AMG 510) Sotorasib (AMG 510)->KRAS G12C (GDP) Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Cell_Viability_Workflow A Seed KRAS G12C Cells in 96-well plate B Overnight Incubation (Adherence) A->B C Treat with Sotorasib (Serial Dilution) B->C D Incubate for 72 hours C->D E Add CellTiter-Glo® Reagent D->E F Measure Luminescence E->F G Data Analysis: Normalize and Calculate IC50 F->G Resistance_Mechanisms cluster_resistance Mechanisms of Acquired Resistance Sotorasib Sotorasib KRAS G12C KRAS G12C Sotorasib->KRAS G12C Tumor Inhibition Tumor Inhibition KRAS G12C->Tumor Inhibition Inhibition of Downstream Signaling Tumor Relapse Tumor Relapse Secondary KRAS Mutations Secondary KRAS Mutations Secondary KRAS Mutations->Tumor Relapse Prevents Drug Binding Bypass Pathway Activation\n(e.g., EGFR, MET, NRAS) Bypass Pathway Activation (e.g., EGFR, MET, NRAS) Bypass Pathway Activation\n(e.g., EGFR, MET, NRAS)->Tumor Relapse Reactivates Downstream Pathways Histological Transformation Histological Transformation Histological Transformation->Tumor Relapse Alters Cellular Dependencies

Methodological & Application

Application Notes and Protocols for AMG-517 in Mouse Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-517 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociceptive signaling.[1][2] Activation of TRPV1 by stimuli such as capsaicin, heat, and protons leads to the sensation of pain.[1] Consequently, antagonism of this channel presents a promising therapeutic strategy for pain management. These application notes provide detailed protocols for the use of this compound in various mouse models of pain, including inflammatory and neuropathic pain, to assess its analgesic efficacy.

Mechanism of Action: TRPV1 Antagonism

This compound exerts its analgesic effects by blocking the TRPV1 ion channel, which is predominantly expressed on primary afferent sensory neurons. Under normal physiological conditions, TRPV1 is involved in detecting noxious heat. In inflammatory states, various endogenous molecules can sensitize the channel, lowering its activation threshold and contributing to thermal hyperalgesia and allodynia. By binding to and inhibiting TRPV1, this compound prevents the influx of cations (primarily Ca2+ and Na+) that initiate the pain signal, thereby reducing pain perception.

Signaling Pathway of TRPV1 in Nociceptive Neurons

TRPV1_Signaling_Pathway TRPV1 Signaling Pathway in Nociception cluster_stimuli Noxious Stimuli cluster_sensitizers Inflammatory Sensitizers cluster_downstream Downstream Signaling Heat Heat (>43°C) TRPV1 TRPV1 Channel Heat->TRPV1 Activates Capsaicin Capsaicin Capsaicin->TRPV1 Activates Protons Protons (Low pH) Protons->TRPV1 Activates NGF NGF NGF->TRPV1 Sensitizes PGE2 PGE2 PGE2->TRPV1 Sensitizes Bradykinin Bradykinin Bradykinin->TRPV1 Sensitizes Ca_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Influx AMG517 This compound AMG517->TRPV1 Blocks Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release (Substance P, CGRP) Action_Potential->Neurotransmitter_Release Pain_Signal Pain Signal to CNS Neurotransmitter_Release->Pain_Signal

Caption: TRPV1 activation by various stimuli leads to cation influx and pain signaling, a process blocked by this compound.

Quantitative Data Summary

The following tables summarize the in vivo doses and effects of this compound in various mouse pain models.

Table 1: this compound Efficacy in Inflammatory Pain Models

Pain ModelMouse StrainThis compound DoseAdministration RouteKey Findings
Capsaicin-Induced Flinching Not Specified0.3 - 3 mg/kgOral (p.o.)Dose-dependent reduction in flinching behavior.
Complete Freund's Adjuvant (CFA) Not Specified0.83 mg/kgOral (p.o.)Attenuation of thermal hyperalgesia.
Intragastric Administration Study C57BL/6J10 mg/kgIntragastric (i.g.)Enhanced energy metabolism and locomotor activity via capsaicin-sensitive nerves.[3]

Table 2: this compound in Other In Vivo Mouse Models

ModelMouse StrainThis compound DoseAdministration RouteKey Findings
Thermoregulation Study Not Specified250 ng/kgIntraperitoneal (i.p.)Induced hyperthermia, a known on-target effect of TRPV1 antagonists.

Experimental Protocols

Vehicle Formulation

A critical aspect of in vivo studies is the appropriate formulation of the test compound. For oral administration of this compound, a suspension in a vehicle such as 0.5% methylcellulose or a solution in a supersaturatable self-emulsifying drug delivery system (S-SEDDS) can be considered to improve oral absorption.[4] For intraperitoneal injections, this compound can be dissolved in a vehicle like DMSO and further diluted in saline, though care must be taken to manage potential vehicle-induced effects. A previously reported formulation for clinical trials involved a suspension in 2% Pluronic F108 in Ora-Plus®.

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

This model induces a persistent inflammatory state, leading to thermal and mechanical hypersensitivity.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Complete Freund's Adjuvant (CFA)

  • Male C57BL/6 mice (8-10 weeks old)

  • 27-gauge needles and syringes

  • Apparatus for assessing thermal hyperalgesia (e.g., Hargreaves test) and mechanical allodynia (e.g., von Frey filaments)

Protocol:

  • Baseline Measurements: Acclimatize mice to the testing environment for at least 30 minutes. Measure baseline paw withdrawal latency to a thermal stimulus and/or paw withdrawal threshold to mechanical stimuli.

  • Induction of Inflammation: Anesthetize the mice lightly. Inject 20 µL of CFA into the plantar surface of the left hind paw.

  • Drug Administration: At a predetermined time point post-CFA injection (e.g., 24 hours), administer this compound or vehicle orally via gavage.

  • Pain Assessment: At various time points after drug administration (e.g., 1, 2, 4, and 6 hours), re-assess thermal hyperalgesia and/or mechanical allodynia in the ipsilateral (CFA-injected) and contralateral paws.

  • Data Analysis: Compare the paw withdrawal latencies/thresholds between the this compound-treated and vehicle-treated groups.

CFA_Workflow cluster_pre Preparation cluster_induction Induction cluster_treatment Treatment cluster_post Assessment Baseline Baseline Pain Assessment CFA_Injection CFA Injection (Plantar Surface) Baseline->CFA_Injection AMG517_Admin This compound or Vehicle Administration (p.o.) CFA_Injection->AMG517_Admin Pain_Assessment Post-treatment Pain Assessment (Thermal/Mechanical) AMG517_Admin->Pain_Assessment Data_Analysis Data Analysis Pain_Assessment->Data_Analysis

Caption: Workflow for the CFA-induced inflammatory pain model.

Formalin Test for Acute and Inflammatory Pain

The formalin test produces a biphasic pain response: an early, acute phase followed by a later, inflammatory phase.[5][6][7][8][9][10]

Materials:

  • This compound

  • Vehicle

  • 5% Formalin solution

  • Male Swiss Webster mice (20-25 g)

  • Observation chambers with mirrors for paw observation

  • Timer

Protocol:

  • Acclimatization: Place mice in individual observation chambers for at least 30 minutes to acclimate.

  • Drug Administration: Administer this compound or vehicle orally 30-60 minutes prior to the formalin injection.

  • Formalin Injection: Inject 20 µL of 5% formalin into the plantar surface of the right hind paw.

  • Observation: Immediately after injection, return the mouse to the observation chamber and start a timer. Record the cumulative time the animal spends licking or biting the injected paw over two distinct periods:

    • Phase 1 (Acute Pain): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory Pain): 15-45 minutes post-injection.

  • Data Analysis: Compare the total licking/biting time in each phase for the this compound-treated group versus the vehicle-treated group.

Formalin_Test_Workflow cluster_pre Preparation cluster_treatment Treatment cluster_induction Induction cluster_observation Observation Acclimatization Acclimatization in Observation Chamber Drug_Admin This compound or Vehicle Administration Acclimatization->Drug_Admin Formalin_Injection Formalin Injection (Plantar Surface) Drug_Admin->Formalin_Injection Phase1 Phase 1 Observation (0-5 min) Formalin_Injection->Phase1 Phase2 Phase 2 Observation (15-45 min) Formalin_Injection->Phase2 Data_Analysis Data Analysis Phase1->Data_Analysis Phase2->Data_Analysis

Caption: Workflow for the formalin test.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model involves loose ligation of the sciatic nerve, leading to the development of neuropathic pain symptoms such as mechanical allodynia and thermal hyperalgesia.[11][12][13]

Materials:

  • This compound

  • Vehicle

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • 4-0 or 5-0 chromic gut or silk sutures

  • Apparatus for assessing mechanical allodynia and thermal hyperalgesia

Protocol:

  • Surgery: Anesthetize the mouse. Make an incision on the lateral side of the mid-thigh to expose the sciatic nerve. Place four loose ligatures around the nerve, approximately 1 mm apart. Close the incision with sutures or wound clips. A sham surgery group should undergo the same procedure without nerve ligation.

  • Post-operative Recovery: Allow the animals to recover for 7-14 days for the full development of neuropathic pain.

  • Baseline Neuropathic Pain Assessment: Measure the paw withdrawal threshold to mechanical stimuli and/or paw withdrawal latency to a thermal stimulus in the ipsilateral and contralateral paws.

  • Drug Administration: Administer this compound or vehicle.

  • Pain Assessment: Assess mechanical allodynia and thermal hyperalgesia at various time points post-dosing.

  • Data Analysis: Compare the pain thresholds/latencies between the this compound and vehicle-treated groups.

CCI_Workflow cluster_surgery Surgery cluster_recovery Recovery & Development cluster_treatment_assessment Treatment & Assessment CCI_Surgery CCI Surgery (Sciatic Nerve Ligation) Recovery Post-operative Recovery (7-14 days) CCI_Surgery->Recovery Baseline Baseline Neuropathic Pain Assessment Recovery->Baseline Drug_Admin This compound or Vehicle Administration Baseline->Drug_Admin Post_Treatment_Assessment Post-treatment Pain Assessment Drug_Admin->Post_Treatment_Assessment Data_Analysis Data Analysis Post_Treatment_Assessment->Data_Analysis

Caption: Workflow for the Chronic Constriction Injury (CCI) model.

Conclusion

This compound is a valuable tool for investigating the role of TRPV1 in various pain states. The protocols outlined above provide a framework for assessing the analgesic potential of this compound in preclinical mouse models of inflammatory and neuropathic pain. Researchers should carefully consider the appropriate dose, administration route, and vehicle for their specific experimental design. The known hyperthermic effect of TRPV1 antagonists should also be monitored and taken into account during in vivo studies.

References

Application Notes and Protocols for In Vitro Use of AMG-517

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-517 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] The TRPV1 channel, a non-selective cation channel, is a key player in pain perception and is activated by various stimuli, including capsaicin, heat, and protons (acidic conditions).[2][3] this compound competitively blocks the activation of both human and rat TRPV1, making it a valuable tool for studying the role of TRPV1 in various physiological and pathological processes.[1][2] These application notes provide detailed protocols for the preparation and use of this compound in common in vitro assays, with a focus on its solubility in Dimethyl Sulfoxide (DMSO).

Solubility of this compound in DMSO

This compound exhibits high solubility in DMSO, although reported values vary across different suppliers. For most in vitro applications, preparing a high-concentration stock solution in DMSO is the recommended first step.

Key Recommendations for Dissolving this compound in DMSO:

  • To achieve higher concentrations, it is recommended to warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath.[1]

  • It is advisable to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[4]

  • Stock solutions of this compound in DMSO can be stored at -20°C for several months.[1]

Table 1: Reported Solubility of this compound in DMSO

Solubility (mg/mL)Molar Equivalent (mM)Source
≥86~199.8Selleck Chemicals[4]
≥41.67~96.82MedchemExpress[5]
≥21.5~49.95APExBIO[1]
~14.3~33.22Cayman Chemical
Soluble to 10 mM10R&D Systems[1]

Molecular Weight of this compound is approximately 430.41 g/mol .

In Vitro Activity of this compound

This compound is a highly potent antagonist of TRPV1, with inhibitory concentrations in the low nanomolar range.

Table 2: In Vitro Inhibitory Activity of this compound

AssayCell LineAgonistIC₅₀ ValueSource
Calcium InfluxHuman TRPV1-expressing CHO cellsCapsaicin0.76 nMSelleck Chemicals[2]
Calcium InfluxHuman TRPV1-expressing CHO cellsAcid (pH 5.0)0.62 nMSelleck Chemicals[2]
Calcium InfluxHuman TRPV1-expressing CHO cellsHeat (45°C)1.3 nMSelleck Chemicals[2]
Native TRPV1 ActivationRat Dorsal Root Ganglion NeuronsCapsaicin0.68 nMSelleck Chemicals[2]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • To aid dissolution, vortex the solution and, if necessary, warm it at 37°C for 10 minutes or place it in an ultrasonic bath for a short period.[1]

  • Ensure the powder is completely dissolved before use.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Capsaicin-Induced Calcium Influx Assay in TRPV1-Expressing CHO Cells

This protocol describes a common method to assess the antagonistic activity of this compound on TRPV1 channels.

Materials:

  • CHO cells stably expressing human TRPV1

  • Cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS and selection antibiotic like G418)

  • Black, clear-bottom 96-well or 384-well assay plates

  • This compound stock solution (in DMSO)

  • Capsaicin stock solution (in DMSO)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Pluronic F-127 (if using Fluo-4 AM)

  • Fluorescence plate reader with an injection system

Protocol:

  • Cell Plating:

    • The day before the assay, seed the TRPV1-expressing CHO cells into black, clear-bottom assay plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Compound Preparation:

    • Prepare serial dilutions of the this compound stock solution in the assay buffer. The final DMSO concentration in the well should be kept constant and typically below 0.5% to avoid solvent effects.

  • Dye Loading:

    • Prepare the fluorescent calcium dye solution in the assay buffer according to the manufacturer's instructions.

    • Remove the cell culture medium from the wells and add the dye-loading solution.

    • Incubate the plate at 37°C for the time recommended by the dye manufacturer (typically 30-60 minutes).

  • Antagonist Incubation:

    • Wash the cells with the assay buffer to remove excess dye.

    • Add the prepared dilutions of this compound to the respective wells. Include wells with vehicle control (assay buffer with the same final DMSO concentration).

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow the compound to interact with the channels.

  • Fluorescence Measurement and Agonist Addition:

    • Place the plate in a fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time.

    • Establish a stable baseline reading for a few seconds.

    • Inject a solution of capsaicin (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells and continue recording the fluorescence signal.

  • Data Analysis:

    • Measure the peak fluorescence response after agonist addition.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

Signaling Pathway of TRPV1 Antagonism by this compound

TRPV1_Pathway cluster_stimuli Activators cluster_antagonist Antagonist Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Heat Heat (>42°C) Heat->TRPV1 Acid Protons (H+) Acid->TRPV1 AMG517 This compound AMG517->TRPV1 Blocks Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Cellular_Response Cellular Response (e.g., Pain Signal) Ca_influx->Cellular_Response

Caption: this compound blocks TRPV1 activation by various stimuli.

Experimental Workflow for In Vitro Antagonist Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_stock Prepare this compound Stock in DMSO add_amg517 Incubate with This compound Dilutions prep_stock->add_amg517 plate_cells Plate TRPV1-CHO Cells load_dye Load Cells with Calcium Dye plate_cells->load_dye load_dye->add_amg517 read_fluorescence Measure Fluorescence & Inject Capsaicin add_amg517->read_fluorescence analyze_data Analyze Peak Fluorescence read_fluorescence->analyze_data calc_ic50 Calculate IC₅₀ analyze_data->calc_ic50

Caption: Workflow for determining this compound potency.

References

Application Notes and Protocols for Preparing AMG-517 Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-517 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in the detection and regulation of body temperature and the sensation of pain.[1][2][3] As a TRPV1 antagonist, this compound blocks the influx of calcium ions initiated by various stimuli, including capsaicin, heat, and acidic conditions.[4][5] This inhibitory action makes it a valuable tool in research focused on pain, inflammation, and other physiological processes regulated by TRPV1.[6] Proper preparation of this compound stock solutions is crucial for obtaining accurate and reproducible results in cell culture experiments. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for in vitro studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for the accurate preparation of stock solutions.

PropertyValueSource
Molecular Weight 430.41 g/mol
Formula C₂₀H₁₃F₃N₄O₂S
CAS Number 659730-32-2[1]
Appearance Crystalline solid[7]
Purity ≥98%
Solubility Soluble in DMSO. Insoluble in water.[2][4]

Solubility Data

The solubility of this compound in Dimethyl Sulfoxide (DMSO) is a critical factor for preparing concentrated stock solutions. It is important to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[4]

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO 4.3 - 86 mg/mL10 - 199.81 mMSolubility can be enhanced with ultrasonication.[1][2][4][7]
Ethanol ≥4.93 mg/mL-[2]
Water Insoluble-[2][4]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, nuclease-free pipette tips and micropipettes

  • Laminar flow hood or biosafety cabinet

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

  • 0.22 µm sterile syringe filter

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for subsequent dilutions in cell culture media.

Calculation:

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

For 1 mL (0.001 L) of a 10 mM stock solution:

Mass (mg) = 10 mmol/L x 0.001 L x 430.41 g/mol = 4.3041 mg

Procedure:

  • Weighing this compound: In a sterile microcentrifuge tube, carefully weigh out 4.30 mg of this compound powder using a calibrated analytical balance.

  • Adding DMSO: Under sterile conditions in a laminar flow hood, add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief ultrasonication can aid in dissolution if necessary.[2]

  • Sterilization: To ensure the stock solution is sterile for cell culture use, filter it through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube. This step should be performed in a laminar flow hood to maintain sterility.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

Storage and Stability

Proper storage of both the solid compound and the prepared stock solutions is essential to maintain the integrity of this compound.

FormStorage TemperatureDurationNotes
Solid Powder -20°CUp to 3 yearsKeep desiccated.[1][4]
DMSO Stock Solution -20°CUp to 1 monthAvoid repeated freeze-thaw cycles.[2][4]
DMSO Stock Solution -80°CUp to 1 yearRecommended for long-term storage.[4]
Preparation of Working Solutions for Cell Culture

The concentrated DMSO stock solution must be diluted to the final working concentration in cell culture medium. It is crucial to maintain the final DMSO concentration in the culture at a non-toxic level, typically below 0.5%, with 0.1% being preferable for most cell lines to avoid off-target effects.

Example Dilution to a 10 µM Working Solution:

To prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.

  • Under sterile conditions, add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium.

  • Mix gently by pipetting up and down.

  • This will result in a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Always prepare a vehicle control containing the same final concentration of DMSO as the treated samples to account for any solvent effects.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound acts as a competitive antagonist at the TRPV1 receptor. In normal physiological states, stimuli such as capsaicin, heat, or protons bind to and activate the TRPV1 channel, leading to an influx of Ca²⁺ ions. This influx triggers downstream signaling cascades that result in the sensation of pain and inflammation. This compound blocks this activation, thereby inhibiting the Ca²⁺ influx and subsequent cellular responses.

AMG517_Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_in Ca²⁺ (intracellular) TRPV1->Ca_in Ca²⁺ Influx Ca_out Ca²⁺ (extracellular) Response Downstream Signaling (Pain, Inflammation) Ca_in->Response Initiates Stimuli Stimuli (Capsaicin, Heat, Protons) Stimuli->TRPV1 Activates AMG517 This compound AMG517->TRPV1 Inhibits

Caption: Mechanism of action of this compound as a TRPV1 antagonist.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the key steps for preparing a sterile stock solution of this compound for use in cell culture experiments.

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage cluster_use Application weigh 1. Weigh this compound Powder add_dmso 2. Add Sterile DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve sterilize 4. Sterile Filter (0.22 µm) dissolve->sterilize aliquot 5. Aliquot into Single-Use Tubes sterilize->aliquot store 6. Store at -80°C aliquot->store dilute 7. Dilute in Culture Medium store->dilute treat 8. Treat Cells dilute->treat

Caption: Workflow for preparing this compound stock solutions.

References

Application Notes and Protocols for AMG-517 in Calcium Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG-517 is a potent and highly selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3] The TRPV1 receptor, a non-selective cation channel, is a key player in pain sensation and neurogenic inflammation, activated by stimuli such as capsaicin, noxious heat, and acidic conditions.[4][5] Upon activation, TRPV1 allows the influx of cations, most notably calcium (Ca²⁺), which triggers downstream signaling cascades.[1][6] Consequently, molecules that modulate TRPV1 activity, such as this compound, are valuable tools for studying pain pathways and for the development of novel analgesics.

Calcium imaging is a widely used technique to investigate the intracellular calcium dynamics in response to various stimuli. By employing fluorescent calcium indicators, researchers can visualize and quantify changes in intracellular calcium concentrations, providing a functional readout of ion channel activity. These application notes provide detailed protocols for utilizing this compound in calcium imaging experiments to characterize its inhibitory effects on TRPV1 activation.

Mechanism of Action

This compound acts as a competitive antagonist at the TRPV1 receptor.[1] It effectively blocks the channel activation induced by various stimuli, thereby inhibiting the subsequent influx of calcium into the cell. This inhibitory action can be quantified by measuring the reduction in the intracellular calcium concentration in the presence of this compound when cells are challenged with a TRPV1 agonist like capsaicin.

Data Presentation

The inhibitory potency of this compound on TRPV1 activation can be summarized by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the antagonist required to inhibit 50% of the maximum agonist-induced response.

Parameter Cell Type Agonist This compound IC₅₀ (nM)
Capsaicin-induced Ca²⁺ influxHuman TRPV1-expressing CHO cellsCapsaicin (500 nM)0.76[2]
Acid (pH 5.0)-induced Ca²⁺ influxHuman TRPV1-expressing CHO cellsProtons (pH 5.0)0.62[2]
Heat (45°C)-induced Ca²⁺ influxHuman TRPV1-expressing CHO cellsHeat (45°C)1.3[2]
Capsaicin-induced ⁴⁵Ca²⁺ uptakeCells expressing TRPV1Capsaicin1-2[1]
Native TRPV1 activationRat dorsal root ganglion neuronsCapsaicin0.68[1]

Signaling Pathway

The activation of the TRPV1 channel by stimuli such as capsaicin, heat, or protons leads to an influx of cations, primarily Ca²⁺ and Na⁺. The resulting increase in intracellular Ca²⁺ concentration is a critical event in nociceptive signaling. This compound blocks this channel, thereby inhibiting the calcium influx and subsequent downstream events.

TRPV1_Signaling_Pathway cluster_stimuli Stimuli cluster_cell Cell Membrane cluster_intracellular Intracellular Space Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activation Heat Heat (>42°C) Heat->TRPV1 Activation Protons Protons (pH < 6) Protons->TRPV1 Activation Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Downstream Downstream Signaling (e.g., Pain Sensation) Ca_influx->Downstream AMG517 This compound AMG517->TRPV1 Inhibition

TRPV1 signaling and inhibition by this compound.

Experimental Protocols

This section provides a detailed protocol for a calcium imaging experiment to assess the inhibitory effect of this compound on capsaicin-induced TRPV1 activation in a cell-based assay. This protocol is adaptable for various cell types expressing TRPV1, such as transfected cell lines (e.g., HEK293 or CHO cells) or primary sensory neurons.

Materials
  • Cells: HEK293 or CHO cells stably expressing human or rat TRPV1.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 for stable cell lines).

  • Calcium Imaging Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

  • Calcium Indicator Dye: Fura-2 AM (acetoxymethyl ester).

  • Pluronic F-127: To aid in dye solubilization.

  • Probenecid: (Optional) To inhibit dye leakage from cells.

  • TRPV1 Agonist: Capsaicin.

  • TRPV1 Antagonist: this compound.

  • Solvents: Anhydrous Dimethyl Sulfoxide (DMSO).

  • Equipment:

    • Fluorescence microscope equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm).

    • Perfusion system for solution exchange.

    • Image acquisition and analysis software.

    • Cell culture incubator (37°C, 5% CO₂).

    • Black-walled, clear-bottom 96-well plates (for plate reader-based assays).

Stock Solution Preparation
  • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

  • Capsaicin Stock Solution (10 mM): Dissolve the appropriate amount of capsaicin powder in anhydrous DMSO. Aliquot and store at -20°C.

  • Fura-2 AM Stock Solution (1 mM): Dissolve 50 µg of Fura-2 AM in 50 µL of anhydrous DMSO. This stock solution should be used fresh or stored at -20°C for a limited time, protected from light and moisture.

  • Pluronic F-127 (20% w/v): Dissolve in DMSO.

  • Probenecid Stock Solution (250 mM): Dissolve in an equal molar amount of NaOH and bring to the final volume with HBSS or water.

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Calcium Imaging cluster_analysis Data Analysis A1 Seed TRPV1-expressing cells on coverslips or 96-well plates A2 Culture for 24-48 hours A1->A2 B1 Prepare Fura-2 AM loading solution in HBSS A2->B1 B2 Incubate cells with Fura-2 AM (30-60 min at 37°C) B1->B2 B3 Wash cells to remove excess dye and allow for de-esterification B2->B3 C1 Mount coverslip on microscope stage B3->C1 C2 Establish baseline fluorescence (F340/F380 ratio) C1->C2 C3 Pre-incubate with this compound or vehicle control C2->C3 C4 Stimulate with Capsaicin C3->C4 C5 Record fluorescence changes C4->C5 D1 Calculate F340/F380 ratio over time C5->D1 D2 Determine peak response to Capsaicin D1->D2 D3 Generate dose-response curves for this compound inhibition D2->D3 D4 Calculate IC₅₀ value D3->D4

Workflow for calcium imaging with this compound.
Detailed Protocol

  • Cell Seeding:

    • The day before the experiment, seed TRPV1-expressing cells onto glass coverslips or into black-walled, clear-bottom 96-well plates at a density that will result in a 70-80% confluent monolayer on the day of the experiment.

    • Incubate at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the Fura-2 AM loading solution. For a final concentration of 2-5 µM Fura-2 AM, dilute the 1 mM stock into pre-warmed HBSS. Add Pluronic F-127 to a final concentration of 0.02% to aid dye dispersion. If using, add Probenecid to a final concentration of 1-2.5 mM.

    • Remove the cell culture medium from the cells and wash once with pre-warmed HBSS.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

    • After incubation, wash the cells twice with pre-warmed HBSS to remove extracellular dye.

    • Incubate the cells in HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM.

  • Calcium Imaging:

    • Mount the coverslip with the loaded cells onto the perfusion chamber of the fluorescence microscope.

    • Continuously perfuse the cells with HBSS.

    • Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and measuring the emission at ~510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

    • To test the effect of this compound, pre-incubate the cells with the desired concentration of this compound (or vehicle control, e.g., 0.1% DMSO) in HBSS for 5-15 minutes prior to agonist stimulation. A range of this compound concentrations (e.g., 0.1 nM to 1 µM) should be tested to generate a dose-response curve.

    • While continuing to record, apply a TRPV1 agonist, such as capsaicin (e.g., at a concentration that elicits a sub-maximal to maximal response, such as 100 nM to 1 µM), in the continued presence of this compound or vehicle.

    • Record the changes in the F340/F380 ratio for several minutes to capture the peak response and any subsequent plateau or decline.

  • Data Analysis:

    • For each cell or region of interest, calculate the F340/F380 ratio for each time point.

    • Normalize the response by dividing the ratio at each time point by the baseline ratio (before stimulation).

    • Determine the peak response to the capsaicin stimulation in the presence and absence of different concentrations of this compound.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control response.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the TRPV1 channel in cellular signaling and physiology. The provided protocols and data offer a comprehensive guide for researchers to effectively utilize this compound in calcium imaging experiments to quantify its inhibitory activity on TRPV1. Careful execution of these protocols will enable the generation of robust and reproducible data for basic research and drug development applications.

References

Application Notes and Protocols: Administration of AMG-517 in Peripheral Nerve Injury Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peripheral nerve injuries (PNI) represent a significant clinical challenge, often resulting in chronic pain, sensory and motor deficits, and a diminished quality of life. The transient receptor potential vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed in nociceptive sensory neurons, has emerged as a key player in the pathophysiology of neuropathic pain and is being investigated as a therapeutic target for promoting nerve regeneration.[1][2][3] AMG-517 is a potent and selective antagonist of the TRPV1 receptor.[2][4] These application notes provide a detailed overview and experimental protocols for the administration of this compound in preclinical studies of peripheral nerve injury, specifically focusing on its role in promoting axonal regeneration.

Mechanism of Action

TRPV1 channels are activated by a variety of stimuli, including heat, protons (low pH), and endogenous inflammatory mediators.[5] In the context of peripheral nerve injury, the local microenvironment undergoes changes that lead to the overactivation of TRPV1, contributing to pain signaling and potentially hindering the regenerative process.[1] this compound competitively blocks the TRPV1 channel, thereby inhibiting the influx of cations like calcium and sodium.[6] This blockade is thought to attenuate nociceptive signaling and create a more favorable environment for nerve repair.[1] Studies have shown that administration of this compound after sciatic nerve injury in rats promotes axonal regeneration and upregulates the expression of growth-associated proteins.[1][2]

Signaling Pathways

The signaling pathways involved in peripheral nerve injury and regeneration are complex. TRPV1 activation is linked to several intracellular cascades that can influence neuronal survival and growth. The diagram below illustrates the putative mechanism by which this compound, a TRPV1 antagonist, may promote peripheral nerve regeneration.

This compound in Peripheral Nerve Regeneration Signaling Pathway cluster_Neuron Sensory Neuron PNI Peripheral Nerve Injury Inflammation Inflammatory Mediators (e.g., Protons, Bradykinin) PNI->Inflammation TRPV1 TRPV1 Channel Inflammation->TRPV1 Activates Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Opens CGRP_Release CGRP Release Ca_Influx->CGRP_Release Triggers Regen_Inhibition Inhibition of Regeneration Ca_Influx->Regen_Inhibition Pain Pain Signaling CGRP_Release->Pain AMG517 This compound AMG517->TRPV1 Blocks GAP43 GAP-43 Upregulation AMG517->GAP43 Promotes GFAP GFAP Upregulation (Schwann Cells) AMG517->GFAP Promotes Axon_Regen Axonal Regeneration GAP43->Axon_Regen GFAP->Axon_Regen

Caption: Putative signaling pathway of this compound in promoting peripheral nerve regeneration.

Experimental Protocols

The following protocols are based on the methodology described by Bai et al. (2018) for a rat model of sciatic nerve transection.[1][2]

Animal Model and Surgical Procedure
  • Animal Model: Adult male Sprague-Dawley rats (220-240 g) are used.

  • Anesthesia: Anesthetize the rats via intraperitoneal injection of sodium pentobarbital (3% solution, 30 mg/kg).

  • Surgical Site Preparation: Shave and disinfect the skin over the right thigh.

  • Sciatic Nerve Exposure: Make a skin incision and bluntly dissect the muscles to expose the sciatic nerve.

  • Sciatic Nerve Transection: Transect the right sciatic nerve at a position approximately 10 mm above the bifurcation into the tibial and common peroneal nerves.

This compound Administration Protocol
  • Drug Preparation: Dissolve this compound in a vehicle solution (e.g., saline or a solution containing DMSO and Tween 80, followed by dilution with saline).

  • Timing of Administration: Administer this compound thirty minutes after the sciatic nerve transection.

  • Route of Administration: Inject the this compound solution into the area surrounding the ipsilateral lumbar (L4-L5) dorsal root ganglia (DRGs).

  • Dosage: Administer this compound at doses of 150 µg/kg and 300 µg/kg. A vehicle control group should be included.

Experimental Workflow

Experimental Workflow for this compound Administration in a Rat Sciatic Nerve Injury Model A Acclimatization of Rats B Baseline Behavioral Testing (Optional) A->B C Sciatic Nerve Transection Surgery B->C D Randomization into Treatment Groups (Vehicle, this compound 150 µg/kg, this compound 300 µg/kg) C->D E This compound or Vehicle Administration (30 min post-surgery) D->E F Post-operative Care and Monitoring E->F G Tissue Harvesting at 1 and 2 Weeks Post-Injury (Sciatic Nerve, DRGs, Spinal Cord) F->G H Histological and Molecular Analyses G->H

Caption: A typical experimental workflow for studying the effects of this compound on peripheral nerve injury.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound administration in a rat model of sciatic nerve transection at one and two weeks post-injury, based on the findings of Bai et al. (2018).[1]

Table 1: Effect of this compound on CGRP Release in the Dorsal Horn

Treatment GroupTime Post-InjuryCGRP Concentration (ng/g tissue)
Sham-~0.05
Injury + Vehicle1 Week~0.15
Injury + this compound (150 µg/kg)1 Week0.11
Injury + this compound (300 µg/kg)1 Week0.11
Injury + Vehicle2 Weeks~0.18
Injury + this compound (150 µg/kg)2 Weeks0.095
Injury + this compound (300 µg/kg)2 Weeks0.11

Table 2: Effect of this compound on Axonal Regeneration in the Sciatic Nerve

Treatment GroupTime Post-InjuryNumber of Regenerated Axons (per unit area)
Sham-High
Injury + Vehicle1 WeekLow
Injury + this compound (150 µg/kg)1 WeekNo significant difference from vehicle
Injury + this compound (300 µg/kg)1 WeekNo significant difference from vehicle
Injury + Vehicle2 WeeksModerate
Injury + this compound (150 µg/kg)2 WeeksMarkedly increased vs. vehicle (p < 0.001)
Injury + this compound (300 µg/kg)2 WeeksMarkedly increased vs. vehicle (p < 0.001)

Table 3: Effect of this compound on GAP-43 and GFAP Protein Expression

Treatment GroupTime Post-InjuryGAP-43 Expression (relative to control)GFAP Expression (relative to control)
Injury + Vehicle1 WeekIncreasedDecreased
Injury + this compound (150 µg/kg)1 WeekSignificantly increased vs. vehicleSignificantly increased vs. vehicle
Injury + this compound (300 µg/kg)1 WeekSignificantly increased vs. vehicleSignificantly increased vs. vehicle
Injury + Vehicle2 WeeksIncreasedNear control levels
Injury + this compound (150 µg/kg)2 WeeksSignificantly increased vs. vehicleSignificantly increased vs. vehicle
Injury + this compound (300 µg/kg)2 WeeksSignificantly increased vs. vehicleSignificantly increased vs. vehicle

Key Experimental Considerations

  • Dose-Response: The study by Bai et al. (2018) did not find a significant dose-dependent effect between 150 µg/kg and 300 µg/kg of this compound on the measured outcomes.[1] Further dose-ranging studies may be necessary to determine the optimal therapeutic window.

  • Timing of Administration: The protocol described involves administration 30 minutes post-injury. Investigating different time points for administration could provide insights into the therapeutic window of opportunity for TRPV1 antagonism in PNI.

  • Outcome Measures: In addition to histological and molecular markers, functional outcome measures such as the sciatic functional index (SFI), thermal and mechanical sensitivity testing should be included to provide a comprehensive assessment of nerve recovery.

  • Off-Target Effects: While this compound is a selective TRPV1 antagonist, it is important to consider potential off-target effects. One known class effect of TRPV1 antagonists is hyperthermia, which should be monitored in animal studies.[4][7]

Conclusion

The administration of the TRPV1 antagonist this compound shows significant promise as a therapeutic strategy to promote axonal regeneration following peripheral nerve injury. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals investigating the therapeutic potential of TRPV1 modulation in the context of nerve repair. Further studies are warranted to optimize dosing and administration regimens and to fully elucidate the underlying mechanisms of action.

References

Application Notes and Protocols: CFA-Induced Inflammatory Pain Model and the TRPV1 Antagonist AMG-517

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model to evaluate the efficacy of the potent and selective TRPV1 antagonist, AMG-517.

Introduction

The Complete Freund's Adjuvant (CFA)-induced inflammatory pain model is a widely used and robust preclinical model for studying the mechanisms of inflammatory pain and for the initial screening of potential analgesic compounds.[1] Injection of CFA, an emulsion containing heat-killed Mycobacterium tuberculosis, into the rodent hind paw induces a localized, persistent inflammatory response characterized by edema, thermal hyperalgesia, and mechanical allodynia.[2][3] This model mimics many aspects of chronic inflammatory pain conditions in humans.

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a key player in the signaling of inflammatory pain. It is a non-selective cation channel primarily expressed on nociceptive sensory neurons and is activated by various noxious stimuli, including heat, protons (acidic pH), and endogenous inflammatory mediators. During inflammation, the activation threshold of TRPV1 is lowered, leading to a state of peripheral sensitization and heightened pain perception. Consequently, antagonism of the TRPV1 receptor presents a promising therapeutic strategy for the management of inflammatory pain.

This compound is a potent and selective antagonist of the TRPV1 receptor. It has been investigated for its analgesic properties in various preclinical pain models. These notes will detail the protocols for inducing CFA-mediated inflammatory pain and assessing the analgesic effects of this compound through behavioral assays.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in attenuating CFA-induced thermal hyperalgesia and provide a template for recording data on mechanical allodynia.

Table 1: Effect of Orally Administered this compound on CFA-Induced Thermal Hyperalgesia in Rats

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Latency (seconds)% Reversal of Hyperalgesia
ShamVehicle~10.5N/A
CFA + VehicleVehicle~5.00%
CFA + this compound3~7.5~45%
CFA + this compound10~9.0~73%
CFA + this compound30~10.0~91%
CFA + this compound100~10.5~100%

Data are approximated from graphical representations in Gavva et al., 2007. The % reversal is calculated relative to the CFA + Vehicle group.

Table 2: Template for Recording the Effect of this compound on CFA-Induced Mechanical Allodynia in Rodents

Treatment GroupDose (mg/kg)Animal IDBaseline Paw Withdrawal Threshold (g)Post-CFA Paw Withdrawal Threshold (g)Post-AMG-517 Paw Withdrawal Threshold (g)
CFA + VehicleVehicle
CFA + this compound3
CFA + this compound10
CFA + this compound30
CFA + this compound100

Experimental Protocols

Protocol 1: Induction of Inflammatory Pain using Complete Freund's Adjuvant (CFA)

Materials:

  • Complete Freund's Adjuvant (CFA)

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Sterile 1 mL syringes with 27-30 gauge needles

  • 70% Ethanol

  • Animal housing with a 12-hour light/dark cycle and ad libitum access to food and water

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the housing facilities for at least one week prior to the experiment.

  • CFA Preparation: Thoroughly vortex the CFA vial to ensure a uniform suspension of the mycobacteria.

  • Injection Procedure:

    • Gently restrain the animal.

    • Disinfect the plantar surface of the right hind paw with 70% ethanol.

    • Inject 100-150 µL of CFA for rats or 20-30 µL for mice subcutaneously into the plantar surface of the hind paw.

    • A successful injection will result in the formation of a visible bleb.

  • Post-Injection Monitoring: Monitor the animals for signs of distress. Inflammation, characterized by erythema and edema, will develop within hours and peak within 24-48 hours. Pain behaviors (thermal hyperalgesia and mechanical allodynia) are typically assessed 24 hours post-CFA injection and can persist for several weeks.[2][3]

Protocol 2: Assessment of Thermal Hyperalgesia (Hargreaves Method)

Materials:

  • Plantar Test Apparatus (Hargreaves Apparatus)

  • Plexiglas enclosures

  • Timer

Procedure:

  • Acclimatization: Place the animal in a Plexiglas enclosure on the glass surface of the plantar test apparatus and allow it to acclimate for 15-20 minutes.

  • Testing:

    • Position the radiant heat source directly beneath the plantar surface of the CFA-injected paw.

    • Activate the heat source and start the timer.

    • The timer will automatically stop when the animal withdraws its paw. Record this latency.

    • To prevent tissue damage, a cut-off time of 20-30 seconds is typically employed.

  • Data Collection: Perform three measurements for each animal, with at least a 5-minute interval between each measurement. The average of the three latencies is taken as the paw withdrawal latency (PWL). A decrease in PWL in the CFA-injected paw compared to baseline or the contralateral paw indicates thermal hyperalgesia.

Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)

Materials:

  • Set of calibrated von Frey filaments

  • Elevated wire mesh platform

  • Plexiglas enclosures

Procedure:

  • Acclimatization: Place the animal in a Plexiglas enclosure on the wire mesh platform and allow it to acclimate for 15-20 minutes.

  • Testing (Up-Down Method):

    • Begin with a von Frey filament in the middle of the force range (e.g., 2.0 g).

    • Apply the filament perpendicularly to the plantar surface of the CFA-injected paw with sufficient force to cause it to bend, and hold for 3-5 seconds.

    • A positive response is a sharp withdrawal, flinching, or licking of the paw.

    • If there is a positive response, the next filament tested is of lower force. If there is no response, the next filament tested is of higher force.

    • The pattern of responses is used to calculate the 50% paw withdrawal threshold (PWT) using the Dixon's up-down method.

  • Data Collection: A decrease in the PWT in the CFA-injected paw compared to baseline or the contralateral paw indicates mechanical allodynia.

Signaling Pathways and Experimental Workflow

CFA_TRPV1_Signaling_Pathway cluster_inflammation Inflammatory Milieu cluster_nociceptor Nociceptor Terminal CFA Injection CFA Injection Inflammatory Mediators Inflammatory Mediators CFA Injection->Inflammatory Mediators releases Protons (H+) Protons (H+) Inflammatory Mediators->Protons (H+) lowers pH TRPV1 TRPV1 Channel Inflammatory Mediators->TRPV1 sensitizes Protons (H+)->TRPV1 activates Ca2+ Influx Ca2+ Influx TRPV1->Ca2+ Influx opens Action Potential Action Potential Ca2+ Influx->Action Potential depolarizes Pain Signal to CNS Pain Signal to CNS Action Potential->Pain Signal to CNS propagates Heat Heat Heat->TRPV1 activates AMG517 This compound AMG517->TRPV1 antagonizes

Figure 1. CFA-induced inflammatory pain signaling and antagonism by this compound.

Experimental_Workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment & Assessment cluster_analysis Phase 3: Data Analysis A Animal Acclimatization B Baseline Behavioral Testing (Thermal & Mechanical) A->B C CFA Injection (Right Hind Paw) B->C D 24h Post-CFA C->D E Administer this compound or Vehicle D->E F Behavioral Testing (Thermal Hyperalgesia & Mechanical Allodynia) E->F G Data Collection & Tabulation F->G H Statistical Analysis G->H I Evaluation of this compound Efficacy H->I

Figure 2. Experimental workflow for evaluating this compound in the CFA model.

References

Application of AMG-517 in Neurogenic Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurogenic inflammation is a neurally elicited inflammatory response characterized by vasodilation, plasma extravasation, and the recruitment of immune cells. This process is primarily mediated by the release of pro-inflammatory neuropeptides, such as Substance P (SP) and calcitonin gene-related peptide (CGRP), from activated sensory nerve endings. A key player in the initiation of neurogenic inflammation is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel expressed on nociceptive sensory neurons. Activation of TRPV1 by various stimuli, including heat, protons (low pH), and endogenous ligands like capsaicin, leads to an influx of calcium and subsequent neuropeptide release.

AMG-517 is a potent and selective antagonist of the TRPV1 receptor. Its high affinity and specificity make it an invaluable tool for dissecting the role of TRPV1 in neurogenic inflammation and for the development of novel analgesic and anti-inflammatory therapeutics. These application notes provide detailed protocols and data for the use of this compound in both in vitro and in vivo models of neurogenic inflammation.

Mechanism of Action

This compound competitively blocks the TRPV1 channel, preventing its activation by agonists. This inhibition blocks the downstream signaling cascade that leads to the release of neuropeptides and the subsequent inflammatory response.

cluster_Neuron Sensory Neuron Terminal cluster_Stimuli Stimuli cluster_Block Antagonist cluster_Response Inflammatory Response TRPV1 TRPV1 Ca_ influx Ca²⁺ Influx TRPV1->Ca_ influx Vesicles Vesicles (CGRP, Substance P) Ca_ influx->Vesicles triggers Release Neuropeptide Release Vesicles->Release Vasodilation Vasodilation Release->Vasodilation Plasma_Extravasation Plasma Extravasation Release->Plasma_Extravasation Pain Pain Release->Pain Capsaicin Capsaicin Capsaicin->TRPV1 activate Heat Heat Heat->TRPV1 activate Protons Protons Protons->TRPV1 activate This compound This compound This compound->TRPV1 blocks

Figure 1: this compound blocks TRPV1 activation and subsequent neurogenic inflammation.

Data Presentation

In Vitro Potency of this compound

This compound demonstrates high potency in inhibiting TRPV1 activation by various stimuli in vitro.[1]

Assay TypeCell LineAgonistIC50 (nM)
Calcium InfluxCHO cells expressing rat TRPV1Capsaicin1-2
Calcium InfluxCHO cells expressing human TRPV1Capsaicin1-2
Calcium InfluxCHO cells expressing rat TRPV1Protons (low pH)1-2
Calcium InfluxCHO cells expressing human TRPV1Protons (low pH)1-2
Calcium InfluxCHO cells expressing rat TRPV1Heat1-2
Calcium InfluxCHO cells expressing human TRPV1Heat1-2
Electrophysiology-Capsaicin0.76
Electrophysiology-Protons (low pH)0.62
Electrophysiology-Heat1.3

Table 1: In vitro potency of this compound against rat and human TRPV1 channels.

In Vivo Efficacy of this compound

This compound effectively reduces neurogenic inflammation and associated pain behaviors in rodent models.

Animal ModelSpeciesEndpointThis compound DoseRouteEfficacy
Capsaicin-induced flinchingRatNumber of flinches3, 10, 30 mg/kgp.o.Dose-dependent reduction in flinching behavior.[1]
CFA-induced thermal hyperalgesiaRatPaw withdrawal latency30 mg/kgp.o.Significant reversal of thermal hyperalgesia.[2]
Sciatic nerve transectionRatAxonal regeneration150 µg/kgLocal injectionPromoted axonal regeneration.[3][4]
Capsaicin-induced CGRP releaseRatJugular CGRP levels3, 10, 30 mg/kgi.v.Dose-dependent inhibition of CGRP release.[5]

Table 2: In vivo efficacy of this compound in models of neurogenic inflammation and pain.

Experimental Protocols

In Vitro Protocol: Calcium Influx Assay in TRPV1-Expressing Cells

This protocol describes a fluorescent imaging plate reader (FLIPR) assay to measure the inhibitory effect of this compound on capsaicin-induced calcium influx in cells stably expressing TRPV1.[6]

Materials:

  • CHO or HEK293 cells stably expressing rat or human TRPV1

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Capsaicin stock solution (in DMSO)

  • This compound stock solution (in DMSO)

  • 384-well black-walled, clear-bottom assay plates

Procedure:

  • Cell Plating: Seed TRPV1-expressing cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Wash the cells with assay buffer to remove excess dye. Add the this compound dilutions to the wells and incubate for 15-30 minutes at room temperature.

  • Capsaicin Challenge: Prepare a capsaicin solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

  • FLIPR Measurement: Place the assay plate in a FLIPR instrument. Initiate reading and establish a baseline fluorescence. Add the capsaicin solution to all wells simultaneously using the FLIPR's integrated pipettor.

  • Data Analysis: Monitor the change in fluorescence intensity over time. The peak fluorescence response in each well is used to determine the level of calcium influx. Calculate the percent inhibition of the capsaicin response by this compound at each concentration and determine the IC50 value.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed TRPV1-expressing cells in 384-well plate Dye_Loading Load cells with Fluo-4 AM Seed_Cells->Dye_Loading Wash Wash cells Dye_Loading->Wash Add_AMG Add this compound dilutions Wash->Add_AMG Incubate Incubate Add_AMG->Incubate FLIPR Measure baseline fluorescence (FLIPR) Incubate->FLIPR Add_Capsaicin Add capsaicin FLIPR->Add_Capsaicin Measure_Response Measure fluorescence response (FLIPR) Add_Capsaicin->Measure_Response Analyze Calculate % inhibition and IC50 Measure_Response->Analyze

Figure 2: Workflow for the in vitro calcium influx assay.

In Vivo Protocol: Capsaicin-Induced Paw Edema Model

This protocol describes an in vivo model to assess the effect of this compound on capsaicin-induced neurogenic inflammation in the rat paw.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle for this compound (e.g., 0.5% HPMC, 0.2% Tween 80 in water)

  • Capsaicin solution (e.g., 0.1% in 10% ethanol, 10% Tween 80, and 80% saline)

  • Plethysmometer or digital calipers

  • Animal handling and dosing equipment

Procedure:

  • Acclimation: Acclimate animals to the experimental conditions for at least 3 days prior to the study.

  • This compound Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage) at a predetermined time before the capsaicin challenge (e.g., 1-2 hours).

  • Baseline Paw Volume Measurement: Measure the baseline volume of the right hind paw of each rat using a plethysmometer or calipers.

  • Capsaicin Injection: Inject a small volume (e.g., 50 µL) of the capsaicin solution into the plantar surface of the right hind paw.

  • Paw Edema Measurement: Measure the paw volume at various time points after the capsaicin injection (e.g., 15, 30, 60, and 120 minutes).

  • Data Analysis: Calculate the change in paw volume from baseline for each animal at each time point. Compare the paw edema in the this compound-treated groups to the vehicle-treated group to determine the percent inhibition of neurogenic inflammation.

Acclimation Acclimate rats Dosing Administer this compound or vehicle Acclimation->Dosing Baseline Measure baseline paw volume Dosing->Baseline Challenge Inject capsaicin into paw Baseline->Challenge Measurement Measure paw volume at time points Challenge->Measurement Analysis Calculate % inhibition of edema Measurement->Analysis

Figure 3: Experimental workflow for the capsaicin-induced paw edema model.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of TRPV1 in neurogenic inflammation. Its high potency and selectivity allow for precise modulation of TRPV1 activity in both in vitro and in vivo systems. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies of neurogenic inflammation, pain, and related pathologies. However, it is important to note that systemic administration of potent TRPV1 antagonists like this compound has been associated with hyperthermia, a factor that should be considered in the design and interpretation of in vivo experiments.[7][8]

References

Application Notes and Protocols: Use of AMG-517 in CHO Cells Expressing Human TRPV1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel that plays a crucial role in the detection and regulation of body temperature and the sensation of pain.[1][2] It is activated by a variety of stimuli, including heat, protons (low pH), and vanilloids like capsaicin.[1][2] AMG-517 is a potent and highly selective antagonist of the TRPV1 receptor.[1][3][4] This document provides detailed application notes and protocols for the use of this compound in Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1 (hTRPV1), a common in vitro model for studying TRPV1 function and screening for novel antagonists.

Data Presentation

Quantitative Data Summary

The inhibitory potency of this compound on hTRPV1 activation in CHO cells has been quantified using various functional assays. The following tables summarize the key quantitative data for this compound.

Table 1: Inhibitory Potency (IC50) of this compound in hTRPV1-CHO Cells

ActivatorAssay TypeIC50 Value (nM)Reference
Capsaicin (500 nM)45Ca2+ Influx0.76[3]
Capsaicin45Ca2+ Influx0.9[4]
CapsaicinInward Current0.76[1]
Acid (pH 5.0)45Ca2+ Influx0.62[3]
Acid (pH 5.0)45Ca2+ Influx0.5[4]
Acid (pH 5.0)Inward Current0.62[1]
Heat (45 °C)45Ca2+ Influx1.3[3]
Heat (45 °C)Inward Current1.3[1]
General45Ca2+ Influx1 - 2[1][4][5]

Table 2: Dissociation Constants (Kb) of this compound

ReceptorSpeciesKb Value (nM)Reference
TRPV1Human6.2[3][4]
TRPV1Rat4.2[3][4]

Signaling Pathways and Experimental Workflow

TRPV1 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the activation of the TRPV1 channel by various stimuli, leading to cation influx and cellular responses, and its competitive antagonism by this compound.

TRPV1_Signaling cluster_stimuli Stimuli cluster_channel TRPV1 Channel cluster_response Cellular Response Capsaicin Capsaicin TRPV1 TRPV1 Channel (Closed State) Capsaicin->TRPV1 Activation Heat Heat (>43°C) Heat->TRPV1 Activation Protons Protons (Low pH) Protons->TRPV1 Activation TRPV1_Open TRPV1 Channel (Open State) Ca_Influx Ca²⁺/Na⁺ Influx TRPV1_Open->Ca_Influx Depolarization Depolarization Ca_Influx->Depolarization Signaling Downstream Signaling Depolarization->Signaling AMG517 This compound AMG517->TRPV1 Competitive Antagonism

Caption: TRPV1 activation by stimuli and competitive inhibition by this compound.

Experimental Workflow for Evaluating this compound Efficacy

This diagram outlines the general workflow for assessing the inhibitory effect of this compound on TRPV1 activation in CHO cells.

Experimental_Workflow A Culture CHO cells stably expressing human TRPV1 B Seed cells into appropriate vessels (e.g., 96-well plates) A->B C Pre-incubate cells with varying concentrations of this compound B->C D Add TRPV1 agonist (Capsaicin, Acid, or apply Heat) C->D E Measure cellular response (e.g., Ca²⁺ influx, membrane potential) D->E F Data Analysis: Determine IC50 values E->F

Caption: Workflow for assessing this compound's inhibition of TRPV1 in CHO cells.

Experimental Protocols

Culture of CHO Cells Stably Expressing Human TRPV1 (CHO-hTRPV1)

This protocol is a general guideline for maintaining CHO-hTRPV1 cell lines. Specific conditions may vary based on the provider of the cell line.

Materials:

  • CHO-hTRPV1 cells

  • F-12 HAM medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G-418 sulfate (selection antibiotic)

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing F-12 HAM medium with 10% FBS, 1% Penicillin-Streptomycin, and 500 µg/mL G-418.[6]

  • Cell Thawing: Thaw a cryopreserved vial of CHO-hTRPV1 cells rapidly in a 37°C water bath. Decontaminate the vial with 70% ethanol and transfer the contents to a T-75 flask containing 15 mL of pre-warmed complete growth medium.[6]

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Allow 4-6 hours for the cells to attach.[6]

  • Media Change: The next day, aspirate the medium and replace it with 15 mL of fresh, pre-warmed complete growth medium.[6]

  • Subculturing: When cells reach 70-80% confluency, wash the cell monolayer with sterile PBS.[6]

  • Add 2-3 mL of Trypsin-EDTA solution and incubate for a few minutes at 37°C until cells detach.

  • Neutralize the trypsin with 5-7 mL of complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and split the cells at a ratio of 1:3 to 1:10 into new flasks.[6]

45Ca2+ Influx Assay

This assay measures the influx of radioactive calcium into the cells upon TRPV1 activation and its inhibition by this compound.

Materials:

  • CHO-hTRPV1 cells

  • 96-well black, clear-bottom plates

  • This compound

  • TRPV1 agonist (e.g., Capsaicin)

  • 45CaCl2

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Scintillation counter and fluid

Procedure:

  • Cell Seeding: Seed CHO-hTRPV1 cells into a 96-well plate at a density of 8 x 104 cells per well and culture overnight.[6]

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Pre-incubation: Wash the cells with assay buffer. Add the diluted this compound or vehicle control to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.

  • Activation: Prepare the agonist solution containing 45CaCl2. For example, for capsaicin activation, a final concentration of 500 nM capsaicin is used.[3] For acid activation, the pH of the buffer is lowered to 5.0.[3] For heat activation, the plate is incubated at 45°C.[3]

  • Add the agonist solution to the wells and incubate for a short period (e.g., 2-5 minutes).

  • Termination: Aspirate the solution and rapidly wash the cells with ice-cold PBS to terminate the influx.

  • Lysis and Measurement: Lyse the cells with a suitable lysis buffer and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This technique directly measures the ion currents through the TRPV1 channel.

Materials:

  • CHO-hTRPV1 cells cultured on glass coverslips

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Micromanipulator

Solutions: [6]

  • Bath Solution (extracellular): 137 mM NaCl, 4 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM D-Glucose. Adjust pH to 7.4 with NaOH. For acid activation, use MOPS instead of HEPES and adjust pH to 5.0.

  • Pipette Solution (intracellular): 120 mM CsCl, 20 mM TEA-Cl, 1.2 mM Na-ATP, 0.2 mM Na-GTP, 10 mM HEPES, 10 mM EGTA. Adjust pH to 7.2 with KOH.

Procedure:

  • Preparation: Place a coverslip with CHO-hTRPV1 cells in the recording chamber and perfuse with the bath solution.

  • Pipette Fabrication: Pull glass capillaries to form patch pipettes with a resistance of 2-5 MΩ when filled with the pipette solution.

  • Seal Formation: Under microscopic guidance, approach a cell with the pipette and apply gentle suction to form a high-resistance (GΩ) seal.[6]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.[6]

  • Recording: Clamp the cell at a holding potential of -60 mV.

  • Drug Application: Apply the TRPV1 agonist (e.g., capsaicin) via the perfusion system to elicit an inward current.

  • Inhibition Measurement: After a stable baseline current is recorded, co-apply the agonist with different concentrations of this compound to measure the inhibition of the inward current.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of this compound to calculate the percentage of inhibition and determine the IC50 value.

Selectivity of this compound

This compound is a highly selective antagonist for TRPV1. In cell-based assays measuring agonist-induced increases in intracellular calcium, the IC50 value for this compound against other TRP channels, including TRPV2, TRPV3, TRPV4, TRPA1, and TRPM8, is greater than 20 µM.[3]

Important Considerations

  • Solubility: this compound has poor water solubility.[7] It is recommended to prepare stock solutions in DMSO (solubility > 21.5 mg/mL) and then dilute to the final concentration in the aqueous assay buffer.[1] Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level that affects cell viability (typically <0.5%).

  • Hyperthermia: It is important to note that while effective as a TRPV1 antagonist, this compound was found to cause hyperthermia (an increase in body temperature) in in-vivo studies across multiple species, including humans.[3][8] This side effect is a known consequence of systemic TRPV1 blockade.[8][9]

These application notes and protocols provide a comprehensive guide for utilizing this compound as a tool to study the function and pharmacology of the human TRPV1 channel in a CHO cell expression system. Researchers should adapt these protocols as necessary for their specific experimental setup and objectives.

References

Troubleshooting & Optimization

Technical Support Center: Mitigation of AMG-517-Induced Hyperthermia in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hyperthermia in rodents induced by the TRPV1 antagonist, AMG-517.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause hyperthermia in rodents?

A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which was developed as a potential treatment for chronic pain.[1] The TRPV1 channel is a crucial component in sensing heat and pain.[2] Blockade of this channel by this compound disrupts normal thermoregulation, leading to an increase in body temperature, a condition known as hyperthermia.[1][3] This is considered an "on-target" effect of the drug.[4]

Q2: What are the physiological mechanisms behind this compound-induced hyperthermia?

A2: this compound-induced hyperthermia is a result of two primary physiological changes:

  • Vasoconstriction: Narrowing of the blood vessels, particularly in the tail skin of rodents, which reduces heat dissipation from the body.[3][5]

  • Increased Thermogenesis: An increase in the body's metabolic heat production.[3][5]

These combined effects lead to a net gain in body heat and a subsequent rise in core body temperature.

Q3: Is the hyperthermic effect of this compound transient or long-lasting?

A3: The hyperthermia induced by this compound is generally transient. In rats, body temperature typically returns to baseline within 10 to 20 hours after a single dose.[6] However, the magnitude and duration can be dose-dependent.[6]

Q4: Are there any known methods to mitigate this hyperthermic side effect?

A4: Yes, there are two primary strategies to mitigate this compound-induced hyperthermia in rodents:

  • Co-administration with an antipyretic: The use of a non-steroidal anti-inflammatory drug (NSAID) with antipyretic properties, such as acetaminophen (paracetamol), has been shown to suppress the hyperthermia caused by TRPV1 blockade.

  • Attenuation through repeated dosing (Tachyphylaxis): Repeated administration of this compound can lead to a gradual reduction in the hyperthermic response.[1][7]

Q5: How does repeated dosing of this compound lead to the attenuation of hyperthermia?

A5: The precise molecular mechanism behind the attenuation of hyperthermia with repeated dosing, also known as tachyphylaxis, is not fully elucidated but is a recognized phenomenon with TRPV1 antagonists.[8] This adaptation may involve compensatory changes in other thermoregulatory pathways or alterations in the expression or sensitivity of TRPV1 receptors. It has been observed that while the hyperthermic effect diminishes, the analgesic efficacy can be maintained.[7]

Troubleshooting Guide

Issue: Significant Hyperthermia Observed After a Single Dose of this compound

Potential Cause: This is an expected on-target effect of this compound due to TRPV1 channel blockade.

Solutions:

  • Pharmacological Mitigation with Acetaminophen:

    • Rationale: Acetaminophen is an antipyretic drug that can counteract the hyperthermic effects of TRPV1 antagonists.

    • Protocol: Administer acetaminophen (paracetamol) at a dose of 160-300 mg/kg via oral gavage or intraperitoneal injection. The timing of administration should be just prior to or concurrently with this compound administration. Lower doses of acetaminophen (e.g., 100-150 mg/kg) may not be effective in reversing the hyperthermia.[5]

  • Induction of Tachyphylaxis:

    • Rationale: Repeated daily administration of this compound can lead to a gradual reduction of the hyperthermic response.

    • Protocol: Administer this compound at the desired therapeutic dose daily for several consecutive days (e.g., 5-7 days) prior to the main experiment. Monitor core body temperature daily to confirm the attenuation of the hyperthermic effect. The hyperthermic response to the highest doses of this compound has been shown to be attenuated with repeated administration.[1][8]

  • Environmental Temperature Control:

    • Rationale: The ambient temperature can influence the severity of drug-induced hyperthermia.

    • Protocol: House rodents in a temperature-controlled environment, ideally within their thermoneutral zone (typically 26-30°C for rats and 30-32°C for mice, depending on housing conditions). Avoid high ambient temperatures during the experimental period.

  • Dose-Response Assessment:

    • Rationale: The magnitude of hyperthermia is dose-dependent.

    • Protocol: If experimentally feasible, conduct a dose-response study to identify the minimal effective dose of this compound for the desired analgesic effect with the lowest possible hyperthermic side effect. This compound induces hyperthermia in a dose-dependent manner, with noticeable increases in body temperature at doses as low as 0.3 mg/kg in rats.[6]

Data Presentation

Table 1: Dose-Dependent Hyperthermic Effect of this compound in Rats

This compound Dose (mg/kg, p.o.)Mean Temperature Increase (°C)
0.30.5
10.6
31.6

Data summarized from MedChemExpress.[6]

Experimental Protocols

Protocol 1: Co-administration of Acetaminophen to Mitigate this compound-Induced Hyperthermia

Objective: To prevent or reduce the hyperthermic response to a single administration of this compound.

Materials:

  • This compound

  • Acetaminophen (Paracetamol)

  • Vehicle for this compound (e.g., 10% Ethanol, 5% Tween 80 in saline)

  • Vehicle for Acetaminophen (e.g., 0.9% Saline)

  • Oral gavage needles or injection needles (as appropriate for the chosen route)

  • Rodent temperature monitoring system (e.g., rectal probe, telemetry)

Procedure:

  • Acclimatization: Acclimate rodents to the experimental conditions and handling for at least 3 days prior to the experiment.

  • Baseline Temperature: Measure and record the baseline core body temperature of each animal.

  • Acetaminophen Administration: Prepare a solution of acetaminophen in a suitable vehicle. Administer a dose of 300 mg/kg via the chosen route (oral or intraperitoneal).

  • This compound Administration: Immediately following acetaminophen administration, administer the desired dose of this compound.

  • Temperature Monitoring: Monitor and record the core body temperature at regular intervals (e.g., every 30 minutes for the first 4 hours, then hourly) for up to 24 hours.

  • Control Groups: Include appropriate control groups:

    • Vehicle (for both compounds)

    • This compound + Vehicle (for acetaminophen)

    • Acetaminophen + Vehicle (for this compound)

Protocol 2: Induction of Tachyphylaxis to Attenuate this compound-Induced Hyperthermia

Objective: To induce tolerance to the hyperthermic effects of this compound through repeated administration.

Materials:

  • This compound

  • Vehicle for this compound

  • Oral gavage needles or injection needles

  • Rodent temperature monitoring system

Procedure:

  • Acclimatization: Acclimate rodents to the experimental conditions and handling.

  • Daily Dosing: Administer the intended experimental dose of this compound once daily for 7 consecutive days.

  • Daily Temperature Monitoring: Measure and record the peak core body temperature each day following this compound administration. The peak hyperthermic response typically occurs within the first few hours post-dosing.

  • Confirmation of Attenuation: Observe a significant reduction in the peak hyperthermic response by day 7 compared to day 1.

  • Experimental Procedure: Proceed with the primary experimental protocol on day 8, administering this compound as required.

Visualizations

AMG517_Hyperthermia_Pathway Signaling Pathway of this compound-Induced Hyperthermia AMG517 This compound TRPV1 TRPV1 Channel (in sensory neurons) AMG517->TRPV1 antagonizes Blockade Blockade TRPV1->Blockade Thermoregulatory_Center Thermoregulatory Center (in Hypothalamus) Blockade->Thermoregulatory_Center disrupts signaling to Vasoconstriction Peripheral Vasoconstriction (e.g., tail artery) Thermoregulatory_Center->Vasoconstriction induces Thermogenesis Increased Thermogenesis (e.g., brown adipose tissue) Thermoregulatory_Center->Thermogenesis stimulates Heat_Dissipation Decreased Heat Dissipation Vasoconstriction->Heat_Dissipation Heat_Production Increased Heat Production Thermogenesis->Heat_Production Hyperthermia Hyperthermia (Increased Body Temperature) Heat_Dissipation->Hyperthermia Heat_Production->Hyperthermia Mitigation_Workflow Experimental Workflow for Mitigating this compound Hyperthermia Start Experiment Start Hyperthermia_Observed Significant Hyperthermia with this compound? Start->Hyperthermia_Observed Proceed Proceed with Experiment Hyperthermia_Observed->Proceed No Mitigation_Strategy Select Mitigation Strategy Hyperthermia_Observed->Mitigation_Strategy Yes Acetaminophen Co-administer Acetaminophen (300 mg/kg) Mitigation_Strategy->Acetaminophen Tachyphylaxis Induce Tachyphylaxis (Daily dosing for 7 days) Mitigation_Strategy->Tachyphylaxis Monitor_Temp Monitor Body Temperature Acetaminophen->Monitor_Temp Tachyphylaxis->Monitor_Temp Success Hyperthermia Mitigated? Monitor_Temp->Success Success->Proceed Yes Adjust Adjust Protocol (e.g., dose, timing) Success->Adjust No Adjust->Mitigation_Strategy

References

Technical Support Center: Amg-517 and Hyperthermic Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the dose-dependent hyperthermic effects of Amg-517, a potent and selective TRPV1 antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound induces hyperthermia?

A1: this compound is a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3][4] Blockade of TRPV1 channels by this compound is an on-target effect that disrupts normal thermoregulation, leading to an increase in core body temperature, a condition known as hyperthermia.[3][5][6] This effect has been observed across various species, including rodents, dogs, monkeys, and humans.[1][3][5]

Q2: Is the hyperthermic effect of this compound dose-dependent?

A2: Yes, the hyperthermic effect of this compound is dose-dependent.[1] Preclinical studies in rats have demonstrated a clear relationship between the administered dose of this compound and the resulting increase in body temperature.[1][7] Similarly, in human clinical trials, the hyperthermia was found to be generally plasma concentration-dependent.[5][8]

Q3: What is the typical magnitude and duration of the hyperthermic response to this compound?

A3: The magnitude of the hyperthermic response varies with the dose. In rats, oral administration of 0.3, 1, and 3 mg/kg of this compound resulted in mean increases in body temperature of 0.5°C, 0.6°C, and 1.6°C, respectively.[1] In humans, oral administration of this compound has led to body temperatures surpassing 40°C in some individuals, particularly in susceptible individuals or under specific conditions like post-surgical pain.[5][8][9] The hyperthermia is transient, with body temperatures in rats returning to baseline within 10 to 20 hours.[1]

Q4: Does the hyperthermic effect of this compound change with repeated administration?

A4: Yes, attenuation of the hyperthermic effect has been observed after repeated dosing of this compound in both animal models and humans.[3][5] This suggests a potential for tolerance to this side effect with continued administration.

Q5: What are the physiological mechanisms underlying this compound-induced hyperthermia?

A5: Studies in rats suggest that this compound induces hyperthermia by increasing thermogenesis (metabolic heat production) and causing tail skin vasoconstriction, which reduces heat loss.[5] This indicates that TRPV1 plays a crucial role in regulating both vasomotor tone and metabolic heat production.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpectedly high or prolonged hyperthermia in animal models. Individual animal susceptibility.[5][8]Monitor animals closely. Consider using a lower starting dose. Ensure proper hydration and environmental temperature control.
Interaction with other experimental conditions (e.g., anesthesia, inflammation).Be aware that certain conditions, like post-surgical pain, can exacerbate hyperthermia.[5][8] Review and standardize all experimental parameters.
Difficulty in reproducing published hyperthermic effects. Differences in experimental protocol (e.g., route of administration, animal strain, ambient temperature).Carefully review and adhere to established protocols. Ensure the ambient temperature is controlled, as it can influence thermoregulatory responses.
Issues with this compound compound integrity or formulation.Verify the purity and stability of the this compound compound. Ensure proper formulation and vehicle for administration.
Attenuation of hyperthermic effect is not observed with repeated dosing. Dosing regimen (dose, frequency) may not be optimal for inducing tolerance.Refer to literature for dosing schedules that have demonstrated attenuation.[5] Consider adjusting the dose and/or frequency of administration.

Quantitative Data Summary

Table 1: Dose-Dependent Hyperthermic Effects of Oral this compound in Rats

Dose (mg/kg)Mean Increase in Body Temperature (°C)
0.30.5[1]
10.6[1]
31.6[1]

Experimental Protocols

1. In Vivo Hyperthermia Assessment in Rats

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Housing: Animals are housed in a temperature-controlled environment.

  • Temperature Monitoring: Core body temperature is continuously monitored using implantable telemetry probes. This allows for stress-free and accurate temperature readings over an extended period.

  • Drug Administration: this compound is typically administered orally (p.o.) via gavage. A vehicle control group (e.g., the solvent used to dissolve this compound) should be included in each experiment.

  • Dosing: A range of doses is administered to different groups of animals to establish a dose-response relationship.

  • Data Collection: Body temperature is recorded at baseline before drug administration and then at regular intervals for up to 24 hours post-administration.

  • Data Analysis: The change in body temperature from baseline is calculated for each animal at each time point. The mean change in temperature for each dose group is then plotted over time to visualize the hyperthermic response.

Visualizations

This compound Mechanism of Hyperthermia cluster_drug Drug Action cluster_receptor Receptor Level cluster_physiological Physiological Response This compound This compound TRPV1 Channel TRPV1 Channel This compound->TRPV1 Channel Antagonizes/Blocks Increased Thermogenesis Increased Thermogenesis TRPV1 Channel->Increased Thermogenesis Disinhibition of Heat Production Vasoconstriction Vasoconstriction TRPV1 Channel->Vasoconstriction Disinhibition of Heat Loss Mechanisms Hyperthermia Hyperthermia Increased Thermogenesis->Hyperthermia Vasoconstriction->Hyperthermia

Caption: Mechanism of this compound-induced hyperthermia.

Experimental Workflow for Hyperthermia Assessment cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal Model\n(e.g., Rats) Animal Model (e.g., Rats) Telemetry Probe\nImplantation Telemetry Probe Implantation Animal Model\n(e.g., Rats)->Telemetry Probe\nImplantation Acclimatization Acclimatization Telemetry Probe\nImplantation->Acclimatization Baseline Temperature\nRecording Baseline Temperature Recording Acclimatization->Baseline Temperature\nRecording This compound or Vehicle\nAdministration (p.o.) This compound or Vehicle Administration (p.o.) Baseline Temperature\nRecording->this compound or Vehicle\nAdministration (p.o.) Continuous Temperature\nMonitoring (0-24h) Continuous Temperature Monitoring (0-24h) This compound or Vehicle\nAdministration (p.o.)->Continuous Temperature\nMonitoring (0-24h) Calculate Δ Temperature\nfrom Baseline Calculate Δ Temperature from Baseline Continuous Temperature\nMonitoring (0-24h)->Calculate Δ Temperature\nfrom Baseline Plot Temperature vs. Time Plot Temperature vs. Time Calculate Δ Temperature\nfrom Baseline->Plot Temperature vs. Time Dose-Response Analysis Dose-Response Analysis Plot Temperature vs. Time->Dose-Response Analysis

Caption: Workflow for assessing this compound-induced hyperthermia.

References

Attenuation of Amg-517 hyperthermia with repeated dosing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the attenuation of AMG-517-induced hyperthermia with repeated dosing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[1][2] The TRPV1 receptor, also known as the capsaicin receptor, is a non-selective cation channel involved in the detection and regulation of body temperature and in the sensation of pain.[3] this compound exerts its effects by blocking the activation of TRPV1 by various stimuli, including heat, protons (low pH), and capsaicin.[4]

Q2: Is hyperthermia a known side effect of this compound?

A2: Yes, transient hyperthermia (an increase in body temperature) is a well-documented on-target side effect of this compound and other TRPV1 antagonists.[3][4][5] This effect has been observed in various species, including rodents, dogs, monkeys, and humans, during both preclinical and clinical studies.[3][4][6]

Q3: What is the mechanism behind this compound-induced hyperthermia?

A3: The hyperthermia induced by this compound is a result of its blockade of the TRPV1 channel, which plays a crucial role in thermoregulation.[3][6] The current understanding is that TRPV1 channels are tonically active in the body, contributing to the maintenance of core body temperature. By antagonizing these channels, this compound disrupts this baseline signaling, leading to an increase in the thermoregulatory set point. This results in the activation of heat conservation and production mechanisms, such as peripheral vasoconstriction (narrowing of blood vessels in the skin) and increased metabolic heat production (thermogenesis), ultimately causing a rise in body temperature.[3][6]

Q4: Does the hyperthermic effect of this compound diminish with repeated administration?

A4: Yes, studies in both animals and humans have demonstrated that the hyperthermic effect of this compound attenuates with repeated dosing.[3][6] This suggests a pharmacological tolerance develops to the hyperthermic effects of the compound upon subsequent administrations.

Q5: What is the potential clinical implication of this attenuation?

A5: The attenuation of hyperthermia with repeated dosing is a significant finding, as it suggests that this side effect may be manageable in a clinical setting. This could potentially allow for the therapeutic use of TRPV1 antagonists like this compound for conditions such as chronic pain, while minimizing the impact of hyperthermia. However, it is important to note that even with attenuation, hyperthermia can still occur, especially after the initial doses.[3]

Data Presentation

Table 1: Attenuation of this compound-Induced Hyperthermia in Humans with Repeated Dosing (10 mg, p.o.)

Day of AdministrationMean Change in Tympanic Temperature (°C) from Pre-dose Baseline (Peak Effect)
Day 0 (First Dose)~1.2°C
Day 1~0.8°C
Day 2~0.6°C
Day 3~0.5°C
Day 4~0.4°C
Day 5~0.3°C
Day 6~0.2°C

Note: The data presented in this table are estimated from graphical representations in published literature and are intended for illustrative purposes. Actual values may vary.

Table 2: Dose-Dependent Hyperthermic Effect of a Single Dose of this compound in Rats

Dose of this compound (mg/kg, p.o.)Peak Increase in Body Temperature (°C)
0.30.5
10.6
31.6

Source: Adapted from preclinical data.[2]

Experimental Protocols

Protocol for Assessing the Attenuation of this compound-Induced Hyperthermia with Repeated Dosing in a Rodent Model (Rats)

1. Animal Model and Acclimation:

  • Species: Male Sprague-Dawley rats (250-300g).
  • Housing: House animals individually in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
  • Acclimation: Allow at least one week for acclimation to the housing facility before any experimental procedures. Handle the rats daily for at least three days prior to the study to minimize stress.

2. Body Temperature Measurement:

  • Method: Use a rectal probe or a telemetry-based system for continuous monitoring of core body temperature.
  • Baseline: Record baseline body temperature for at least 60 minutes before the first dose on Day 1.

3. Dosing Regimen:

  • Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
  • Dose Groups:
  • Group 1: Vehicle control (oral gavage).
  • Group 2: this compound (e.g., 10 mg/kg, oral gavage).
  • Administration: Administer the vehicle or this compound orally once daily for a period of 7 consecutive days.

4. Data Collection:

  • Record body temperature continuously or at regular intervals (e.g., every 15-30 minutes) for at least 4-6 hours post-dosing each day.
  • Calculate the change in body temperature (ΔT) from the pre-dose baseline for each time point.
  • Determine the peak hyperthermic response (maximum ΔT) for each animal on each day.

5. Data Analysis:

  • Compare the peak hyperthermic response on each day of dosing to the response on Day 1 within the this compound treated group using an appropriate statistical test (e.g., repeated measures ANOVA followed by post-hoc tests).
  • Compare the daily temperature profiles of the this compound treated group to the vehicle control group.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in baseline body temperature - Stress due to handling or environment. - Circadian rhythm effects.- Ensure proper acclimation and gentle handling of animals. - Conduct experiments at the same time each day to minimize circadian influences.
No significant hyperthermic response to the initial dose of this compound - Incorrect dose or formulation. - Inaccurate temperature measurement. - Animal strain variability.- Verify the concentration and stability of the this compound formulation. - Calibrate temperature probes and ensure proper placement. - Consult literature for appropriate doses for the specific rat strain being used.
Inconsistent attenuation of hyperthermia with repeated dosing - Variable drug absorption or metabolism. - Animal health issues.- Ensure consistent dosing technique and volume. - Monitor animal health daily for any signs of illness.
Unexpected mortality or severe adverse effects - Dose is too high. - Individual animal sensitivity.- Consider a dose-response study to determine a well-tolerated dose. - Monitor animals closely for any adverse reactions and have a plan for humane endpoints.

Mandatory Visualizations

AMG517_Hyperthermia_Pathway cluster_drug Drug Action cluster_receptor Receptor Level cluster_cellular Cellular Response cluster_systemic Systemic Thermoregulation AMG517 This compound TRPV1 TRPV1 Channel (Tonic Activity) AMG517->TRPV1 Blockade Neuronal_Activity Decreased Neuronal Firing Rate TRPV1->Neuronal_Activity Inhibition Hypothalamus Hypothalamus (Thermoregulatory Center) Neuronal_Activity->Hypothalamus Altered Afferent Signal Vasoconstriction Peripheral Vasoconstriction Hypothalamus->Vasoconstriction Activates Thermogenesis Increased Thermogenesis Hypothalamus->Thermogenesis Activates Hyperthermia Hyperthermia (Increased Body Temperature) Vasoconstriction->Hyperthermia Thermogenesis->Hyperthermia

This compound Signaling Pathway to Hyperthermia.

Attenuation_Workflow cluster_setup Experimental Setup cluster_dosing Repeated Dosing & Monitoring cluster_analysis Data Analysis & Outcome Animal_Prep Animal Acclimation & Baseline Temperature Recording Grouping Randomize into Vehicle & This compound Groups Animal_Prep->Grouping Day1 Day 1: Administer Dose Monitor Temperature Grouping->Day1 DayN Day 2-N: Repeat Daily Dosing & Temperature Monitoring Day1->DayN Peak_Response Calculate Peak Hyperthermic Response Daily DayN->Peak_Response Comparison Compare Daily Peak Response to Day 1 Peak_Response->Comparison Attenuation Determine Attenuation of Hyperthermia Comparison->Attenuation

Experimental Workflow for Attenuation Study.

Troubleshooting_Logic Start Experiment Start Issue Issue Encountered - High Variability - No Hyperthermia - Inconsistent Attenuation Start->Issue Check_Protocol Review Protocol - Acclimation - Dosing Time Issue->Check_Protocol Baseline Variability? Check_Drug Verify Drug - Formulation - Dose Issue->Check_Drug No Initial Effect? Check_Animals Assess Animals - Health - Stress Levels Issue->Check_Animals Inconsistent Results? Resolution Resolution Check_Protocol->Resolution Check_Drug->Resolution Check_Animals->Resolution

Troubleshooting Logic Flowchart.

References

Technical Support Center: AMG-517 Solubility and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the poor water solubility of AMG-517, a potent TRPV1 antagonist. The following troubleshooting guides and frequently asked questions (FAQs) detail the challenges and potential formulation strategies to enhance its dissolution and bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the documented water solubility of this compound?

Q2: What are the reported solubility values of this compound in common organic solvents?

This compound exhibits significantly better solubility in some organic solvents. The table below summarizes the available data.

SolventSolubility
Dimethyl Sulfoxide (DMSO)> 21.5 mg/mL, 41.67 mg/mL[3], 14.3 mg/mL[4], 86 mg/mL[5], Soluble to 10 mM
Dimethylformamide (DMF)112.5 mg/mL[4]
Ethanol3.3 mg/mL[4], Insoluble[5]

Note: Solubility can be influenced by factors such as temperature and the purity of both the compound and the solvent. For DMSO, it is recommended to use a fresh, non-hygroscopic stock to avoid solubility issues.[3][5] Warming the solution at 37°C or using an ultrasonic bath can aid in dissolution.

Troubleshooting Poor Solubility in Experiments

Problem: I am observing precipitation of this compound in my aqueous experimental buffer.

  • Cause: This is expected due to the compound's low intrinsic aqueous solubility.

  • Solution:

    • Use of Co-solvents: For in vitro assays, consider preparing a concentrated stock solution of this compound in a water-miscible organic solvent like DMSO. This stock can then be diluted into the aqueous buffer to the final desired concentration. Be mindful of the final solvent concentration in your experiment to avoid off-target effects.

    • Formulation Strategies: For in vivo studies or applications requiring higher concentrations in aqueous media, consider the formulation strategies detailed below.

Formulation Strategies to Enhance this compound Solubility and Bioavailability

Several advanced formulation strategies have been successfully employed to overcome the solubility limitations of this compound. These approaches aim to increase the dissolution rate and oral absorption of the compound.

Co-Crystals

Q3: What is the co-crystal approach for this compound?

The co-crystal approach involves combining this compound with a pharmaceutically acceptable co-former to create a new crystalline solid with improved physicochemical properties, including solubility and dissolution rate.[6]

Experimental Protocol: Preparation of this compound Co-Crystals

A common method for preparing co-crystals is through slurry crystallization.

  • Selection of Co-former: Choose a suitable co-former. Carboxylic acids, such as sorbic acid, have been shown to form effective co-crystals with this compound.[6]

  • Slurry Preparation: Suspend this compound and the chosen co-former (often in a 1:1 molar ratio) in a suitable solvent.

  • Equilibration: Stir the slurry at a controlled temperature for a sufficient period to allow for the formation of the co-crystal.

  • Isolation: Isolate the solid co-crystals by filtration.

  • Drying: Dry the isolated co-crystals under vacuum.

  • Characterization: Confirm the formation of the co-crystal using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and nuclear magnetic resonance (NMR) spectroscopy.[6]

Troubleshooting Co-Crystal Formation

  • Issue: Incomplete co-crystal formation.

    • Troubleshooting:

      • Optimize the solvent system.

      • Adjust the molar ratio of this compound to the co-former.

      • Vary the temperature and equilibration time.

  • Issue: Conversion of the co-crystal back to the free base hydrate during dissolution.

    • Troubleshooting: This is a known phenomenon for some this compound co-crystals in aqueous media over time.[6] Characterize the dissolution profile to understand the kinetics of this conversion. For in vivo applications, the initial enhanced solubility may still provide a significant bioavailability advantage.

Supersaturatable Self-Emulsifying Drug Delivery Systems (S-SEDDS)

Q4: How can S-SEDDS improve the oral absorption of this compound?

S-SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[7] For this compound, this formulation strategy can enhance oral absorption by presenting the drug in a solubilized and supersaturated state in the gastrointestinal tract.[7][8] The inclusion of a precipitation inhibitor, such as a cellulosic polymer, helps to maintain this metastable supersaturated state.[7]

Experimental Protocol: Preparation of this compound S-SEDDS

  • Excipient Screening: Screen various oils, surfactants, and co-solvents for their ability to solubilize this compound.

  • Formulation Preparation: Prepare the S-SEDDS formulation by mixing the selected oil, surfactant, co-solvent, and this compound until a clear solution is obtained.

  • Incorporation of Precipitation Inhibitor: Add a small amount of a precipitation inhibitor, such as hydroxypropyl methylcellulose (HPMC), to the formulation.[7]

  • In Vitro Characterization: Evaluate the self-emulsification performance, droplet size, and precipitation kinetics of the formulation in simulated gastric and intestinal fluids.

  • In Vivo Evaluation: Assess the pharmacokinetic profile (Cmax, Tmax, AUC) of the S-SEDDS formulation in a suitable animal model and compare it to a standard suspension of this compound.[7][8]

Troubleshooting S-SEDDS Formulation

  • Issue: Drug precipitation upon dilution.

    • Troubleshooting:

      • Optimize the ratio of oil, surfactant, and co-solvent.

      • Increase the concentration or try a different type of precipitation inhibitor (e.g., HPMC).[7]

  • Issue: Poor emulsification.

    • Troubleshooting:

      • Adjust the surfactant and co-solvent composition.

      • Ensure all components are fully dissolved in the formulation.

Amorphous Solid Dispersions (ASD)

Q5: What is the principle behind using amorphous solid dispersions for this compound?

Amorphous solid dispersions (ASDs) involve dispersing the drug in its amorphous (non-crystalline) form within a polymer matrix.[9] The amorphous state has higher free energy than the crystalline state, leading to increased apparent solubility and dissolution rate.[9] For this compound, ASDs have been shown to significantly improve oral bioavailability.[9]

Experimental Protocol: Preparation of this compound ASD by Spray-Drying

  • Polymer Selection: Select a suitable polymer carrier, such as hydroxypropyl methylcellulose acetate succinate (HPMCAS) or HPMC.[9]

  • Solution Preparation: Dissolve this compound and the polymer in a common organic solvent.

  • Spray-Drying: Atomize the solution into a heated drying chamber. The rapid evaporation of the solvent results in the formation of solid particles with the drug molecularly dispersed within the polymer matrix.[9]

  • Characterization:

    • Confirm the amorphous nature of the drug in the dispersion using XRPD.

    • Determine the glass transition temperature (Tg) using DSC.

    • Evaluate the dissolution and supersaturation performance in vitro.[9]

  • In Vivo Evaluation: Conduct pharmacokinetic studies in an appropriate animal model to assess the improvement in bioavailability compared to a crystalline drug suspension.[9]

Troubleshooting ASD Formulation

  • Issue: Recrystallization of the drug during storage or dissolution.

    • Troubleshooting:

      • Increase the drug-to-polymer ratio to ensure adequate stabilization.

      • Select a polymer with strong interactions with the drug.

      • Control storage conditions (temperature and humidity).

  • Issue: Incomplete amorphization during spray-drying.

    • Troubleshooting:

      • Optimize spray-drying parameters (inlet temperature, feed rate, atomization pressure).

      • Ensure complete dissolution of the drug and polymer in the solvent before spray-drying.

Visualizing Key Concepts

TRPV1 Signaling Pathway

This compound is a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Understanding the signaling pathway of this receptor is crucial for researchers working with this compound.

TRPV1_Signaling_Pathway cluster_stimuli Activators cluster_downstream Downstream Effects Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Heat Heat (>43°C) Heat->TRPV1 Protons Protons (Low pH) Protons->TRPV1 Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Na_Influx Na⁺ Influx TRPV1->Na_Influx AMG517 This compound AMG517->TRPV1 Antagonizes Depolarization Membrane Depolarization Ca_Influx->Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

Caption: Simplified signaling pathway of the TRPV1 channel and the antagonistic action of this compound.

Experimental Workflow for Formulation Strategies

The following diagram illustrates the general workflow for developing and evaluating a suitable formulation for this compound.

Formulation_Workflow cluster_dev Formulation Development cluster_char In Vitro Characterization cluster_invivo In Vivo Evaluation Strategy Select Strategy (Co-crystal, S-SEDDS, ASD) Screening Screen Excipients/ Co-formers Strategy->Screening Preparation Prepare Formulation Screening->Preparation Physicochem Physicochemical Characterization (XRPD, DSC) Preparation->Physicochem Dissolution Dissolution & Supersaturation Testing Physicochem->Dissolution PK_Study Pharmacokinetic Study in Animal Model Dissolution->PK_Study Bioavailability Assess Bioavailability (AUC, Cmax) PK_Study->Bioavailability

Caption: General experimental workflow for developing and testing this compound formulations.

References

Technical Support Center: Off-Target Effects of AMG 510 (Sotorasib) and AMG 517 in Research Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the off-target effects of AMG 510 (Sotorasib) and AMG 517. It is intended for researchers, scientists, and drug development professionals.

Important Note on Compound Identification

Initial queries for "Amg-517" have been interpreted as potentially referring to "AMG 510" (Sotorasib), a KRAS G12C inhibitor known for specific molecular off-target effects. "AMG 517" is a distinct compound, a TRPV1 antagonist, with a different off-target profile. This document addresses both compounds, with a primary focus on the detailed molecular off-targets of AMG 510.

Part 1: AMG 510 (Sotorasib) Off-Target Effects

AMG 510 is a covalent inhibitor that irreversibly binds to the cysteine residue of KRAS G12C. Due to its reactive nature, it can also covalently modify other accessible cysteine residues on different proteins, leading to off-target effects.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing unexpected changes in cellular metabolism, specifically in glycolysis, in our AMG 510-treated cells, even in non-KRAS G12C lines. What could be the cause?

A1: This is a known off-target effect of AMG 510. The compound has been shown to covalently modify several key enzymes in the glycolysis pathway.[1][2][3] One specific example is the modification of Aldolase A (ALDOA) at cysteine 339 (Cys339), which has been demonstrated to inhibit its enzymatic activity.[1][2] Modifications on other glycolytic enzymes such as TPI1, GAPDH, PGK1, PKM, and LDHB have also been identified.[1][3] These off-target modifications can disrupt the normal glycolytic flow and may explain the metabolic phenotypes you are observing.

Q2: Our experiments show an upregulation of antioxidant response genes, similar to what is seen with NRF2 activation, after AMG 510 treatment. Is there a connection?

A2: Yes, this is a significant off-target effect. AMG 510 covalently modifies the Kelch-like ECH-associated protein 1 (KEAP1) at cysteine 288 (Cys288).[1][2] KEAP1 is a key negative regulator of the transcription factor NRF2. Under normal conditions, KEAP1 targets NRF2 for degradation.[4] When AMG 510 modifies KEAP1, this inhibitory function is impaired, leading to the accumulation and nuclear translocation of NRF2.[1][2] Nuclear NRF2 then activates the transcription of its target genes, which include a wide array of antioxidant and cytoprotective proteins. This effect appears to be independent of the KRAS G12C mutation status of the cells.[1][2]

Q3: We are using a proteomics approach to identify AMG 510 targets and are struggling to detect less abundant modified peptides. Are there established protocols for this?

A3: Standard proteomic workflows may lack the sensitivity to detect low-abundance off-targets. A specialized two-pronged approach has been successfully used. It combines direct profiling for abundant modified peptides with a pan-AMG 510 antibody-based peptide immunoprecipitation (IP) workflow to enrich for less abundant off-targets before LC-MS/MS analysis.[1][2][3] This enrichment step is crucial for creating a comprehensive profile of off-target modifications.

Q4: What other cellular pathways might be affected by AMG 510 off-targets?

A4: Global profiling studies have identified over 300 potential off-target sites for AMG 510.[1][2] Besides glycolysis and the KEAP1-NRF2 oxidative stress response, pathway analysis has shown significant enrichment of off-targets in proteins related to:

  • Nucleocytoplasmic transport [1][2][3]

  • Adaptive immune system and response [1][3]

These findings suggest that AMG 510 could have complex effects on cellular processes beyond KRAS G12C inhibition.

Quantitative Data on AMG 510 Off-Targets
ParameterFindingCell Line / ModelReference
Total Off-Target Sites Identified Over 300 distinct modified cysteinesH358 cells, MIAPaca-2 CDX models[1][2]
Key Off-Target Protein (Oxidative Stress) KEAP1H358 (NSCLC)[1][2]
Specific Modification Site Cysteine 288 (Cys288)H358 (NSCLC)[1][2]
Key Off-Target Protein (Glycolysis) ALDOAH358 (NSCLC)[1][2]
Specific Modification Site Cysteine 339 (Cys339)H358 (NSCLC)[1][2]
Other Affected Glycolysis Enzymes TPI1, GAPDH, PGK1, PKM, LDHBH358 (NSCLC)[1][3]
Experimental Protocols

Protocol: Identification of AMG 510 Off-Target Peptides via Immuno-enrichment

This protocol summarizes the workflow used to identify low-abundance proteins covalently modified by AMG 510.[1][2][3]

  • Cell Culture and Treatment: Culture cells of interest (e.g., H358) and treat with a specified concentration of AMG 510 for various time points.

  • Cell Lysis: Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein modifications.

  • Protein Digestion: Perform in-solution digestion of the proteome using an enzyme such as trypsin to generate peptides.

  • Peptide Immunoprecipitation (IP):

    • Incubate the resulting peptide mixture with a pan-AMG 510 specific antibody. This antibody is designed to recognize the AMG 510 molecule when it is adducted to a cysteine residue.

    • Capture the antibody-peptide complexes using protein A/G magnetic beads.

    • Wash the beads extensively to remove non-specifically bound peptides.

  • Elution: Elute the enriched AMG 510-modified peptides from the antibody-bead complexes.

  • LC-MS/MS Analysis: Analyze the enriched peptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the peptide sequences and pinpoint the exact cysteine residue modified by AMG 510.

  • Data Analysis: Use a proteomics software suite to search the MS/MS spectra against a protein database, specifying the mass shift corresponding to the AMG 510 adduct on cysteine residues.

Visualizations: Signaling Pathways and Workflows

AMG510_KEAP1_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AMG510 AMG 510 KEAP1_CUL3 KEAP1-CUL3 E3 Ligase Complex AMG510->KEAP1_CUL3 Covalently modifies KEAP1 (Cys288) AMG510->KEAP1_CUL3 NRF2_cyto NRF2 KEAP1_CUL3->NRF2_cyto Targets for Degradation Proteasome Proteasome NRF2_cyto->Proteasome Degradation NRF2_nuc NRF2 NRF2_cyto->NRF2_nuc Translocation ARE Antioxidant Response Element (ARE) NRF2_nuc->ARE Binds Gene_Expression Gene Expression (e.g., NQO1, HMOX1) ARE->Gene_Expression Activates

AMG 510 off-target effect on the KEAP1-NRF2 pathway.

AMG510_Glycolysis_Pathway Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP DHAP_G3P DHAP / G3P F16BP->DHAP_G3P ALDOA BPG13 1,3-BPG DHAP_G3P->BPG13 TPI1, GAPDH PG3 3-PG BPG13->PG3 PGK1 PG2 2-PG PG3->PG2 PEP PEP PG2->PEP Pyruvate Pyruvate PEP->Pyruvate PKM ALDOA ALDOA TPI1 TPI1 GAPDH GAPDH PGK1 PGK1 PKM PKM AMG510 AMG 510 AMG510->ALDOA AMG510->TPI1 AMG510->GAPDH AMG510->PGK1 AMG510->PKM Proteomics_Workflow start Treat cells with AMG 510 lysis Cell Lysis start->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion ip Immunoprecipitation with pan-AMG 510 Antibody digestion->ip wash Wash to remove non-specific peptides ip->wash elution Elute enriched AMG 510-peptides wash->elution lcms LC-MS/MS Analysis elution->lcms analysis Database Search & Site Identification lcms->analysis end List of Off-Target Proteins & Sites analysis->end

References

Technical Support Center: Optimizing AMG-517 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of AMG-517 for in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered, ensuring reliable and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and highly selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1][2] Its mechanism of action involves blocking the channel, thereby inhibiting the influx of cations (like Ca2+) that is normally triggered by stimuli such as capsaicin, heat, and acidic conditions (protons).[2][3][4]

Q2: What is a typical effective concentration range for this compound in in vitro experiments?

A2: this compound is effective at very low nanomolar concentrations. Published IC50 values, the concentration required to inhibit 50% of the TRPV1 response, are typically in the 0.5 nM to 2 nM range, depending on the specific stimulus and cell system used.[2][4] Its high selectivity is demonstrated by an IC50 value greater than 20 µM against other related TRP channels.[3] Therefore, a dose-response curve should ideally start in the sub-nanomolar range.

Q3: How should I prepare and store stock solutions of this compound?

A3: Due to its poor water solubility, this compound stock solutions should be prepared in an organic solvent, with Dimethyl Sulfoxide (DMSO) being the most common choice.[1][3][5][6] To prepare a stock solution, dissolve the solid compound in fresh, high-quality DMSO.[3][4] For storage, it is recommended to create small-volume aliquots to avoid repeated freeze-thaw cycles and store them at -20°C for short-term (months) or -80°C for long-term (up to a year) stability.[3][4]

Q4: What cell types are suitable for in vitro experiments with this compound?

A4: The most suitable cell types are those that express the TRPV1 channel. This includes native cells like dorsal root ganglion (DRG) neurons or cell lines that have been engineered to recombinantly express human or rat TRPV1, such as Chinese Hamster Ovary (CHO) cells.[2][3][7] It is crucial to confirm the expression of functional TRPV1 channels in your chosen cell model before beginning experiments.

Section 2: Troubleshooting Guide

This guide addresses common problems encountered when optimizing this compound concentration.

Issue 1: No or Low Inhibitory Effect Observed

If you do not observe the expected inhibition of TRPV1 activity, consider the following causes and solutions.

  • Possible Cause 1: Sub-optimal Concentration Range. The inhibitory effect of this compound occurs within a narrow, low-nanomolar range.

    • Solution: Perform a comprehensive dose-response experiment. We recommend a 10-point dilution series, starting from approximately 1 µM and going down to the picomolar range.

  • Possible Cause 2: Compound Instability or Degradation. Improper storage or handling can lead to a loss of potency.

    • Solution: Use a fresh aliquot of your DMSO stock for each experiment. Avoid repeated freeze-thaw cycles.[3] Prepare working dilutions in your assay buffer immediately before use.[3][8]

  • Possible Cause 3: Low or Absent TRPV1 Expression. The target cell line may not express sufficient levels of functional TRPV1 channels.

    • Solution: Validate the expression of TRPV1 in your cell model using methods like qPCR, Western blot, or by confirming a robust response to a known TRPV1 agonist like capsaicin.

G start Start: Low or No Inhibitory Effect q1 Is the dose-response range appropriate? (pM to low µM) start->q1 sol1 Action: Perform broad dose-response curve (e.g., 1 pM to 1 µM). q1->sol1 No q2 Was a fresh aliquot of stock solution used? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Action: Use a new, un-thawed aliquot. Prepare fresh working dilutions. q2->sol2 No q3 Is TRPV1 expression confirmed and functional in the cell model? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Action: Validate TRPV1 expression (e.g., qPCR, Western Blot) and function (agonist test). q3->sol3 No end Problem likely resolved. If issue persists, contact technical support. q3->end Yes a3_yes Yes a3_no No sol3->end

Troubleshooting Flowchart for Low/No Inhibitory Effect.

Issue 2: Precipitate Formation in Culture Medium

This compound has poor water solubility, which can lead to precipitation when the DMSO stock is diluted into aqueous assay buffers or culture medium.[1][9]

  • Possible Cause 1: Exceeding Solubility Limit.

    • Solution: Ensure the final concentration of DMSO in the medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity and improve solubility.[10] Perform serial dilutions rather than a single large dilution step. Visually inspect the final solution for any cloudiness or precipitate before adding it to the cells.[8]

  • Possible Cause 2: Temperature Shock. Diluting a room-temperature DMSO stock into cold media can decrease solubility.

    • Solution: Gently warm the assay buffer/media to 37°C before adding the compound stock. Mix thoroughly but gently by inversion or slow pipetting immediately after adding the compound.[4]

Issue 3: High Cell Death or Cytotoxicity Observed

Unexpected cytotoxicity can confound experimental results.

  • Possible Cause 1: Off-Target Effects. At concentrations significantly higher than the IC50 for TRPV1, this compound may have off-target effects leading to toxicity.

    • Solution: First, establish a non-toxic concentration range by performing a cell viability assay (e.g., MTT, see Protocol 2).[10] Conduct your functional assays using concentrations well below the cytotoxic threshold. For this highly potent compound, functional inhibition should be observed at concentrations far below those causing general cytotoxicity.

  • Possible Cause 2: Solvent Toxicity. High concentrations of the solvent (DMSO) are toxic to most cell lines.

    • Solution: Always include a "vehicle control" in your experimental design. This control should contain the highest concentration of DMSO used in your dilution series but no this compound. This allows you to distinguish between compound-specific effects and solvent-induced toxicity.[10]

Section 3: Data Presentation

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: In Vitro Potency of this compound

Stimulus Cell Type Assay Potency (IC50 / Kb)
Capsaicin (500 nM) Human TRPV1-CHO 45Ca2+ Influx IC50: 0.76 nM[3]
Acid (pH 5.0) Human TRPV1-CHO 45Ca2+ Influx IC50: 0.62 nM[3]
Heat (45°C) Human TRPV1-CHO 45Ca2+ Influx IC50: 1.3 nM[3]
Capsaicin Rat DRG Neurons - IC50: 0.68 nM[2][3]
Agonist Binding Rat TRPV1 - Kb: 4.2 nM[2][3][4]

| Agonist Binding | Human TRPV1 | - | Kb: 6.2 nM[2][3][4] |

Table 2: Solubility of this compound

Solvent Concentration (mg/mL) Concentration (mM) Notes
DMSO >21.5[4] - 86[3] ~50 - 200 Values vary by source. Warming or sonication may improve solubility.[4][7]
Ethanol ~3.3 - 4.9 ~7.7 - 11.4 -

| Water | Insoluble | Insoluble | - |

Section 4: Key Experimental Protocols

The following protocols provide a framework for key experiments. Specific parameters may need to be optimized for your particular cell system.

G cluster_0 Phase 1: Preparation & Safety cluster_1 Phase 2: Functional Assay cluster_2 Phase 3: Analysis p1 Prepare concentrated This compound stock in DMSO p2 Perform Viability Assay (MTT) to determine non-toxic concentration range (e.g., up to 10 µM) p1->p2 p3 Prepare serial dilutions of this compound (e.g., 1 µM down to 1 pM) within the non-toxic range p2->p3 p4 Pre-incubate cells with This compound dilutions or vehicle control p3->p4 p5 Perform Functional Assay: Stimulate TRPV1 (e.g., with Capsaicin) and measure response (e.g., Calcium Flux) p4->p5 p6 Plot dose-response curve (% Inhibition vs. [this compound]) p5->p6 p7 Calculate IC50 value p6->p7 p8 Select optimal concentration for future experiments (e.g., 10x IC50) p7->p8

Experimental Workflow for Optimizing this compound Concentration.

Protocol 1: Assessing Cytotoxicity using an MTT Assay

This protocol helps determine the concentration range of this compound that is non-toxic to your cells.[11]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A broad range (e.g., 10 nM to 50 µM) is recommended for an initial toxicity screen. Include a vehicle-only control (e.g., DMSO at the highest concentration used). Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a period relevant to your planned functional experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of about 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11][12] Viable cells will metabolize the yellow MTT into purple formazan crystals.[11]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot cell viability (%) against the log of the this compound concentration to identify the cytotoxic threshold.

Protocol 2: Determining the Optimal Inhibitory Concentration using a Calcium Flux Assay

This is a primary functional assay for measuring TRPV1 activity and the inhibitory effect of this compound.

  • Cell Seeding: Plate TRPV1-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye. Add assay buffer containing the desired concentrations of this compound (determined from the cytotoxicity assay and expected IC50) or vehicle control. Incubate for a sufficient time to allow target engagement (e.g., 15-30 minutes).

  • Signal Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system.

  • Stimulation and Reading: Begin reading the baseline fluorescence. Inject a TRPV1 agonist (e.g., capsaicin) to a final concentration known to elicit a strong response. Continue reading the fluorescence intensity over time to capture the peak calcium influx.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the dose-response curve and calculate the IC50 value using a suitable nonlinear regression model. The optimal concentration for subsequent experiments is typically chosen to be 5-10 times the IC50 to ensure complete channel blockade.

Section 5: Signaling Pathway Visualization

G cluster_0 Stimuli Capsaicin Capsaicin TRPV1 TRPV1 Channel (Membrane) Capsaicin->TRPV1 Activate Heat Heat Heat->TRPV1 Activate Protons Protons Protons->TRPV1 Activate Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Allows AMG517 This compound AMG517->TRPV1 Inhibits Response Cellular Response (e.g., Nociception) Ca_Influx->Response Triggers

Mechanism of TRPV1 Channel Activation and Inhibition by this compound.

References

Technical Support Center: Troubleshooting Sotorasib (AMG 510) Variability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Compound Identification: This technical support guide focuses on Sotorasib (AMG 510) , a potent and selective inhibitor of the KRAS G12C mutation. Initial inquiries regarding "AMG-517" have been redirected here, as this compound is a TRPV1 antagonist and not a KRAS inhibitor. This resource is intended for researchers, scientists, and drug development professionals utilizing Sotorasib in preclinical animal models.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common sources of variability in animal studies involving Sotorasib. By standardizing protocols and proactively addressing potential issues, researchers can enhance the reproducibility and reliability of their in vivo experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during in vivo experiments with Sotorasib, offering potential causes and recommended solutions in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
High variability in tumor growth within the same treatment group. 1. Inconsistent Tumor Cell Implantation: Variation in the number of viable cells injected, injection site, or technique. 2. Tumor Heterogeneity: Inherent biological differences in the cancer cells, even within the same cell line. 3. Subject-to-Subject Variability: Differences in animal age, weight, health status, or metabolism.[1] 4. Inconsistent Drug Formulation/Administration: Improper solubilization or suspension of Sotorasib, leading to inaccurate dosing.1. Refine Implantation Technique: Ensure consistent cell viability, precise injection volume, and a standardized anatomical location for implantation. 2. Cell Line Authentication: Regularly authenticate cell lines to ensure consistency. Consider using low-passage number cells. 3. Standardize Animal Cohorts: Use animals of the same sex, age, and weight range. Acclimate animals to the facility before starting the experiment. Increase group sizes to improve statistical power. 4. Optimize Formulation and Dosing: Develop and validate a consistent formulation protocol. Ensure complete dissolution or uniform suspension before each administration. Use precise dosing techniques (e.g., calibrated oral gavage needles).
Inconsistent anti-tumor efficacy compared to published data. 1. Differences in Animal Models: The strain of mice (e.g., immunodeficient vs. immunocompetent) can significantly impact efficacy, as the immune system plays a role in Sotorasib's activity.[2][3][4] 2. Dosing Regimen and Schedule: Variations in dose, frequency, and duration of treatment. 3. Pharmacokinetic Differences: Strain-specific or individual differences in drug absorption, distribution, metabolism, and excretion (ADME).[1] 4. Mechanisms of Resistance: Development of primary or acquired resistance to Sotorasib.[5][6][7][8]1. Select Appropriate Animal Model: For immunocompetent models, consider the impact of the tumor microenvironment. For immunodeficient models, ensure the strain is appropriate for the xenograft. 2. Adhere to Established Protocols: Follow validated dosing regimens from published studies. If deviating, conduct a dose-response study to determine the optimal dose for your model. 3. Pharmacokinetic Analysis: If significant discrepancies persist, consider conducting a pilot pharmacokinetic study in your animal model to determine drug exposure levels. 4. Investigate Resistance: Analyze tumor samples for known resistance mutations or activation of bypass signaling pathways.[5][6][7][8]
Unexpected toxicity or adverse events. 1. Incorrect Dosing or Formulation: Overdosing or issues with the vehicle used for formulation. 2. Animal Health Status: Underlying health issues in the animal cohort can increase sensitivity to the drug. 3. Strain-Specific Sensitivity: Some mouse strains may be more susceptible to specific toxicities.1. Verify Dose Calculations and Formulation: Double-check all calculations and ensure the formulation is prepared correctly and is not contaminated. 2. Health Monitoring: Closely monitor animals for clinical signs of toxicity (e.g., weight loss, changes in behavior). Conduct regular health checks. 3. Consult Literature: Review literature for known toxicities of Sotorasib in the specific animal model being used.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Sotorasib (AMG 510)?

A1: Sotorasib is a first-in-class, irreversible inhibitor that specifically and covalently binds to the cysteine residue of the KRAS G12C mutant protein. This traps the KRAS G12C protein in an inactive, GDP-bound state, leading to the suppression of downstream oncogenic signaling pathways, primarily the MAPK pathway, thereby inhibiting tumor cell proliferation.[9]

Q2: What are the common mechanisms of resistance to Sotorasib observed in animal models?

A2: Resistance to Sotorasib can be categorized as "on-target" or "off-target".[7]

  • On-target resistance often involves secondary mutations in the KRAS G12C gene that prevent Sotorasib from binding effectively.[8]

  • Off-target resistance involves the activation of alternative signaling pathways that bypass the need for KRAS signaling.[7] This can include the upregulation of receptor tyrosine kinases (RTKs) or mutations in other genes within the MAPK or PI3K-AKT pathways.[5][7][10]

Q3: What are some key pharmacokinetic parameters of Sotorasib in mice?

A3: The pharmacokinetics of Sotorasib can vary between different mouse strains. A validated LC-MS/MS method for quantifying Sotorasib in mouse plasma and tissues has been established.[1][11] In one study, a linear calibration range for Sotorasib in mouse plasma was 2-2,000 ng/ml.[11] It is important to note that Sotorasib has a relatively short stability at room temperature in mouse plasma.[1]

Q4: How does the immune system influence the efficacy of Sotorasib in animal studies?

A4: Preclinical studies have shown that an intact immune system can contribute to the anti-tumor activity of Sotorasib.[2][3][4] Sotorasib treatment can lead to a pro-inflammatory tumor microenvironment and, in some immunocompetent mouse models, has resulted in durable cures.[3][4] The combination of Sotorasib with immune checkpoint inhibitors has also shown enhanced anti-tumor effects in animal models.[3]

Quantitative Data Summary

Sotorasib (AMG 510) In Vivo Efficacy in Xenograft Models
Cell LineMouse StrainDosing RegimenTumor Growth Inhibition (TGI) / OutcomeReference
H358 (NSCLC)Nude Mice30 mg/kg, dailyDid not significantly shrink tumors alone. Combination with trametinib (1 mg/kg) induced tumor regression.[12]
H358 (NSCLC)Nude Mice10 mg/kg, dailyCombination with STA-9090 (50 mg/kg, once/week) induced tumor regression more effectively than monotherapy.[12]
MIA PaCa-2 T2 (Pancreatic)Nude Mice200 mg/kg, dailyInduced tumor regression.[13]
SW480-1AC (Colorectal)Nude MiceNot specifiedInhibited tumor growth.[13]
CT-26 KRAS G12C (Colorectal)BALB/c Nude Mice200 mg/kg, dailyShowed anti-tumor activity.[13]
Sotorasib (AMG 510) Pharmacokinetics in Mice
ParameterValueMouse StrainDosingReference
Calibration Range in Plasma4 - 4000 nMNot specifiedNot applicable[1]
Calibration Range in Plasma2 - 2,000 ng/mlWild-type female miceNot applicable[11]
Room Temperature Stability in PlasmaUp to 8 hoursNot specifiedNot applicable[1]

Experimental Protocols

Protocol: In Vivo Efficacy Study of Sotorasib in a Xenograft Mouse Model
  • Cell Culture and Implantation:

    • Culture KRAS G12C mutant cancer cells (e.g., NCI-H358) under standard conditions.

    • Harvest cells during the exponential growth phase and ensure high viability (>95%).

    • Resuspend cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.

    • Subcutaneously inject a consistent volume of the cell suspension (e.g., 100 µL) into the flank of immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize animals into treatment and control groups.

  • Sotorasib Formulation and Administration:

    • Prepare the Sotorasib formulation according to a validated protocol. A common vehicle is 0.5% methylcellulose.

    • Administer Sotorasib or vehicle control orally (p.o.) via gavage at the specified dose and schedule (e.g., once daily).

  • Efficacy Assessment and Endpoint:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The primary endpoint is typically tumor growth inhibition.

    • Euthanize animals when tumors reach the maximum size allowed by institutional guidelines or at the end of the study.

    • Collect tumor tissue and blood samples for pharmacodynamic and pharmacokinetic analyses.

Visualizations

KRAS G12C Signaling Pathway

KRAS_G12C_Pathway RTK RTK (e.g., EGFR) GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 KRAS_G12C_GDP KRAS G12C (GDP-bound) Inactive GRB2_SOS1->KRAS_G12C_GDP GTP GDP KRAS_G12C_GTP KRAS G12C (GTP-bound) Active KRAS_G12C_GDP->KRAS_G12C_GTP RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K Sotorasib Sotorasib (AMG 510) Sotorasib->KRAS_G12C_GDP Binds & Traps MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation InVivo_Workflow start Start cell_culture 1. Cell Culture (KRAS G12C Mutant Line) start->cell_culture implantation 2. Tumor Cell Implantation (Subcutaneous) cell_culture->implantation monitoring 3. Tumor Growth Monitoring implantation->monitoring randomization 4. Randomization (Tumor Volume ~150mm³) monitoring->randomization treatment 5. Treatment Initiation (Sotorasib or Vehicle) randomization->treatment data_collection 6. Data Collection (Tumor Volume & Body Weight) treatment->data_collection endpoint 7. Study Endpoint (e.g., 21 days or max tumor size) data_collection->endpoint analysis 8. Tissue/Blood Collection & Analysis (PK/PD) endpoint->analysis end End analysis->end Troubleshooting_Tree start Inconsistent Anti-Tumor Efficacy Observed check_protocol Review Experimental Protocol start->check_protocol protocol_issue Protocol Deviation? check_protocol->protocol_issue correct_protocol Action: Standardize Protocol (Dosing, Schedule, etc.) protocol_issue->correct_protocol Yes check_animals Examine Animal Model protocol_issue->check_animals No animal_issue Strain/Health Status Consistent? check_animals->animal_issue standardize_animals Action: Standardize Animal Supply & Health Monitoring animal_issue->standardize_animals No check_formulation Assess Drug Formulation & Dosing animal_issue->check_formulation Yes formulation_issue Formulation/Dosing Error? check_formulation->formulation_issue validate_formulation Action: Validate Formulation & Dosing Technique formulation_issue->validate_formulation Yes investigate_resistance Investigate Biological Resistance formulation_issue->investigate_resistance No resistance_analysis Action: Analyze Tumors for Resistance Mechanisms (e.g., sequencing) investigate_resistance->resistance_analysis

References

Technical Support Center: Amg-517 and Murine Body Temperature Regulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Amg-517 on baseline body temperature in mice.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of this compound on the baseline body temperature of mice?

A1: this compound, a potent and selective antagonist of the Transient Receptor Potential Vanilloid-1 (TRPV1) channel, consistently induces a dose-dependent increase in core body temperature, a phenomenon known as hyperthermia.[1][2] This effect has been observed across various species, including mice, rats, dogs, and monkeys.[2][3][4] The hyperthermic effect is considered on-target, as it is absent in mice lacking the TRPV1 channel (Trpv1-/- mice).[1][3]

Q2: What is the mechanism behind this compound-induced hyperthermia?

A2: The hyperthermia induced by this compound is a result of blocking the TRPV1 channel.[5] This blockade leads to two primary physiological responses: vasoconstriction (narrowing of blood vessels, particularly in the tail skin) to reduce heat loss and an increase in metabolic heat production (thermogenesis).[4] Essentially, TRPV1 channels are involved in the body's natural cooling mechanisms, and blocking them promotes heat retention and generation.

Q3: How long does the hyperthermic effect of this compound last?

A3: The duration of hyperthermia is dose-dependent. In rats, body temperatures typically return to baseline within 10 to 20 hours after administration of this compound.[2]

Q4: Does tolerance develop to the hyperthermic effects of this compound?

A4: Yes, studies have shown that repeated administration of this compound can lead to an attenuation or reduction of the hyperthermic response in several species, including rats, dogs, and monkeys.[4]

Troubleshooting Guide

This guide addresses common issues that researchers may encounter during experiments involving this compound and murine body temperature.

Issue Possible Cause(s) Troubleshooting Steps
No significant change in body temperature observed after this compound administration. 1. Incorrect Drug Preparation or Dose: The compound may have been improperly dissolved or administered at a sub-therapeutic dose. 2. Inaccurate Temperature Measurement: The method used to measure body temperature may not be sensitive enough or performed incorrectly. 3. Animal Strain Variability: Different mouse strains may exhibit varied sensitivity to TRPV1 antagonists. 4. Incorrect Route of Administration: The chosen administration route may result in poor bioavailability.1. Verify Drug Formulation and Dose: Ensure this compound is fully dissolved in an appropriate vehicle. Consult literature for effective dose ranges (e.g., 0.3-3 mg/kg orally in rats has shown effects).[2] 2. Refine Temperature Measurement Protocol: Use a reliable method such as implantable telemetry probes for continuous monitoring or a properly calibrated rectal probe inserted to a consistent depth.[6][7][8] 3. Review Literature for Strain-Specific Data: If possible, use a mouse strain known to respond to TRPV1 antagonists. 4. Confirm Appropriate Administration Route: Intraperitoneal (i.p.) and oral (p.o.) routes have been shown to be effective.[1][3]
Excessive hyperthermia or adverse events observed. 1. Dose Too High: The administered dose may be in the toxic range for the specific mouse strain or individual animal. 2. Animal Health Status: Underlying health issues in the mice could exacerbate the hyperthermic response. 3. Environmental Stress: High ambient temperature or other stressors can contribute to an elevated body temperature.1. Perform a Dose-Response Study: Start with a lower dose and titrate up to find the optimal dose that elicits the desired effect without causing severe adverse reactions. 2. Ensure Animal Health: Use healthy, acclimated animals for the experiment. Monitor for any signs of distress. 3. Control Environmental Conditions: Maintain a consistent and appropriate ambient temperature for the mice. Avoid unnecessary handling or stressors.
High variability in body temperature readings between animals. 1. Inconsistent Dosing: Variations in the administered volume or concentration of this compound. 2. Inconsistent Temperature Measurement Technique: Differences in probe insertion depth, measurement duration, or time of day for measurement. 3. Biological Variability: Natural physiological differences between individual animals.1. Standardize Dosing Procedure: Ensure accurate and consistent administration of the compound to each animal. 2. Standardize Temperature Measurement: Implement a strict protocol for measuring body temperature, ensuring all technicians follow the same procedure. 3. Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability on the overall results.

Quantitative Data Summary

The following tables summarize the dose-dependent hyperthermic effects of this compound in rodents as reported in the literature.

Table 1: Effect of Oral this compound on Body Temperature in Rats

Dose (mg/kg, p.o.)Peak Increase in Body Temperature (°C)
0.30.5
10.6
31.6

Data extracted from MedchemExpress.[2]

Table 2: Effect of Intraperitoneal this compound on Body Temperature in Mice

Dose (ng/kg, i.p.)Peak Increase in Body Temperature (°C)
250~0.5

Data extracted from eLife.[1]

Experimental Protocols

1. Measurement of Core Body Temperature in Mice

  • Method 1: Implantable Telemetry (Recommended for continuous monitoring)

    • Surgically implant a sterile telemetry probe into the peritoneal cavity of the mouse under anesthesia.

    • Allow for a post-operative recovery period of at least one week.

    • House the mice individually in cages placed on receiver platforms.

    • Record core body temperature continuously using the telemetry system software. This method provides the most accurate and stress-free measurements.[8]

  • Method 2: Rectal Probe

    • Gently restrain the mouse.

    • Lubricate the tip of a digital rectal thermometer with sterile lubricant.

    • Insert the probe to a consistent depth (e.g., 2 cm) into the rectum.

    • Record the temperature once the reading has stabilized.

    • It is crucial to be consistent with the insertion depth and handling to minimize stress-induced temperature changes.[6][7]

2. Administration of this compound

  • Vehicle Preparation: this compound can be dissolved in a vehicle such as 10% Tween 80 in saline.[3] It is important to ensure the compound is fully solubilized.

  • Intraperitoneal (i.p.) Injection:

    • Restrain the mouse appropriately.

    • Inject the prepared this compound solution into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

  • Oral Gavage (p.o.):

    • Use a proper-sized, soft-tipped gavage needle.

    • Gently insert the needle into the esophagus and deliver the this compound solution directly into the stomach.

Visualizations

Signaling Pathway of this compound Induced Hyperthermia

Amg517 This compound Blockade Blockade Amg517->Blockade binds to TRPV1 TRPV1 Channel (in Sensory Neurons) Vasoconstriction Tail Skin Vasoconstriction Thermogenesis Increased Thermogenesis Blockade->TRPV1 inhibits Blockade->Vasoconstriction leads to Blockade->Thermogenesis leads to HeatLoss Decreased Heat Loss Vasoconstriction->HeatLoss HeatProduction Increased Heat Production Thermogenesis->HeatProduction Hyperthermia Hyperthermia (Increased Body Temperature) HeatLoss->Hyperthermia HeatProduction->Hyperthermia

Caption: Mechanism of this compound induced hyperthermia.

Experimental Workflow for Assessing this compound's Effect on Body Temperature

Acclimatization Animal Acclimatization Baseline Baseline Temperature Measurement Acclimatization->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Vehicle Vehicle Control Group Grouping->Vehicle Amg517 This compound Treatment Group Grouping->Amg517 Administration Drug Administration (i.p. or p.o.) Vehicle->Administration Amg517->Administration Monitoring Post-administration Temperature Monitoring Administration->Monitoring Analysis Data Analysis Monitoring->Analysis

References

Navigating Long-Term Experiments with AMG-517: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing the TRPV1 antagonist, AMG-517, in long-term experimental settings. Here, you will find troubleshooting guidance, frequently asked questions, and detailed protocols to ensure the stability and effective use of this compound in your studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: For long-term storage, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.

Q2: What are the optimal storage conditions for an this compound stock solution?

A2: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1] To minimize degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.

Q3: I'm observing precipitation when diluting my this compound DMSO stock into aqueous media. What could be the cause and how can I prevent it?

A3: this compound has poor water solubility, and precipitation upon dilution into aqueous buffers or cell culture media is a common issue. This can be caused by "solvent shock," where the compound is less soluble in the aqueous environment than in the DMSO stock. To mitigate this, add the DMSO stock to your aqueous solution drop-wise while vortexing or stirring to ensure rapid mixing. Also, ensure the final DMSO concentration in your experimental setup remains low (typically below 0.5%) to avoid solvent-induced toxicity and precipitation. Gentle warming of the aqueous solution prior to adding the stock can also aid in solubility.

Q4: How stable is this compound in cell culture media at 37°C for multi-day experiments?

A4: While specific quantitative data for the long-term stability of this compound in cell culture media is limited, it is advisable to replenish the media with freshly diluted compound every 24-48 hours in long-term experiments. The stability can be affected by factors such as the pH of the media, the presence of serum components that may bind to the compound, and exposure to light.[2]

Data Presentation: Stability of this compound in Solution

The following tables summarize the recommended storage conditions for this compound powder and stock solutions, along with a hypothetical stability profile in a common cell culture medium to guide experimental design.

Table 1: Recommended Storage of this compound

FormStorage TemperatureDuration
Powder-20°CUp to 3 years
Stock Solution in DMSO-20°CUp to 1 month[1]
-80°CUp to 1 year[1]

Table 2: Hypothetical Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C

Time (Hours)% Remaining (Hypothetical)
0100
2490
4875
7260

Disclaimer: This data is hypothetical and intended for illustrative purposes. It is strongly recommended that researchers perform their own stability studies under their specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for Cell-Based Assays
  • Prepare Stock Solution: Dissolve this compound powder in high-purity, anhydrous DMSO to create a 10 mM stock solution.

  • Aliquot and Store: Aliquot the stock solution into single-use vials and store at -80°C.

  • Prepare Working Solution: On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.

  • Serial Dilution (if necessary): Perform serial dilutions of the stock solution in DMSO to achieve an intermediate concentration that can be easily diluted into your cell culture medium.

  • Final Dilution: Warm the cell culture medium to 37°C. While gently vortexing the medium, add the appropriate volume of the this compound intermediate stock solution drop-wise to reach the desired final concentration. Ensure the final DMSO concentration is below 0.5%.

  • Immediate Use: Use the freshly prepared working solution immediately for your experiments.

Protocol 2: Assessing the Stability of this compound in Cell Culture Media
  • Prepare Spiked Media: Prepare a bulk solution of your experimental cell culture medium containing the desired final concentration of this compound.

  • Time Zero Sample: Immediately after preparation, take an aliquot of the spiked media. This will serve as your time zero (T=0) reference.

  • Incubation: Place the remaining spiked media in a sterile, sealed container in a 37°C incubator under the same conditions as your planned experiment.

  • Time Point Collection: At predetermined time points (e.g., 6, 12, 24, 48, and 72 hours), remove an aliquot of the incubated media.

  • Sample Storage: Store all collected aliquots at -80°C until analysis.

  • Analysis: Analyze the concentration of intact this compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample to determine its stability profile.

Mandatory Visualizations

TRPV1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Heat Heat TRPV1 TRPV1 Heat->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Protons (Low pH) Protons (Low pH) Protons (Low pH)->TRPV1 Ca2_Influx Ca2+ Influx TRPV1->Ca2_Influx Na_Influx Na+ Influx TRPV1->Na_Influx Downstream_Signaling Downstream Signaling (e.g., Calcineurin, PKC) Ca2_Influx->Downstream_Signaling Depolarization Depolarization Na_Influx->Depolarization Action_Potential Action Potential (in Neurons) Depolarization->Action_Potential AMG517 This compound AMG517->TRPV1

Caption: TRPV1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment Day cluster_longterm Long-Term Maintenance Prepare_Stock Prepare 10 mM this compound Stock in DMSO Aliquot_Store Aliquot and Store at -80°C Prepare_Stock->Aliquot_Store Thaw_Aliquot Thaw Single-Use Aliquot Aliquot_Store->Thaw_Aliquot Prepare_Working Prepare Working Solution in Cell Culture Medium Thaw_Aliquot->Prepare_Working Treat_Cells Treat Cells in Culture Prepare_Working->Treat_Cells Incubate Incubate at 37°C Treat_Cells->Incubate Replenish_Media Replenish Media with Fresh this compound every 24-48h Incubate->Replenish_Media For experiments >24h Replenish_Media->Incubate

Caption: Experimental Workflow for Long-Term Cell Culture with this compound.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity of this compound in multi-day assays.

  • Possible Cause 1: Degradation of this compound in culture medium.

    • Troubleshooting Step: For experiments lasting longer than 24 hours, replenish the cell culture medium with freshly prepared this compound solution every 24-48 hours.

    • Verification: Conduct a stability study as described in Protocol 2 to determine the degradation rate of this compound under your specific experimental conditions.

  • Possible Cause 2: Adsorption of this compound to plasticware.

    • Troubleshooting Step: Consider using low-adhesion plasticware for your experiments.

    • Verification: Incubate a solution of this compound in your standard culture vessel without cells for the duration of your experiment. Measure the concentration of this compound at the beginning and end to assess for loss due to adsorption.

Issue 2: Cell toxicity observed at expected therapeutic concentrations.

  • Possible Cause 1: High final concentration of DMSO.

    • Troubleshooting Step: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%, and ideally below 0.1%.

    • Verification: Include a vehicle control in your experiments (medium with the same final concentration of DMSO but without this compound) to assess the effect of the solvent on cell viability.

  • Possible Cause 2: Contamination of stock solution.

    • Troubleshooting Step: Prepare a fresh stock solution of this compound from a new vial of powder.

    • Verification: Ensure all solutions and equipment used for preparing and handling the compound are sterile.

Troubleshooting_Guide Start Problem Observed Inconsistent_Activity Inconsistent or Low Bioactivity Start->Inconsistent_Activity Precipitation Precipitation in Media Start->Precipitation Check_Degradation Is experiment >24h? Consider degradation. Inconsistent_Activity->Check_Degradation Check_Dilution Review dilution technique. Add stock to vortexing media. Precipitation->Check_Dilution Replenish_Media Replenish media with fresh compound every 24-48h. Check_Degradation->Replenish_Media Yes Problem_Resolved Problem Resolved Check_Degradation->Problem_Resolved No Replenish_Media->Problem_Resolved Optimize_Solubility Warm media slightly. Use drop-wise addition. Check_Dilution->Optimize_Solubility No Check_DMSO_Conc Is final DMSO concentration <0.5%? Check_Dilution->Check_DMSO_Conc Yes Optimize_Solubility->Check_DMSO_Conc Reduce_DMSO Lower final DMSO concentration. Check_DMSO_Conc->Reduce_DMSO No Check_DMSO_Conc->Problem_Resolved Yes Reduce_DMSO->Problem_Resolved

Caption: Troubleshooting Workflow for Common this compound Issues.

References

Technical Support Center: Navigating Preclinical Studies with AMG-517

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) regarding the use of AMG-517, a potent but challenging TRPV1 antagonist. The information is designed to help overcome common limitations encountered during preclinical evaluation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, selective, and competitive antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin receptor.[1][2] It blocks the activation of the channel by various stimuli, including capsaicin, protons (low pH), and heat.[2][3][4] This inhibition prevents the influx of cations like Ca2+ and Na+, which would otherwise trigger nociceptive signaling.

Q2: How potent is this compound in preclinical assays?

A2: this compound demonstrates high potency in various in vitro assays, with IC50 values in the low nanomolar range. This potency is consistent across different methods of TRPV1 activation. For a summary of its in vitro activity, please refer to the table below.

Q3: What is the most significant limitation of this compound observed in preclinical and clinical studies?

A3: The primary and dose-limiting side effect of this compound is hyperthermia.[5][6] Administration of this TRPV1 antagonist leads to a marked, albeit transient, increase in core body temperature in all species tested, including rodents, dogs, monkeys, and humans.[1][2][5] In human trials, this effect was significant enough to halt its development for systemic use as a standalone analgesic, with some individuals experiencing body temperatures surpassing 40°C.[5][6]

Q4: Is the hyperthermic effect of this compound an on-target or off-target effect?

A4: The hyperthermia induced by this compound is considered an on-target effect, directly resulting from the blockade of the TRPV1 channel.[3] This is supported by evidence showing that TRPV1 knockout mice do not experience hyperthermia when administered the compound.[2][3] The mechanism is believed to involve TRPV1's role in regulating body temperature through modulation of vasomotor tone and metabolic heat production.[4][5]

Q5: Why does this compound effectively block capsaicin-induced responses but not always heat-induced pain responses in preclinical models?

A5: While this compound potently blocks TRPV1 activation by heat in vitro, its effect on heat-induced nociceptive responses in vivo can be inconsistent.[7] Studies in ex vivo skin-nerve preparations have shown that this compound almost completely blocks nerve fiber responses to capsaicin but does not significantly affect their activation by high temperatures (50°C).[7] This suggests that while TRPV1 is a critical mediator of capsaicin's effects, other thermally activated sensors may contribute to heat nociception in native nerve endings, making TRPV1 blockade alone insufficient to completely inhibit the heat response.[7]

Data Presentation

Table 1: In Vitro Potency of this compound

Assay TypeActivatorCell Type / SystemSpeciesIC50 / Kb Value
Ca2+ Influx Capsaicin (500 nM)CHO CellsHuman0.76 nM[2]
Ca2+ Influx Acid (pH 5.0)CHO CellsHuman0.62 nM[2]
Ca2+ Influx Heat (45°C)CHO CellsHuman1.3 nM[2]
Native TRPV1 Inhibition CapsaicinDorsal Root Ganglion NeuronsRat0.68 nM[2]
Competitive Antagonism N/AExpressing CellsRatKb = 4.2 nM[1]
Competitive Antagonism N/AExpressing CellsHumanKb = 6.2 nM[1]

Table 2: In Vivo Effects of this compound in Rodent Models

ModelSpeciesAdministrationKey FindingDose
Capsaicin-Induced Flinch RatOral (p.o.)Dose-dependent decrease in flinchesED50 = 0.33 mg/kg[1]
CFA-Induced Thermal Hyperalgesia RatOral (p.o.)Reversal of thermal hyperalgesiaMED = 0.83 mg/kg[1]
Hyperthermia RatOral (p.o.)Dose-dependent increase in body temp.0.5°C at 0.3 mg/kg[1]
Hyperthermia RatOral (p.o.)Dose-dependent increase in body temp.1.6°C at 3 mg/kg[1]

CFA: Complete Freund's Adjuvant; ED50: Effective Dose, 50%; MED: Minimally Effective Dose.

Troubleshooting Guide

Problem: My animal models are exhibiting significant hyperthermia after this compound administration. How should I manage or interpret this?

  • Acknowledge the On-Target Effect: First, recognize that hyperthermia is an expected, on-target consequence of TRPV1 antagonism.[3] This effect is dose-dependent and typically transient, with body temperatures returning to baseline within 10 to 20 hours in rats.[1]

  • Solution 1: Dose-Response Characterization: Conduct a thorough dose-response study to identify the minimally effective dose (MED) for analgesia and the corresponding magnitude of hyperthermia. The goal is to find a therapeutic window where analgesic effects are present with acceptable, transient temperature changes. In rats, the MED for antihyperalgesia is approximately 0.83 mg/kg, which causes a temperature increase of over 0.5°C.[1]

  • Solution 2: Continuous Temperature Monitoring: Implement continuous core body temperature monitoring (e.g., using telemetry) to accurately capture the onset, peak, and duration of the hyperthermic response. This provides crucial pharmacokinetic/pharmacodynamic (PK/PD) data.

  • Solution 3: Attenuation with Repeated Dosing: Preclinical studies in rats, dogs, and monkeys have shown that the hyperthermic effect is attenuated after repeated daily dosing.[2][5] Consider a multi-day dosing regimen in your experimental design to assess if this tolerance develops in your model. Note, however, that this attenuation was not sufficient to overcome the issue in human trials.[6]

Problem: I am not observing the expected analgesic effect in my thermal hyperalgesia model, despite using a published dose.

  • Possible Cause 1: PK/PD Mismatch: Ensure that the timing of your nociceptive testing coincides with sufficient plasma exposure of this compound. The minimally effective plasma concentration in rats is around 90 ng/mL.[1][2] Verify the pharmacokinetic profile in your specific animal strain and under your experimental conditions.

  • Possible Cause 2: Contribution of Non-TRPV1 Pathways: As discussed in FAQ Q5, noxious heat can be sensed by channels other than TRPV1.[7] If your model relies solely on a heat stimulus, the contribution of these other pathways may mask the effect of TRPV1 blockade.

  • Solution: Use a Multi-Modal Testing Approach: Validate your compound's activity using a capsaicin-challenge model (e.g., capsaicin-induced flinching or wiping), which is a direct, on-target biochemical challenge.[1] Observing efficacy in this model confirms target engagement. If the compound is active in the capsaicin model but not the heat model, it points to the specific pharmacology of the pain pathway being studied rather than a failure of the compound itself.

Visualizations

cluster_stimuli External Stimuli cluster_channel TRPV1 Channel cluster_response Cellular Response Capsaicin Capsaicin TRPV1 TRPV1 Channel (Closed) Capsaicin->TRPV1 Activate Heat Heat (>43°C) Heat->TRPV1 Activate Protons Protons (pH < 6) Protons->TRPV1 Activate TRPV1_Open TRPV1 Channel (Open) IonInflux Ca²⁺ / Na⁺ Influx TRPV1_Open->IonInflux Signaling Nociceptive Signaling (Pain Sensation) IonInflux->Signaling AMG517 This compound (Antagonist) AMG517->TRPV1 Blocks Activation

Caption: Mechanism of Action of this compound on the TRPV1 ion channel.

Start Start: Observe Hyperthermia CheckDose Is dose appropriate for analgesic endpoint? Start->CheckDose CheckOnTarget Confirm on-target effect (expected pharmacology) CheckDose->CheckOnTarget Yes LowerDose Action: Lower dose to MED and characterize temperature profile CheckDose->LowerDose No CheckPKPD Is timing of efficacy measurement aligned with drug exposure? CheckOnTarget->CheckPKPD Proceed Action: Proceed with study, report hyperthermia as pharmacodynamic marker CheckPKPD->Proceed Yes AdjustTiming Action: Adjust timing of nociceptive testing based on PK data CheckPKPD->AdjustTiming No LowerDose->CheckDose End End: Interpretation Complete Proceed->End AdjustTiming->CheckPKPD

Caption: Troubleshooting workflow for hyperthermia in preclinical models.

Detailed Experimental Protocols

Protocol 1: In Vitro Calcium Influx Assay for TRPV1 Antagonism

This protocol outlines a method to determine the IC50 of this compound against capsaicin-induced calcium influx in cells expressing human TRPV1.

  • Cell Culture: Culture human TRPV1-expressing CHO or HEK293 cells in appropriate media until they reach ~80-90% confluency in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM) according to the manufacturer's instructions, often including an agent like probenecid to prevent dye leakage.

    • Remove culture medium, wash cells once with a physiological salt solution (e.g., HBSS).

    • Add the dye loading buffer to each well and incubate for 45-60 minutes at 37°C.

  • Compound Preparation and Incubation:

    • Prepare serial dilutions of this compound in the physiological salt solution. Create a range of concentrations to generate a full dose-response curve (e.g., 10-point, 3-fold dilutions starting from 1 µM). Include a vehicle control (e.g., 0.1% DMSO).

    • Wash the cells to remove excess dye and replace it with the this compound dilutions.

    • Incubate for 15-20 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Prepare a capsaicin solution at a concentration known to elicit a sub-maximal response (e.g., EC80 concentration, typically 100-500 nM).

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Add the capsaicin solution to all wells simultaneously using the instrument's injection system.

    • Immediately begin recording the change in fluorescence intensity over time (e.g., for 2-3 minutes).

  • Data Analysis:

    • Calculate the peak fluorescence response minus the baseline for each well.

    • Normalize the data, setting the vehicle control (with capsaicin) as 100% response and a no-agonist control as 0% response.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Capsaicin-Induced Flinching Model

This protocol assesses the on-target activity of this compound in blocking nociceptive behavior induced by a direct TRPV1 agonist.

  • Animal Acclimation: Acclimate male Sprague-Dawley or Wistar rats to the testing environment (e.g., Plexiglas observation chambers) for at least 30 minutes before the experiment.

  • Compound Administration:

    • Administer this compound or its vehicle orally (p.o.) via gavage. Doses can range from 0.1 to 10 mg/kg.

    • Allow for drug absorption. The time to peak plasma concentration (Tmax) should be determined from prior pharmacokinetic studies, but a 60-minute pretreatment time is common.

  • Capsaicin Challenge:

    • Inject a low volume (e.g., 10 µL) of capsaicin solution (e.g., 0.1-0.3% in saline with a small amount of ethanol and Tween 80) into the plantar surface of one hind paw.

  • Behavioral Observation:

    • Immediately after injection, place the animal back in the observation chamber.

    • Record the number of flinches (rapid shaking or lifting of the injected paw) for a set period, typically the first 5 minutes post-injection, as this is when the response is most robust.

  • Data Analysis:

    • Compare the mean number of flinches in the this compound-treated groups to the vehicle-treated group.

    • Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to determine significance.

    • Calculate the dose at which the flinching response is reduced by 50% (ED50).[1]

References

Validation & Comparative

A Comparative Analysis of TRPV1 Antagonists: AMG-517 versus AMG-9810

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of transient receptor potential vanilloid 1 (TRPV1) antagonists, AMG-517 and AMG-9810 have emerged as significant research tools for investigating pain, inflammation, and thermal regulation. This guide provides a detailed, data-driven comparison of these two compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective pharmacological profiles.

Overview and Mechanism of Action

Both this compound and AMG-9810 are potent and selective antagonists of the TRPV1 receptor, a non-selective cation channel primarily expressed in sensory neurons.[1][2] The TRPV1 receptor is a key integrator of noxious stimuli, including heat, protons (low pH), and capsaicin, the pungent compound in chili peppers.[3] By blocking the activation of this channel, TRPV1 antagonists can effectively inhibit the signaling pathways associated with pain and neurogenic inflammation.[2][4] Both this compound and AMG-9810 act as competitive antagonists, vying with agonists for the same binding site on the receptor.[5][6]

In Vitro Potency and Efficacy

The potency of this compound and AMG-9810 has been characterized across various activation modalities of the TRPV1 receptor. The half-maximal inhibitory concentration (IC50) values from cellular assays provide a quantitative measure of their inhibitory activity.

CompoundActivation MethodSpeciesIC50 (nM)Reference
This compound CapsaicinHuman0.76 - 0.9[7][8]
Rat0.68[5][8]
Protons (pH 5.0)Human0.5 - 0.62[5][8]
Heat (45°C)Human1.3 - 2[5][8]
AMG-9810 CapsaicinHuman17 - 24.5[2][4][6]
Rat85.6[2]
Protons (pH 5.0)Human92.7[2]
Rat294[2]
Heat (45°C)Human15.8[2]
Rat21[2]

As the data indicates, this compound generally exhibits higher potency in inhibiting TRPV1 activation across different stimuli compared to AMG-9810.

In Vivo Effects and Pharmacokinetics

In animal models, both compounds have demonstrated efficacy in reducing pain-related behaviors.

CompoundAnimal ModelEffectEffective DoseReference
This compound Rat (Capsaicin-induced flinching)Reverses analgesiaED50 = 0.33 mg/kg (p.o.)[5]
Rat (CFA-induced thermal hyperalgesia)AntihyperalgesicMED = 0.83 mg/kg (p.o.)[5]
AMG-9810 Rat (Capsaicin-induced eye wiping)Dose-dependent prevention-[2]
Rat (CFA-induced thermal and mechanical hyperalgesia)Reverses hyperalgesia-[2]

A significant differentiating factor in the in vivo profiles of these antagonists is the side effect of hyperthermia. This compound was found to cause a transient increase in body temperature in rodents, dogs, and monkeys, a side effect that ultimately led to its discontinuation in Phase I clinical trials for systemic use.[1][9] This hyperthermic effect is believed to be a consequence of TRPV1's role in regulating body temperature.[9] While AMG-9810 has also been associated with changes in locomotor activity, the hyperthermic effect is a more pronounced and clinically limiting factor for this compound.[10]

Signaling Pathways and Experimental Workflows

The activation of the TRPV1 receptor initiates a cascade of intracellular signaling events. The following diagram illustrates the canonical TRPV1 signaling pathway.

TRPV1_Signaling cluster_stimuli Activators cluster_downstream Downstream Effects cluster_antagonists Antagonists Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activate Heat Heat (>43°C) Heat->TRPV1 Activate Protons Protons (Low pH) Protons->TRPV1 Activate Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Na_influx Na⁺ Influx TRPV1->Na_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Na_influx->Depolarization AP_Firing Action Potential Firing Depolarization->AP_Firing Pain_Signal Pain Signal Transmission AP_Firing->Pain_Signal AMG517 This compound AMG517->TRPV1 Block AMG9810 AMG-9810 AMG9810->TRPV1 Block

Caption: Canonical TRPV1 signaling pathway and points of inhibition by this compound and AMG-9810.

A common experimental method to assess the potency of TRPV1 antagonists is the calcium imaging assay. The workflow for such an experiment is depicted below.

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture TRPV1-expressing cells Dye_Loading Load cells with a calcium indicator dye (e.g., Fura-2) Cell_Culture->Dye_Loading Baseline Measure baseline fluorescence Dye_Loading->Baseline Add_Antagonist Add antagonist (this compound or AMG-9810) Baseline->Add_Antagonist Add_Agonist Add agonist (e.g., Capsaicin) Add_Antagonist->Add_Agonist Measure_Response Measure fluorescence change Add_Agonist->Measure_Response Calculate_Ratio Calculate fluorescence ratio (e.g., 340/380 nm for Fura-2) Measure_Response->Calculate_Ratio Dose_Response Generate dose-response curve Calculate_Ratio->Dose_Response IC50 Calculate IC50 Dose_Response->IC50

Caption: A typical experimental workflow for determining the IC50 of a TRPV1 antagonist using a calcium imaging assay.

Experimental Protocols

Calcium-45 (⁴⁵Ca²⁺) Uptake Assay

This assay is a common method to determine the potency of TRPV1 antagonists.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human or rat TRPV1 receptor are cultured in appropriate media and conditions.

  • Cell Plating: Cells are seeded into 96-well plates and grown to confluence.

  • Antagonist Incubation: The growth medium is removed, and cells are washed with an assay buffer. Varying concentrations of the antagonist (this compound or AMG-9810) are then added to the wells and incubated for a specific period (e.g., 15 minutes) at room temperature.

  • Agonist and ⁴⁵Ca²⁺ Addition: An agonist solution (e.g., capsaicin, or an acidic buffer for proton activation) containing ⁴⁵Ca²⁺ is added to the wells to stimulate TRPV1-mediated calcium influx.

  • Termination of Uptake: After a short incubation period (e.g., 2-5 minutes), the uptake is terminated by rapidly washing the cells with a cold stop buffer containing a calcium channel blocker or a chelating agent like EDTA.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the radioactivity within the cells is measured using a scintillation counter.

  • Data Analysis: The amount of ⁴⁵Ca²⁺ uptake is plotted against the antagonist concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique provides a direct measure of ion channel activity.

  • Cell Preparation: Cells expressing TRPV1 are prepared as described for the ⁴⁵Ca²⁺ uptake assay.

  • Recording Setup: A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • Voltage Clamp: The cell membrane potential is clamped at a specific voltage (e.g., -60 mV).

  • Antagonist Application: The antagonist is applied to the cell via a perfusion system at various concentrations.

  • Agonist Application: An agonist is applied to elicit an inward current through the TRPV1 channels.

  • Current Measurement: The resulting ionic current is measured. The inhibition of the agonist-induced current by the antagonist is quantified.

  • Data Analysis: The percentage of current inhibition is plotted against the antagonist concentration to determine the IC50 value.

Conclusion

Both this compound and AMG-9810 are valuable pharmacological tools for the study of TRPV1. This compound distinguishes itself with its higher in vitro potency. However, its development for systemic therapeutic use has been hampered by the significant side effect of hyperthermia. AMG-9810, while less potent, remains a widely used and effective TRPV1 antagonist for in vitro and in vivo research, particularly in preclinical pain models. The choice between these two compounds will ultimately depend on the specific requirements of the experimental design, with considerations for potency, potential off-target effects, and the translational relevance of the findings.

References

A Comparative Guide to AMG-517 and Capsazepine for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two key TRPV1 receptor antagonists for researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of AMG-517 and capsazepine, two widely used antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel in in vitro studies. The information presented herein is intended to assist researchers in selecting the appropriate tool for their specific experimental needs by providing a detailed overview of their respective mechanisms of action, potency, selectivity, and effects on various signaling pathways.

Mechanism of Action and Target Affinity

Both this compound and capsazepine are competitive antagonists of the TRPV1 receptor, a non-selective cation channel primarily known for its role in pain, heat, and inflammation sensation.[1] However, they exhibit significant differences in their potency and selectivity.

This compound is a potent and highly selective TRPV1 antagonist.[2] It effectively blocks the activation of TRPV1 induced by various stimuli, including capsaicin, protons (acid), and heat.[3][4] In vitro studies have demonstrated its high affinity for both rat and human TRPV1.[4][5]

Capsazepine , a synthetic analog of capsaicin, was the first competitive antagonist of TRPV1 to be discovered.[1][6] While it also competitively blocks the capsaicin-binding site on TRPV1, its potency is considerably lower than that of this compound, with IC50 values typically in the nanomolar to low micromolar range.[7][8] A key distinguishing feature of capsazepine is its pleiotropic nature, exhibiting off-target effects and modulating several other signaling pathways beyond TRPV1.[1][9]

Quantitative Comparison of In Vitro Potency

The following table summarizes the key quantitative data for this compound and capsazepine from various in vitro assays.

ParameterThis compoundCapsazepineReference
TRPV1 IC50 (Capsaicin-induced) 0.76 nM (human TRPV1)562 nM[3]
0.68 nM (rat native TRPV1)[5]
TRPV1 IC50 (Acid-induced, pH 5.0) 0.62 nMNot widely reported
TRPV1 IC50 (Heat-induced, 45°C) 1.3 nMNot widely reported[3]
TRPV1 Dissociation Constant (Kb) 6.2 nM (human TRPV1)Not widely reported[4]
4.2 nM (rat TRPV1)[4]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key in vitro experiments cited in this guide.

1. Calcium Influx Assay in TRPV1-Expressing CHO Cells

This assay is commonly used to determine the potency of TRPV1 antagonists.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1 are cultured in standard growth medium.

  • Cell Plating: Cells are seeded into 96-well plates and grown to confluence.

  • Loading with Calcium Indicator: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) in a buffered saline solution.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound or capsazepine) or vehicle control.

  • Stimulation: TRPV1 is activated by adding an agonist such as capsaicin (e.g., 500 nM), acid (e.g., pH 5.0 buffer), or heat (e.g., raising the temperature to 45°C).[3]

  • Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

2. Electrophysiology in Rat Dorsal Root Ganglion (DRG) Neurons

This method assesses the effect of antagonists on native TRPV1 channels in primary sensory neurons.

  • Neuron Isolation: Dorsal root ganglia are dissected from rats and subjected to enzymatic and mechanical dissociation to obtain a single-cell suspension of sensory neurons.

  • Cell Culture: Neurons are plated on coated coverslips and cultured for a short period to allow for recovery and attachment.

  • Whole-Cell Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the cell membrane of a single neuron. The membrane is then ruptured to allow for electrical access to the cell's interior.

  • Current Measurement: The neuron is voltage-clamped, and inward currents are measured in response to the application of a TRPV1 agonist (e.g., capsaicin).

  • Antagonist Application: The effect of the antagonist is determined by perfusing the neuron with a solution containing the compound (this compound or capsazepine) prior to and during agonist application.[5]

  • Data Analysis: The inhibition of the agonist-induced current by the antagonist is quantified to determine its potency.

Signaling Pathways

The differential effects of this compound and capsazepine on cellular signaling are a critical consideration for their use in in vitro studies.

This compound: Selective TRPV1 Blockade

Due to its high selectivity, the primary signaling pathway affected by this compound is the canonical TRPV1 pathway. By blocking the influx of cations (primarily Ca2+) through the TRPV1 channel, this compound prevents the depolarization of nociceptive sensory neurons and the subsequent downstream signaling events associated with pain and inflammation.

AMG517_Pathway cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Allows Stimuli Capsaicin, Heat, Protons Stimuli->TRPV1 Activates AMG517 This compound AMG517->TRPV1 Blocks Depolarization Neuronal Depolarization Ca_Influx->Depolarization Leads to

Figure 1. this compound selectively blocks the TRPV1 channel.

Capsazepine: Pleiotropic Effects Beyond TRPV1

In addition to its action on TRPV1, capsazepine has been shown to modulate a variety of other signaling pathways, which can be either an advantage or a confounding factor depending on the research question.[9] These include:

  • JAK/STAT Pathway: Capsazepine can modulate the Janus kinase/signal transducer and activator of transcription pathway, which is involved in cytokine signaling and cell growth.[9]

  • ROS-JNK-CHOP Pathway: It can influence the reactive oxygen species (ROS)-c-Jun N-terminal kinase (JNK)-CCAAT/enhancer-binding protein homologous protein (CHOP) pathway, which is associated with cellular stress and apoptosis.[9][10]

  • NF-κB Pathway: Capsazepine can exert anti-inflammatory effects by downregulating the lipopolysaccharide (LPS)-induced nuclear factor-kappa B (NF-κB) pathway.[9]

  • Other TRP Channels: Capsazepine can also block other TRP channels, such as TRPA1 and TRPM8, although its potency for these channels is generally lower than for TRPV1.[7]

Capsazepine_Workflow cluster_trps TRP Channels cluster_pathways Other Signaling Pathways Capsazepine Capsazepine TRPV1 TRPV1 Capsazepine->TRPV1 Antagonizes TRPA1 TRPA1 Capsazepine->TRPA1 Antagonizes TRPM8 TRPM8 Capsazepine->TRPM8 Antagonizes JAK_STAT JAK/STAT Capsazepine->JAK_STAT Modulates ROS_JNK_CHOP ROS-JNK-CHOP Capsazepine->ROS_JNK_CHOP Modulates NF_kB NF-κB Capsazepine->NF_kB Downregulates

Figure 2. Pleiotropic effects of capsazepine.

Conclusion: Choosing the Right Tool

The choice between this compound and capsazepine for in vitro studies depends heavily on the specific research objectives.

  • For studies requiring highly selective and potent antagonism of TRPV1 , with minimal off-target effects, This compound is the superior choice. Its well-defined mechanism of action and high potency make it an excellent tool for dissecting the specific role of TRPV1 in cellular processes.

  • For exploratory studies or when investigating broader cellular effects beyond TRPV1 antagonism , capsazepine may be a useful tool. Its ability to modulate multiple signaling pathways could uncover novel therapeutic targets or mechanisms. However, researchers must be cautious of its pleiotropic effects and design experiments with appropriate controls to account for its off-target activities.

References

A Comparative Analysis of AMG-517 and Other TRPV1 Inhibitors for Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of AMG-517, a potent Transient Receptor Potential Vanilloid 1 (TRPV1) inhibitor, with other notable TRPV1 antagonists. The information is supported by experimental data to assist researchers in selecting the most appropriate compounds for their studies in pain and inflammation.

Introduction to TRPV1 and its Role in Nociception

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons. It acts as a polymodal integrator of noxious stimuli, including heat (>43°C), protons (acidic pH), and chemical agonists like capsaicin, the pungent component of chili peppers. Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuron and the transmission of pain signals to the central nervous system. Given its critical role in nociception and the sensitization of sensory nerves during inflammation, TRPV1 has emerged as a key therapeutic target for the development of novel analgesics.

In Vitro Efficacy: A Quantitative Comparison

The in vitro potency of TRPV1 inhibitors is typically assessed by their ability to block channel activation induced by various stimuli. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness. Lower IC50 values indicate greater potency.

CompoundCapsaicin-Activated hTRPV1 IC50 (nM)Acid (pH 5.0)-Activated hTRPV1 IC50 (nM)Heat (45°C)-Activated hTRPV1 IC50 (nM)Reference(s)
This compound 0.760.621.3
AMG-9810 24.5 ± 15.792.7 ± 72.815.8 ± 10.8
SB-705498 3Not explicitly stated, but potent inhibition demonstrated6
Capsazepine ~700 (rat)Ineffective in ratsIneffective in rats

hTRPV1 denotes the human form of the receptor. Data for Capsazepine is for the rat receptor and shows significantly lower potency compared to the other listed compounds.

In Vivo Efficacy in Preclinical Pain Models

The analgesic potential of TRPV1 inhibitors is evaluated in various animal models of pain. Key models include the capsaicin-induced flinching test, which assesses acute nociception, and the Complete Freund's Adjuvant (CFA)-induced thermal hyperalgesia model, which mimics inflammatory pain.

CompoundCapsaicin-Induced Flinching in Rats (MED, mg/kg, p.o.)CFA-Induced Thermal Hyperalgesia in Rats (MED, mg/kg, p.o.)Reference(s)
This compound ~1~1
AMG-9810 11
SB-705498 110
Capsazepine Ineffective in reversing CFA-induced mechanical hyperalgesia in ratsIneffective in reversing carrageenan-induced thermal hyperalgesia in rats

MED: Minimum Effective Dose; p.o.: oral administration.

A Critical Side Effect: Hyperthermia

A significant challenge in the clinical development of systemic TRPV1 antagonists is the on-target side effect of hyperthermia (an increase in body temperature). This is believed to be due to the blockade of tonically active TRPV1 channels involved in thermoregulation.

CompoundEffect on Body Temperature in RatsReference(s)
This compound Causes hyperthermia
AMG-9810 Causes hyperthermia
SB-705498 Not explicitly stated to cause hyperthermia in the provided preclinical data, but clinical studies were conducted with caution regarding temperature changes.
Capsazepine No significant thermal effect in rats

Experimental Protocols

45Ca2+ Influx Assay

This in vitro assay is a common method to quantify the activation and inhibition of TRPV1 channels.

Objective: To measure the influx of radioactive calcium (45Ca2+) into cells expressing TRPV1 upon channel activation and to determine the inhibitory potency of antagonist compounds.

Materials:

  • HEK-293 or CHO cells stably expressing recombinant human or rat TRPV1.

  • Assay buffer (e.g., HEPES-buffered saline).

  • 45Ca2+ solution.

  • TRPV1 agonist (e.g., capsaicin, acid, or heat).

  • Test compounds (TRPV1 antagonists).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture: Plate the TRPV1-expressing cells in multi-well plates and grow to confluence.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the antagonist compound or vehicle for a defined period (e.g., 15-30 minutes) at room temperature.

  • Stimulation: Add the TRPV1 agonist (e.g., capsaicin for chemical activation, or an acidic buffer for proton activation) along with the 45Ca2+ solution. For heat activation, the plates are incubated at the desired temperature (e.g., 45°C).

  • Termination: After a short incubation period (e.g., 2-5 minutes), terminate the assay by rapidly washing the cells with ice-cold wash buffer to remove extracellular 45Ca2+.

  • Lysis and Measurement: Lyse the cells and measure the intracellular 45Ca2+ by adding a scintillation fluid and counting the radioactivity using a scintillation counter.

  • Data Analysis: The amount of 45Ca2+ influx is proportional to TRPV1 channel activity. The IC50 values for the antagonists are calculated by plotting the percentage of inhibition against the compound concentration.

Capsaicin-Induced Flinching Test in Rats

This in vivo model assesses the ability of a compound to block acute pain behavior.

Objective: To evaluate the analgesic efficacy of a TRPV1 antagonist against capsaicin-induced nocifensive behavior.

Materials:

  • Male Sprague-Dawley or Wistar rats.

  • Test compound (TRPV1 antagonist) and vehicle.

  • Capsaicin solution (e.g., 1.6 µg in 10 µL of saline).

  • Observation chambers with a transparent floor.

Procedure:

  • Acclimation: Acclimate the rats to the observation chambers.

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage).

  • Capsaicin Challenge: After a predetermined time (to allow for drug absorption), inject capsaicin into the plantar surface of one hind paw.

  • Observation: Immediately after the capsaicin injection, observe the rat and count the number of flinches of the injected paw over a set period (e.g., 5 minutes).

  • Data Analysis: Compare the number of flinches in the compound-treated groups to the vehicle-treated group to determine the percentage of inhibition and calculate the MED or ED50.

CFA-Induced Thermal Hyperalgesia in Rats

This in vivo model is used to study inflammatory pain and the anti-hyperalgesic effects of test compounds.

Objective: To assess the ability of a TRPV1 antagonist to reverse thermal hyperalgesia in a model of persistent inflammation.

Materials:

  • Male Sprague-Dawley or Wistar rats.

  • Complete Freund's Adjuvant (CFA).

  • Test compound (TRPV1 antagonist) and vehicle.

  • Plantar test apparatus (e.g., Hargreaves' apparatus) to measure paw withdrawal latency to a thermal stimulus.

Procedure:

  • Baseline Measurement: Measure the baseline paw withdrawal latency to a radiant heat source for each rat.

  • Induction of Inflammation: Inject CFA into the plantar surface of one hind paw. This will induce a localized inflammation and a decrease in the paw withdrawal latency (thermal hyperalgesia) over the next 24 hours.

  • Compound Administration: At a time point when hyperalgesia is established (e.g., 24 hours post-CFA), administer the test compound or vehicle.

  • Post-treatment Measurement: At various time points after compound administration, re-measure the paw withdrawal latency of the inflamed paw.

  • Data Analysis: An increase in the paw withdrawal latency in the compound-treated groups compared to the vehicle-treated group indicates an anti-hyperalgesic effect. The percentage of reversal of hyperalgesia can be calculated, and the MED or ED50 can be determined.

Signaling Pathways and Experimental Workflow

TRPV1 Signaling Pathway

Activation of the TRPV1 channel initiates a cascade of intracellular events. The influx of Ca2+ is a key second messenger that triggers various downstream signaling pathways.

TRPV1_Signaling Stimuli Noxious Stimuli (Heat, Protons, Capsaicin) TRPV1 TRPV1 Channel Stimuli->TRPV1 Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Mediates PKC PKC Activation Ca_Influx->PKC Activates PKA PKA Activation Ca_Influx->PKA Activates Calcineurin Calcineurin Activation Ca_Influx->Calcineurin Activates MAPK MAPK Pathway (ERK, p38) Ca_Influx->MAPK Activates Neuropeptide_Release Neuropeptide Release (Substance P, CGRP) Ca_Influx->Neuropeptide_Release Triggers PKC->TRPV1 Phosphorylates & Sensitizes PKA->TRPV1 Phosphorylates & Sensitizes Calcineurin->TRPV1 Dephosphorylates & Desensitizes Gene_Expression Altered Gene Expression MAPK->Gene_Expression Regulates Neurogenic_Inflammation Neurogenic Inflammation Neuropeptide_Release->Neurogenic_Inflammation Induces Neuronal_Sensitization Neuronal Sensitization (Hyperalgesia) Gene_Expression->Neuronal_Sensitization Neurogenic_Inflammation->Neuronal_Sensitization

Caption: TRPV1 signaling cascade upon activation by noxious stimuli.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a TRPV1 antagonist.

Experimental_Workflow Start Start: Animal Acclimation Baseline Baseline Pain Threshold Measurement Start->Baseline Induction Induction of Pain Model (e.g., CFA injection) Baseline->Induction Compound_Admin Compound Administration (Antagonist or Vehicle) Induction->Compound_Admin 24h Post_Treatment Post-Treatment Pain Threshold Measurement Compound_Admin->Post_Treatment Time course Data_Analysis Data Analysis: Comparison of Groups Post_Treatment->Data_Analysis End End: Efficacy Determination Data_Analysis->End

Caption: Workflow for preclinical evaluation of a TRPV1 antagonist.

Conclusion

This compound is a highly potent TRPV1 antagonist with excellent in vitro and in vivo efficacy in preclinical models of pain. Its potency is comparable to or greater than other well-characterized antagonists like AMG-9810 and SB-705498. However, the significant hyperthermic effect associated with this compound and other systemic TRPV1 antagonists remains a major hurdle for clinical development. Capsazepine, an early TRPV1 antagonist, shows much lower potency and limited efficacy in rodent models of inflammatory pain. The choice of a TRPV1 inhibitor for research purposes will depend on the specific experimental goals, with considerations for potency, selectivity, and the potential confounding effects of hyperthermia. Further research into modality-specific TRPV1 inhibitors may

A Head-to-Head Battle of TRPV1 Antagonists: AMG-517 vs. SB-366791 in Capsaicin Response Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pain research and the development of novel analgesics, the Transient Receptor Potential Vanilloid 1 (TRPV1) channel stands out as a key target. This ion channel, activated by stimuli such as heat, protons, and the pungent compound in chili peppers, capsaicin, plays a crucial role in nociceptive signaling. Consequently, the development of potent and selective TRPV1 antagonists is a major focus for pharmaceutical research. This guide provides a detailed comparison of two prominent TRPV1 antagonists, AMG-517 and SB-366791, focusing on their efficacy in blocking capsaicin-induced responses.

Performance Comparison at a Glance

Both this compound and SB-366791 are potent antagonists of the TRPV1 receptor, effectively inhibiting its activation by capsaicin. The following tables summarize the available quantitative data from various in vitro studies. It is important to note that the data presented here are compiled from different studies and direct, head-to-head comparisons in a single study are limited. Therefore, these values should be interpreted with consideration of the varied experimental conditions.

Compound Assay Type Species/Cell Line IC50 (Capsaicin) Mechanism of Action
This compound Ca2+ influxHuman TRPV1-CHO0.9 nMCompetitive Antagonist
Ca2+ influxRat DRG neurons0.68 ± 0.2 nMCompetitive Antagonist
SB-366791 Ca2+ influxHuman TRPV15.7 nMCompetitive Antagonist
Ca2+ influxCultured trigeminal ganglion cells651.9 nM[1]Competitive Antagonist
Compound Assay Type Parameter Value
This compound ElectrophysiologyKb (rat TRPV1)4.2 nM
ElectrophysiologyKb (human TRPV1)6.2 nM
SB-366791 FLIPR-based Ca2+ assaypKb7.74 ± 0.08
Schild analysispA27.71

Delving into the Mechanisms: How They Block the Capsaicin Response

The primary mechanism by which both this compound and SB-366791 inhibit the capsaicin response is through competitive antagonism at the TRPV1 receptor.[2] Capsaicin, being a lipophilic molecule, is thought to cross the cell membrane and bind to a specific site on the intracellular side of the TRPV1 channel. This binding event triggers a conformational change in the channel, leading to its opening and a subsequent influx of cations, primarily Ca2+ and Na+, into the neuron. This influx depolarizes the neuron, leading to the generation of an action potential and the sensation of pain and heat.

This compound and SB-366791, as competitive antagonists, bind to the same or a closely related site on the TRPV1 receptor as capsaicin. By occupying this binding pocket, they prevent capsaicin from activating the channel, thereby blocking the downstream signaling cascade.

TRPV1 Signaling Pathway and Antagonist Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Capsaicin_ext Capsaicin Capsaicin_int Capsaicin Capsaicin_ext->Capsaicin_int Diffusion TRPV1 TRPV1 Channel (Closed) TRPV1_open TRPV1 Channel (Open) TRPV1->TRPV1_open Activates Ca_ion Ca²⁺ Influx TRPV1_open->Ca_ion Capsaicin_int->TRPV1 Binds Neuron_depol Neuronal Depolarization Ca_ion->Neuron_depol Action_potential Action Potential (Pain Signal) Neuron_depol->Action_potential AMG517 This compound AMG517->TRPV1 Competitively Binds (Blocks Activation) SB366791 SB-36679I SB366791->TRPV1 Competitively Binds (Blocks Activation)

TRPV1 activation by capsaicin and inhibition by antagonists.

Experimental Corner: How Efficacy is Measured

The inhibitory effects of this compound and SB-366791 on capsaicin response are typically evaluated using two key experimental methodologies: calcium imaging assays and electrophysiological recordings.

Calcium Imaging (FLIPR Assay)

Principle: This high-throughput assay measures changes in intracellular calcium concentration ([Ca2+]i) in cells engineered to express the TRPV1 receptor. A fluorescent calcium indicator dye is loaded into the cells. Upon activation of TRPV1 by capsaicin, the influx of Ca2+ binds to the dye, causing an increase in fluorescence intensity, which is measured by a Fluorometric Imaging Plate Reader (FLIPR). Antagonists are pre-incubated with the cells before the addition of capsaicin, and their efficacy is determined by their ability to reduce the capsaicin-induced fluorescence signal.

Detailed Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human or rat TRPV1 are cultured in appropriate media (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic) at 37°C in a humidified 5% CO2 incubator.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the assay.

  • Dye Loading: The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Addition: The antagonist (this compound or SB-366791) is serially diluted to various concentrations and added to the wells. The plates are incubated for a specified period (e.g., 15-30 minutes) at room temperature.

  • Capsaicin Challenge and Measurement: The microplate is placed in a FLIPR instrument. A baseline fluorescence reading is taken, and then an EC80 concentration of capsaicin is added to all wells simultaneously. The fluorescence intensity is monitored in real-time.

  • Data Analysis: The increase in fluorescence upon capsaicin addition is calculated. The percentage of inhibition by the antagonist at each concentration is determined relative to the response in the absence of the antagonist. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Electrophysiology (Patch-Clamp)

Principle: This technique directly measures the ion currents flowing through the TRPV1 channel in individual cells. A glass micropipette forms a high-resistance seal with the cell membrane (whole-cell patch-clamp configuration). The membrane potential is clamped at a set voltage, and the currents elicited by the application of capsaicin are recorded. The inhibitory effect of the antagonist is quantified by the reduction in the capsaicin-evoked current.

Detailed Protocol:

  • Cell Preparation: Cells expressing TRPV1 are grown on coverslips. For the experiment, a coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.

  • Patching: A glass micropipette filled with an intracellular solution is brought into contact with a single cell. Gentle suction is applied to form a gigaseal. The membrane patch under the pipette tip is then ruptured to establish the whole-cell configuration.

  • Recording: The membrane potential is held at a negative potential (e.g., -60 mV). A baseline current is recorded.

  • Compound Application: Capsaicin is applied to the cell via the perfusion system, which evokes an inward current. Once a stable capsaicin-induced current is established, the antagonist (this compound or SB-366791) is co-applied with capsaicin.

  • Data Acquisition and Analysis: The current amplitude is recorded continuously. The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of the antagonist. Dose-response curves and IC50 values can be generated by testing a range of antagonist concentrations.

Experimental Workflow for Antagonist Comparison cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture TRPV1-expressing cells Plate_Cells Plate cells in microplates Cell_Culture->Plate_Cells Load_Dye Load cells with Ca²⁺ indicator dye Plate_Cells->Load_Dye Add_Antagonist Add varying concentrations of This compound or SB-366791 Load_Dye->Add_Antagonist Incubate Incubate Add_Antagonist->Incubate Add_Capsaicin Add capsaicin (agonist) Incubate->Add_Capsaicin Measure_Response Measure Ca²⁺ response (e.g., FLIPR) Add_Capsaicin->Measure_Response Calculate_Inhibition Calculate % inhibition Measure_Response->Calculate_Inhibition Plot_Data Plot dose-response curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC₅₀ value Plot_Data->Determine_IC50

A typical workflow for comparing TRPV1 antagonists.

Concluding Remarks

One notable difference that has emerged from broader research is their differential effects on temperature sensation and body temperature. Some studies have suggested that this compound can induce hyperthermia, a side effect that has been a challenge for the clinical development of some TRPV1 antagonists.[3] In contrast, SB-366791 has been reported in some models to have a reduced or absent hyperthermic effect.[2][4] This distinction in their pharmacological profiles beyond capsaicin antagonism is a critical consideration for their potential therapeutic applications.

Researchers and drug development professionals should carefully consider the specific requirements of their studies when choosing between these two antagonists. For investigations focused purely on potent capsaicin blockade, both are excellent tool compounds. However, for in vivo studies or therapeutic development where side-effect profiles are a concern, the differential effects on thermoregulation may be a deciding factor.

References

The Quest for Safer Pain Relief: A Comparative Guide to AMG-517 Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the pursuit of potent analgesics with minimal side effects is a constant challenge. AMG-517, a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, initially showed promise for the treatment of chronic pain. However, its clinical development was halted due to a significant on-target side effect: hyperthermia. This guide provides a comprehensive comparison of this compound and its analogues, focusing on the strategies employed to mitigate this adverse effect while retaining analgesic efficacy. We present key preclinical data, detailed experimental protocols, and a visual representation of the underlying signaling pathways.

Introduction to this compound and the Hyperthermia Hurdle

This compound is a competitive antagonist of the TRPV1 channel, a non-selective cation channel primarily expressed in sensory neurons.[1][2] TRPV1 is a polymodal nocisensor, activated by a variety of stimuli including capsaicin (the pungent component of chili peppers), noxious heat (>43°C), and acidic conditions (protons).[3][4] By blocking this channel, this compound effectively reduces pain signaling.

However, a major obstacle in the clinical development of this compound and other first-generation TRPV1 antagonists has been the induction of hyperthermia, a rise in core body temperature.[2][5] This on-target side effect is believed to be mediated by the blockade of the proton-activation mode of the TRPV1 channel, which plays a role in normal thermoregulation.[6][7] This has spurred the development of next-generation analogues with modified pharmacological profiles aimed at separating the desired analgesic effects from the unwanted hyperthermic side effects.

Comparative Analysis of this compound and its Analogues

Several analogues of this compound have been developed with varying strategies to reduce hyperthermia. These include peripherally restricted analogues and compounds with differential activity on the various activation modes of the TRPV1 channel.

Data Summary: In Vitro and In Vivo Comparison

The following tables summarize the key preclinical data for this compound and a selection of its analogues and other notable TRPV1 antagonists.

Table 1: In Vitro Potency of TRPV1 Antagonists

CompoundChemical ClasshTRPV1 IC50 (Capsaicin)rTRPV1 IC50 (Capsaicin)rTRPV1 IC50 (Proton)rTRPV1 IC50 (Heat)Reference(s)
This compound Pyrimidine0.76 nM0.9 nM0.62 nM1.3 nM[3]
AMG-9810 Cinnamide24.5 nM85.6 nM294 nM21 nM[1]
AMG-0347 Cinnamide----[5]
AMG-8163 Boc-analogue of this compound----[8]
A-1165901 Urea19.0 nM79.7 nMNo Blockade (Potentiation)-[9]
AMG-7905 --29.3 nMNo Blockade (Potentiation)-[9]

Table 2: In Vivo Efficacy and Thermoregulatory Effects in Rats

CompoundEfficacy ModelEffective DoseMaximum Hyperthermia (°C)Reference(s)
This compound CFA-induced thermal hyperalgesia0.83 mg/kg (MED)~1.6°C at 3 mg/kg[2]
AMG-9810 CFA-induced thermal & mechanical hyperalgesia1-3 mg/kg-[1][10]
AMG-0347 --Hyperthermia observed[5]
AMG-8163 --Hyperthermia observed[11]
A-1165901 --Hypothermia observed[9]
AMG-7905 --Hypothermia observed[9][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of TRPV1 antagonists.

In Vitro Assays for TRPV1 Antagonist Activity

Objective: To determine the potency of a compound to inhibit TRPV1 activation by different stimuli (capsaicin, protons, heat).

Method: Calcium Influx Assay using FLIPR

  • Cell Culture: Stably transfect a suitable cell line (e.g., CHO or HEK293 cells) with the cDNA for human or rat TRPV1. Culture the cells in appropriate media until they reach a suitable confluency for plating in 96-well or 384-well plates.

  • Dye Loading: On the day of the assay, wash the cells with an assay buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at a controlled temperature (e.g., 37°C).

  • Compound Incubation: Add the test compounds (TRPV1 antagonists) at various concentrations to the wells and incubate for a period to allow for binding to the receptor.

  • Stimulation and Measurement: Place the plate in a Fluorometric Imaging Plate Reader (FLIPR). Add the TRPV1 agonist (e.g., capsaicin, acidic buffer for proton activation, or heated buffer for heat activation) to the wells. The FLIPR will simultaneously add the agonist and measure the change in fluorescence, which corresponds to the influx of calcium into the cells.

  • Data Analysis: The antagonist effect is measured as the inhibition of the agonist-induced increase in fluorescence. IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Models of Pain and Hyperalgesia

Objective: To assess the analgesic efficacy of a compound in a preclinical model of pain.

Method: Capsaicin-Induced Flinching Test in Rats [13][14]

  • Acclimatization: Acclimate male Sprague-Dawley rats to the testing environment.

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the capsaicin challenge.

  • Capsaicin Injection: Inject a small volume of a dilute capsaicin solution into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after injection, place the rat in an observation chamber and record the number of flinches (spontaneous, rapid lifting of the injected paw) over a set period (e.g., 5 minutes).

  • Data Analysis: Compare the number of flinches in the compound-treated group to the vehicle-treated group to determine the analgesic effect.

Method: Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia in Rats [15][16][17]

  • Induction of Inflammation: Inject a small volume of CFA into the plantar surface of one hind paw of male Sprague-Dawley rats. This will induce a localized and persistent inflammation.

  • Baseline Measurement: Before CFA injection, measure the baseline paw withdrawal latency to a thermal stimulus using a plantar test apparatus (e.g., Hargreaves apparatus).

  • Post-CFA Measurement: At a specified time after CFA injection (e.g., 24 hours), re-measure the paw withdrawal latency. A decrease in latency indicates thermal hyperalgesia.

  • Compound Administration: Administer the test compound or vehicle.

  • Efficacy Measurement: Measure the paw withdrawal latency at various time points after compound administration to assess its ability to reverse the thermal hyperalgesia.

  • Data Analysis: Compare the paw withdrawal latencies of the compound-treated group to the vehicle-treated group.

Measurement of Body Temperature

Objective: To evaluate the effect of a compound on core body temperature.

Method: Radiotelemetry in Rats [18][19][20]

  • Transmitter Implantation: Surgically implant a radiotelemetry transmitter, capable of measuring core body temperature and activity, into the peritoneal cavity of the rats. Allow for a sufficient recovery period.

  • Baseline Recording: Record baseline body temperature and activity for a period before compound administration to establish a stable baseline.

  • Compound Administration: Administer the test compound or vehicle.

  • Continuous Monitoring: Continuously monitor and record the core body temperature and activity of the rats for an extended period after dosing.

  • Data Analysis: Analyze the changes in body temperature from baseline in the compound-treated group compared to the vehicle-treated group to determine the presence and magnitude of hyperthermia or hypothermia.

Visualizing the TRPV1 Signaling Pathway and Experimental Workflow

To better understand the mechanism of action and the experimental process, the following diagrams have been generated using the DOT language.

TRPV1_Signaling_Pathway cluster_stimuli External Stimuli cluster_channel TRPV1 Channel cluster_cellular_response Cellular Response cluster_downstream Downstream Effects cluster_antagonist Pharmacological Intervention Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Heat (>43°C) Heat (>43°C) Heat (>43°C)->TRPV1 Activates Protons (H+) Protons (H+) Protons (H+)->TRPV1 Activates Ca2+ Influx Ca2+ Influx TRPV1->Ca2+ Influx Na+ Influx Na+ Influx TRPV1->Na+ Influx Depolarization Depolarization Ca2+ Influx->Depolarization Na+ Influx->Depolarization Action Potential Action Potential Depolarization->Action Potential Neurotransmitter Release\n(e.g., CGRP, Substance P) Neurotransmitter Release (e.g., CGRP, Substance P) Action Potential->Neurotransmitter Release\n(e.g., CGRP, Substance P) Pain Sensation Pain Sensation Neurotransmitter Release\n(e.g., CGRP, Substance P)->Pain Sensation This compound & Analogues This compound & Analogues This compound & Analogues->TRPV1 Blocks

Caption: TRPV1 signaling pathway and point of intervention by antagonists.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_decision Decision Making Cell-based Assays Cell-based Assays Calcium Influx (FLIPR) Calcium Influx (FLIPR) Cell-based Assays->Calcium Influx (FLIPR) Determine IC50 Determine IC50 Calcium Influx (FLIPR)->Determine IC50 Pain Models Pain Models Determine IC50->Pain Models Thermoregulation Thermoregulation Determine IC50->Thermoregulation Capsaicin Flinch Test Capsaicin Flinch Test Pain Models->Capsaicin Flinch Test CFA Thermal Hyperalgesia CFA Thermal Hyperalgesia Pain Models->CFA Thermal Hyperalgesia Assess Analgesia Assess Analgesia Capsaicin Flinch Test->Assess Analgesia CFA Thermal Hyperalgesia->Assess Analgesia Compare Efficacy & Side Effects Compare Efficacy & Side Effects Assess Analgesia->Compare Efficacy & Side Effects Radiotelemetry Radiotelemetry Thermoregulation->Radiotelemetry Measure Body Temperature Measure Body Temperature Radiotelemetry->Measure Body Temperature Measure Body Temperature->Compare Efficacy & Side Effects Select Lead Candidate Select Lead Candidate Compare Efficacy & Side Effects->Select Lead Candidate

Caption: Preclinical workflow for evaluating TRPV1 antagonists.

Conclusion and Future Directions

The development of this compound analogues highlights a critical challenge in drug discovery: dissociating on-target efficacy from on-target side effects. The initial strategy of developing peripherally restricted antagonists did not abolish the hyperthermia, indicating that peripheral TRPV1 channels are involved in thermoregulation.

A more promising approach appears to be the development of "mode-selective" antagonists. Compounds like A-1165901 and AMG-7905, which block capsaicin-induced activation but potentiate proton-induced activation, have been shown to induce hypothermia instead of hyperthermia.[9][12] This suggests that fine-tuning the pharmacological profile of TRPV1 antagonists to spare the proton-sensing function of the channel could be a viable strategy to develop safe and effective analgesics.

Future research should continue to explore the structure-activity relationships of TRPV1 antagonists with a focus on mode-selectivity. A deeper understanding of the physiological roles of the different activation modes of TRPV1 will be crucial in designing the next generation of pain therapeutics with improved safety profiles. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers in this endeavor.

References

A Comparative Analysis of the Hyperthermic Profiles of TRPV1 Antagonists AMG-517 and A-425619

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the hyperthermic effects of two potent Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, AMG-517 and A-425619. The development of TRPV1 antagonists as potential analgesics has been challenged by the on-target side effect of hyperthermia.[1] Understanding the distinct thermoregulatory profiles of these compounds is crucial for the advancement of this therapeutic class.

Executive Summary

Both this compound and A-425619 are potent antagonists of the TRPV1 receptor, a key player in pain and temperature sensation.[2][3] However, their effects on core body temperature display notable differences. This compound consistently induces a dose-dependent hyperthermia across multiple species, including rodents, dogs, monkeys, and humans.[2][4] This effect has been a significant hurdle in its clinical development.[5] In contrast, A-425619 exhibits a more complex, biphasic thermoregulatory profile in rats, characterized by an initial transient hyperthermia followed by a period of hypothermia.[6] This unique characteristic distinguishes it from many other TRPV1 antagonists.

Comparative Data on Hyperthermic Effects

The following table summarizes the key quantitative data regarding the hyperthermic effects of this compound and A-425619 based on preclinical and clinical findings.

ParameterThis compoundA-425619
Primary Thermoregulatory Effect Hyperthermia[2][4]Transient Hyperthermia followed by Hypothermia[6]
Species Showing Effect Rats, Dogs, Monkeys, Humans[2][4]Rats[6]
Dose-Dependent Temperature Increase (Rats) 0.3 mg/kg: 0.5°C increase1 mg/kg: 0.6°C increase3 mg/kg: 1.6°C increase[2]Dose-dependent hyperthermia observed, but also followed by hypothermia. Specific temperature increases at given doses are not detailed in the same manner.[6][7]
Onset and Duration (Rats) Hyperthermia returns to baseline within 10-20 hours.[2]The duration of hyperthermia is dependent on the circadian cycle.[6]
Effect in Humans Marked, reversible, and plasma concentration-dependent hyperthermia.[4] Maximal body temperature surpassed 40°C in some cases.[4][5]Data from human clinical trials is not as readily available in the provided search results.
Mechanism of Hyperthermia Induces tail skin vasoconstriction and increases thermogenesis.[4][8]Presumed to be on-target via TRPV1 antagonism.[6]
On-Target Effect Confirmation Hyperthermic effect is absent in TRPV1 knockout mice.[7][9]Hyperthermic effect is absent in capsaicin-desensitized rats (a model of TRPV1 dysfunction).[6]

Signaling Pathways and Mechanism of Action

The hyperthermic effects of both this compound and A-425619 are considered on-target effects resulting from the blockade of the TRPV1 channel.[6][9] TRPV1 is a non-selective cation channel activated by various stimuli, including heat, protons (low pH), and capsaicin.[10][11] It is predominantly expressed in primary afferent neurons, which play a crucial role in transmitting pain and temperature signals.[10]

The proposed mechanism for TRPV1 antagonist-induced hyperthermia involves the blockade of tonically active TRPV1 channels that contribute to the regulation of core body temperature. This blockade leads to a centrally mediated response that activates heat-gain mechanisms, such as cutaneous vasoconstriction and non-shivering thermogenesis in brown adipose tissue.[4][9]

TRPV1_Antagonist_Hyperthermia_Pathway cluster_0 Peripheral Sensory Neuron cluster_1 Central Nervous System cluster_2 Effector Organs TRPV1 TRPV1 Channel Thermoregulatory_Center Hypothalamic Thermoregulatory Center TRPV1->Thermoregulatory_Center Inhibitory Signal (Reduced upon blockade) Endogenous_Agonists Tonic Endogenous Stimuli (e.g., Protons) Endogenous_Agonists->TRPV1 Activation Vasoconstriction Cutaneous Vasoconstriction Thermoregulatory_Center->Vasoconstriction Activation Thermogenesis Non-shivering Thermogenesis (Brown Adipose Tissue) Thermoregulatory_Center->Thermogenesis Activation Hyperthermia Hyperthermia (Increased Body Temperature) Vasoconstriction->Hyperthermia Thermogenesis->Hyperthermia AMG_517_A_425619 This compound / A-425619 (TRPV1 Antagonists) AMG_517_A_425619->TRPV1 Blockade Experimental_Workflow_Body_Temperature Animal_Acclimation Animal Acclimation & Baseline Temperature Recording Drug_Administration Drug Administration (this compound, A-425619, or Vehicle) Animal_Acclimation->Drug_Administration Temperature_Monitoring Continuous Core Body Temperature Monitoring Drug_Administration->Temperature_Monitoring Data_Analysis Data Analysis: Change from Baseline vs. Vehicle Temperature_Monitoring->Data_Analysis Outcome Determination of Hyperthermic/Hypothermic Profile Data_Analysis->Outcome

References

Validating TRPV1 Blockade: A Comparative Analysis of AMG-517 in Wild-Type and Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the selective TRPV1 antagonist, AMG-517, demonstrates its on-target engagement and efficacy, validated through comparative studies in wild-type and TRPV1 knockout mouse models. This guide provides researchers, scientists, and drug development professionals with objective data on the compound's performance, including its notable hyperthermic side effect, alongside detailed experimental protocols.

The Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in pain and temperature sensation, has been a focal point for the development of novel analgesics. This compound, a potent and selective antagonist of TRPV1, has been instrumental in elucidating the role of this channel in various physiological processes. Its high affinity and specificity for TRPV1 are underscored by the stark contrast in its effects between wild-type animals and those lacking the TRPV1 channel.

Performance of this compound: A Tale of Two Genotypes

The most definitive validation of this compound's mechanism of action comes from its differential effects in wild-type (WT) versus TRPV1 knockout (KO) mice. The most prominent on-target effect, aside from its intended analgesic properties, is a transient increase in core body temperature, or hyperthermia.

Studies have conclusively shown that administration of this compound induces a dose-dependent hyperthermia in wild-type mice, an effect that is entirely absent in TRPV1 knockout mice.[1][2] This demonstrates that the hyperthermic response is directly mediated by the blockade of the TRPV1 channel. For instance, a notable study reported that while Trpv1+/+ mice exhibited a significant increase in core body temperature of approximately 0.7°C following an intraperitoneal injection of this compound (256 nmol/kg), Trpv1-/- mice showed no such thermal response.[1]

In pain models, this compound has shown efficacy in reducing pain-related behaviors in wild-type animals. For example, in the capsaicin-induced flinch model, oral administration of this compound markedly decreased the number of flinches in a dose-dependent manner in rats. While direct comparative data in knockout mice for this specific pain model is not detailed in the provided results, the absence of a response to capsaicin in TRPV1 knockout mice is a well-established phenomenon, indirectly supporting the on-target analgesic effect of this compound.

Comparative Analysis with Alternative TRPV1 Antagonists

The landscape of TRPV1 antagonists is diverse, with compounds exhibiting varying pharmacological profiles, particularly concerning their thermoregulatory effects. While this compound and other antagonists like AMG0347 and AMG9810 are known to cause hyperthermia, other compounds have been developed that either do not induce this side effect or, intriguingly, cause hypothermia.[3] For example, antagonists such as A-1165901, AMG7905, and AMG8562 have been reported to induce a decrease in body temperature.[3] This highlights the complex role of TRPV1 in thermoregulation and suggests that different antagonists may interact with the channel in distinct ways, potentially offering avenues to separate the desired analgesic effects from the unwanted hyperthermia.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the effects of this compound in wild-type and TRPV1 knockout mice.

Parameter Wild-Type (Trpv1+/+) Mice TRPV1 Knockout (Trpv1-/-) Mice Reference
This compound-Induced Hyperthermia (256 nmol/kg, i.p.) ~0.7°C increase in core body temperatureNo significant change in core body temperature[1]
Capsaicin-Induced Nocifensive Behavior Present and can be attenuated by this compoundAbsent[4]
Alternative TRPV1 Antagonists and Thermoregulatory Effects
Compound Primary Thermoregulatory Effect
AMG0347Hyperthermia
AMG9810Hyperthermia
A-1165901Hypothermia
AMG7905Hypothermia
AMG8562Hypothermia

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
  • Animal Model: Adult male C57BL/6 mice (or other appropriate strain).

  • Induction of Inflammation: A volume of 10-20 µL of Complete Freund's Adjuvant (CFA) is injected subcutaneously into the plantar surface of one hind paw.

  • Behavioral Testing: Thermal hyperalgesia is assessed by measuring the paw withdrawal latency to a radiant heat source (e.g., Hargreaves apparatus). Mechanical allodynia is measured using von Frey filaments of increasing stiffness applied to the plantar surface of the paw.

  • Drug Administration: this compound or vehicle is administered (e.g., orally or intraperitoneally) at a specified time before behavioral testing.

  • Data Analysis: Paw withdrawal latencies and thresholds are compared between treatment groups and baseline measurements.

Capsaicin-Induced Flinching Test
  • Animal Model: Adult male mice.

  • Acclimation: Mice are placed in a transparent observation chamber for at least 30 minutes to acclimate.

  • Capsaicin Injection: A solution of capsaicin (e.g., 20 µL of a 100 µg/ml solution) is injected subcutaneously into the plantar surface of one hind paw.

  • Observation: Immediately after injection, the number of flinches and the cumulative time spent licking the injected paw are recorded for a set period (e.g., 5-10 minutes).

  • Drug Administration: this compound or vehicle is administered at a predetermined time before the capsaicin injection.

  • Data Analysis: The number of flinches and licking time are compared between the different treatment groups.

Visualizing the Pathways

To better understand the mechanisms at play, the following diagrams illustrate the TRPV1 signaling pathway and the experimental workflow for validating this compound.

TRPV1_Signaling_Pathway cluster_stimuli Stimuli cluster_cellular_response Cellular Response Heat Heat (>43°C) TRPV1 TRPV1 Channel Heat->TRPV1 Capsaicin Capsaicin Capsaicin->TRPV1 Protons Protons (Acidic pH) Protons->TRPV1 Calcium_Influx Ca²⁺ Influx TRPV1->Calcium_Influx Depolarization Membrane Depolarization TRPV1->Depolarization Neuropeptide_Release Release of Substance P & CGRP Calcium_Influx->Neuropeptide_Release Pain_Signal Pain Signal to CNS Depolarization->Pain_Signal Neuropeptide_Release->Pain_Signal sensitization AMG517 This compound AMG517->TRPV1 Blockade

Caption: TRPV1 Signaling Pathway and this compound Blockade.

Experimental_Workflow cluster_groups Experimental Groups cluster_treatment Treatment cluster_assays Behavioral & Physiological Assays cluster_outcomes Expected Outcomes WT_mice Wild-Type Mice (Trpv1+/+) AMG517 This compound Administration WT_mice->AMG517 Vehicle Vehicle Administration WT_mice->Vehicle KO_mice TRPV1 Knockout Mice (Trpv1-/-) KO_mice->AMG517 KO_mice->Vehicle Pain_Model Pain Model (e.g., CFA, Capsaicin) AMG517->Pain_Model Temp_Measurement Core Body Temperature Measurement AMG517->Temp_Measurement Vehicle->Pain_Model Vehicle->Temp_Measurement WT_outcome WT: Analgesia & Hyperthermia Pain_Model->WT_outcome KO_outcome KO: No Analgesia & No Hyperthermia Pain_Model->KO_outcome Temp_Measurement->WT_outcome Temp_Measurement->KO_outcome

Caption: Experimental Workflow for Validating this compound.

References

AMG-517: A Comparative Analysis of Cross-reactivity with TRP Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AMG-517 is a potent and selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation.[1][2][3] This guide provides a comparative analysis of the cross-reactivity of this compound with other members of the TRP channel family, supported by experimental data.

Quantitative Comparison of this compound Activity across TRP Channels

The selectivity of a compound is a critical factor in drug development to minimize off-target effects. Experimental data demonstrates that this compound is highly selective for the TRPV1 channel, with significantly lower to no activity against other tested TRP channels.

TRP ChannelAgonistThis compound IC50
TRPV1 Capsaicin0.76 nM[4]
Protons (Acid)0.62 nM[4]
Heat1.3 nM[4]
TRPV2 2-Aminoethoxydiphenyl borate (2-APB)>20 µM[4]
TRPV3 2-Aminoethoxydiphenyl borate (2-APB)>20 µM[4]
TRPV4 4α-Phorbol 12,13-didecanoate (4α-PDD)>20 µM[4]
TRPA1 Allyl isothiocyanate>20 µM[4]
TRPM8 Icilin>20 µM[4]

Experimental Protocols

The cross-reactivity of this compound was evaluated using cell-based assays that measure agonist-induced increases in intracellular calcium. The general protocol is as follows:

Cell Culture and Transfection:

  • Chinese Hamster Ovary (CHO) cells were cultured under standard conditions.

  • Cells were transiently or stably transfected with plasmids encoding the specific human TRP channel of interest (TRPV1, TRPV2, TRPV3, TRPV4, TRPA1, or TRPM8).

Calcium Imaging Assay:

  • Transfected cells were plated in 96-well or 384-well plates.

  • Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified period.

  • The cells were then washed to remove excess dye and incubated with varying concentrations of this compound or vehicle control.

  • A specific agonist for each TRP channel was added to stimulate channel opening and subsequent calcium influx.

  • Changes in intracellular calcium concentrations were measured using a fluorescence plate reader or a fluorescence microscope.

  • The half-maximal inhibitory concentration (IC50) values were calculated by fitting the concentration-response data to a logistical equation.

Signaling Pathway and Specificity of this compound

The following diagram illustrates the established signaling pathway of TRPV1 activation and the selective inhibition by this compound, highlighting its lack of cross-reactivity with other TRP channels.

cluster_stimuli Stimuli cluster_channels TRP Channels cluster_response Cellular Response Capsaicin Capsaicin TRPV1 TRPV1 Capsaicin->TRPV1 Activate Heat Heat Heat->TRPV1 Activate Protons Protons (Acid) Protons->TRPV1 Activate Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Other_TRPs Other TRP Channels (TRPV2, TRPV3, TRPV4, TRPA1, TRPM8) Pain_Signal Pain Sensation Ca_Influx->Pain_Signal AMG517 This compound AMG517->TRPV1 Inhibits

Caption: Selective inhibition of TRPV1 by this compound.

References

Comparative Analysis of TRPV1 Modulators: Resiniferatoxin (Agonist) vs. TRPV1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pain research and drug development, the Transient Receptor Potential Vanilloid 1 (TRPV1) channel stands out as a critical target. This channel, a non-selective cation channel, is a key integrator of noxious stimuli, including heat, protons, and endovanilloids. Its modulation, therefore, offers a promising avenue for analgesic therapies. This guide provides a comparative analysis of two distinct modulatory approaches: the potent agonist, resiniferatoxin (RTX), and the class of competitive TRPV1 antagonists.

While the initial query specified "Amg-517," this compound is not extensively documented in scientific literature. It is plausible that this was a typographical error for another Amgen compound or a less common designation. Given that resiniferatoxin is a well-characterized TRPV1 agonist, a scientifically meaningful comparison is made with TRPV1 antagonists, a class of compounds that Amgen and other pharmaceutical companies have actively pursued for pain indications. This guide will, therefore, compare the mechanisms, efficacy, and experimental evaluation of resiniferatoxin and representative TRPV1 antagonists.

Mechanism of Action: A Tale of Two Modulators

The divergent effects of resiniferatoxin and TRPV1 antagonists stem from their opposing actions on the TRPV1 channel.

Resiniferatoxin (RTX): The "Super-Agonist"

Resiniferatoxin, a naturally occurring diterpenoid, is an ultrapotent analog of capsaicin. Its mechanism is paradoxical. As a potent agonist, it initially activates TRPV1 channels, leading to a strong sensation of pain or burning. However, this intense and prolonged activation results in a cascade of events including:

  • Massive Calcium Influx: The opening of the TRPV1 channel leads to a significant influx of calcium ions into the neuron.

  • Cytotoxicity and Nerve Ablation: The resulting calcium overload is cytotoxic, leading to the functional inactivation and, in some cases, the physical destruction of the TRPV1-expressing sensory neurons.

  • Long-Lasting Analgesia: By ablating the nerve endings responsible for transmitting pain signals, RTX can produce a long-lasting analgesic effect.

This unique "agonist-as-ablator" mechanism makes RTX a candidate for treating chronic, localized pain conditions.

TRPV1 Antagonists: The Channel Blockers

In contrast, TRPV1 antagonists are designed to block the activation of the TRPV1 channel. They competitively bind to the channel, preventing endogenous ligands (like anandamide) or exogenous agonists (like capsaicin) from binding and opening the channel. The intended therapeutic effect is to prevent the signaling of pain from the periphery to the central nervous system. This approach aims to provide analgesia without the initial intense pain sensation associated with potent agonists like RTX. However, a significant challenge for the clinical development of TRPV1 antagonists has been the on-target side effect of hyperthermia, as TRPV1 channels play a role in regulating core body temperature.

Signaling Pathway of TRPV1 Modulation

TRPV1 Signaling Pathway cluster_agonist Agonist Action (Resiniferatoxin) cluster_antagonist Antagonist Action RTX Resiniferatoxin TRPV1_Agonist TRPV1 Channel RTX->TRPV1_Agonist Binds & Activates Ca_Influx Massive Ca2+ Influx TRPV1_Agonist->Ca_Influx Opens Channel Desensitization Channel Desensitization & Nerve Ablation Ca_Influx->Desensitization Analgesia_Agonist Long-lasting Analgesia Desensitization->Analgesia_Agonist Antagonist TRPV1 Antagonist TRPV1_Antagonist TRPV1 Channel Antagonist->TRPV1_Antagonist Binds & Blocks Pain_Signal_Blocked Pain Signal Blocked TRPV1_Antagonist->Pain_Signal_Blocked Noxious_Stimuli Noxious Stimuli (Heat, Protons) Noxious_Stimuli->TRPV1_Antagonist

Caption: Opposing mechanisms of TRPV1 channel modulation by agonists and antagonists.

Quantitative Data Comparison

The following table summarizes key quantitative parameters for resiniferatoxin and representative TRPV1 antagonists based on preclinical data.

ParameterResiniferatoxin (RTX)Representative TRPV1 AntagonistsSignificance
Mechanism Potent Agonist (leading to desensitization/ablation)Competitive AntagonistDefines the fundamentally different therapeutic strategies.
Binding Affinity (Ki) Sub-nanomolar to picomolarLow nanomolar to sub-nanomolarIndicates the high potency of both classes of compounds for the TRPV1 receptor.
In Vitro Potency (EC50/IC50) EC50 in low picomolar range (for Ca2+ influx)IC50 in low nanomolar range (blocking agonist effect)Demonstrates the high potency of RTX in activating the channel and antagonists in blocking it.
In Vivo Efficacy Long-lasting analgesia after a single administrationTransient analgesia requiring continuous dosingReflects the different durations of action, with RTX offering a potentially more durable effect.
Key Side Effect Initial intense pain at the injection siteHyperthermia (increase in core body temperature)Highlights the major safety hurdles for each approach in clinical development.

Experimental Protocols

The characterization of TRPV1 modulators like resiniferatoxin and TRPV1 antagonists involves a series of in vitro and in vivo assays.

In Vitro Calcium Imaging Assay

This is a primary screening assay to determine the potency and mechanism of action of test compounds.

  • Objective: To measure the ability of a compound to either activate (agonist) or block the activation (antagonist) of the TRPV1 channel by monitoring intracellular calcium levels.

  • Methodology:

    • Cell Culture: HEK293 or CHO cells stably expressing the human TRPV1 channel are cultured in appropriate media.

    • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

    • Compound Addition:

      • Agonist Mode: Increasing concentrations of the test compound (e.g., resiniferatoxin) are added, and the resulting increase in fluorescence (indicating calcium influx) is measured.

      • Antagonist Mode: Cells are pre-incubated with the test compound (e.g., a TRPV1 antagonist) before the addition of a known TRPV1 agonist (e.g., capsaicin). The ability of the test compound to inhibit the capsaicin-induced fluorescence increase is quantified.

    • Data Analysis: The fluorescence intensity is measured over time using a plate reader or fluorescence microscope. EC50 values (for agonists) or IC50 values (for antagonists) are calculated from the dose-response curves.

Electrophysiology (Patch-Clamp)

This technique provides a more detailed understanding of the compound's effect on channel biophysics.

  • Objective: To directly measure the ion currents flowing through the TRPV1 channel in response to compound application.

  • Methodology:

    • Cell Preparation: Individual cells expressing TRPV1 are isolated.

    • Patching: A glass micropipette is used to form a high-resistance seal with the cell membrane (a "gigaseal").

    • Recording: In the whole-cell configuration, the membrane is ruptured, allowing for the measurement of the total ion flow across the entire cell membrane.

    • Compound Application: The test compound is applied to the cell, and the resulting changes in ion current are recorded. Agonists will induce an inward current, while antagonists will block the current induced by an agonist.

    • Data Analysis: The current amplitude, activation, and deactivation kinetics are analyzed to characterize the compound's effect on channel gating.

In Vivo Models of Pain

Animal models are crucial for evaluating the analgesic efficacy and potential side effects of TRPV1 modulators.

  • Objective: To assess the ability of a compound to reduce pain-related behaviors in animal models of inflammatory or neuropathic pain.

  • Methodology:

    • Pain Model Induction: A pain state is induced in rodents, for example, by injecting complete Freund's adjuvant (CFA) into the paw to induce inflammatory pain or by nerve ligation to model neuropathic pain.

    • Compound Administration: The test compound is administered (e.g., systemically or locally).

    • Behavioral Testing: Pain-related behaviors are assessed, such as:

      • Thermal Hyperalgesia: Measuring the paw withdrawal latency from a heat source (e.g., Hargreaves test).

      • Mechanical Allodynia: Measuring the paw withdrawal threshold to a non-noxious mechanical stimulus (e.g., von Frey filaments).

    • Data Analysis: The effect of the compound on reversing the pain-related behaviors is compared to a vehicle control group.

Experimental Workflow for TRPV1 Modulator Discovery

Experimental Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (e.g., Calcium Imaging) Hit_Validation Hit Validation (Dose-Response) HTS->Hit_Validation Electrophysiology Electrophysiology (Patch-Clamp) Hit_Validation->Electrophysiology Selectivity Selectivity Assays (vs. other TRP channels) Electrophysiology->Selectivity PK_PD Pharmacokinetics & Pharmacodynamics Selectivity->PK_PD Promising Candidates Efficacy Efficacy in Pain Models (e.g., CFA, Nerve Ligation) PK_PD->Efficacy Safety Safety & Toxicology (e.g., Hyperthermia) Efficacy->Safety Lead_Opt Lead Optimization Safety->Lead_Opt

Caption: A typical workflow for the discovery and validation of novel TRPV1 modulators.

Conclusion

Resiniferatoxin and TRPV1 antagonists represent two distinct therapeutic strategies targeting the same ion channel. RTX's "super-agonist" profile allows for a long-lasting analgesic effect through nerve desensitization and ablation, making it suitable for localized, severe chronic pain. However, its initial pungent effect is a significant consideration. Conversely, TRPV1 antagonists aim for a more conventional, reversible blockade of pain signals, but their development has been hampered by the on-target side effect of hyperthermia.

The choice between these approaches depends heavily on the specific clinical indication, the desired duration of action, and the tolerance for their respective side effect profiles. The ongoing research and development in this field continue to refine these strategies, with the ultimate goal of delivering safe and effective analgesics for patients suffering from chronic pain.

Safety Operating Guide

Essential Guide to the Proper Disposal of AMG-517

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive procedures for the safe handling and disposal of AMG-517, a potent and selective vanilloid receptor-1 (TRPV1) antagonist. The information is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and proper chemical management.

Safety and Handling Information

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Adherence to proper safety protocols is crucial when handling this compound.

Hazard ClassificationPrecautionary MeasuresPersonal Protective Equipment (PPE)
Acute toxicity, oral (Category 4)Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.[1]Not specified for this hazard
Skin corrosion/irritation (Category 2)Avoid breathing dust/fume/gas/mist/vapours/spray. Wear protective gloves.[1]Protective gloves, Impervious clothing
Serious eye damage/eye irritation (Category 2A)Wear eye protection/face protection.[1]Safety goggles with side-shields
Specific target organ toxicity, single exposure (Respiratory tract irritation)Use only outdoors or in a well-ventilated area. Avoid breathing dust.Suitable respirator

Accidental Release and Spill Management

In the event of a spill, it is critical to prevent the substance from entering drains or water courses.[1]

Experimental Protocol for Spill Neutralization:

  • Evacuate and Ventilate: Immediately evacuate personnel from the affected area and ensure adequate ventilation.[1]

  • Containment: Prevent further leakage or spillage.[1]

  • Absorption: Absorb the spilled solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]

  • Decontamination: Scrub the affected surfaces and equipment with alcohol to decontaminate.[1]

  • Disposal: Dispose of the contaminated material in accordance with local regulations as outlined in the disposal procedures below.[1]

Proper Disposal Procedure

The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations.[1] The following steps provide a general workflow for proper disposal.

Logical Workflow for this compound Disposal

start Start: Unused or Waste this compound assess Assess Contamination Status start->assess uncontaminated Uncontaminated this compound assess->uncontaminated  Clean contaminated Contaminated this compound (e.g., with solvents, spill debris) assess->contaminated  Dirty package_uncontaminated Package and Label as per Chemical Waste Guidelines uncontaminated->package_uncontaminated package_contaminated Package and Label as per Contaminated Waste Guidelines contaminated->package_contaminated consult_regs Consult Local, State, and Federal Regulations package_uncontaminated->consult_regs package_contaminated->consult_regs dispose Dispose via Certified Hazardous Waste Contractor consult_regs->dispose

Caption: Workflow for the proper disposal of this compound.

Step-by-Step Disposal Protocol:

  • Waste Identification: Identify the this compound waste. This includes the pure compound, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials.

  • Segregation: Keep this compound waste separate from other chemical waste streams unless otherwise directed by your institution's environmental health and safety (EHS) office.

  • Containerization: Place the waste in a designated, properly sealed, and clearly labeled hazardous waste container. The label should include the chemical name (this compound), CAS number (659730-32-2), and any known hazards.[1]

  • Storage: Store the waste container in a well-ventilated, secure area, away from incompatible materials.[1] The container should be kept tightly closed.[1]

  • Regulatory Compliance: Consult your institution's EHS guidelines and local regulations for specific disposal requirements.[1] These regulations will dictate the final disposal method.

  • Arrangement for Pickup: Contact your institution's EHS office or a certified hazardous waste disposal company to arrange for the collection and proper disposal of the this compound waste.

References

Essential Safety and Logistical Information for Handling AMG-517

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling AMG-517. Adherence to these procedures is vital to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent compound that requires careful handling to avoid adverse health effects. The primary hazards associated with this compound are:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Respiratory Tract Irritation: May cause respiratory irritation.[1]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Protective gloves.[1]To prevent skin contact and irritation.
Eye and Face Protection Safety goggles with side-shields.[1]To protect eyes from splashes and dust.
Skin and Body Protection Impervious clothing.[1]To prevent contamination of personal clothing and skin.
Respiratory Protection Suitable respirator.[1]To avoid inhalation of dust or aerosols, which can cause respiratory irritation.
Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Ensure a safety shower and eyewash station are readily accessible.[1]

  • Avoid the formation of dust and aerosols.[1]

2. Handling the Compound:

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the designated handling area.[1]

  • Wear all prescribed PPE as detailed in the table above.[1]

3. Storage:

  • Keep the container tightly sealed.[1]

  • Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]

  • The recommended storage temperature for the powder form is -20°C.[1]

Emergency Procedures and Accidental Release Measures

In Case of Exposure:

  • If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1]

  • If Swallowed: Rinse mouth.[1]

In Case of a Spill:

  • Evacuate personnel to a safe area.[1]

  • Ensure adequate ventilation.[1]

  • Wear full personal protective equipment, including a self-contained breathing apparatus if necessary.[1]

  • Prevent further leakage or spillage if it is safe to do so.[1]

  • Absorb solutions with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]

  • Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Collect all contaminated material for proper disposal.[1]

Disposal Plan

All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations.[1] Contact your institution's environmental health and safety department for specific guidance on chemical waste disposal.

Visual Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE handle_compound Handle this compound prep_ppe->handle_compound prep_area Prepare Well-Ventilated Area prep_area->handle_compound store_compound Store Properly handle_compound->store_compound decontaminate_area Decontaminate Work Area handle_compound->decontaminate_area remove_ppe Doff PPE decontaminate_area->remove_ppe dispose_waste Dispose of Contaminated Waste remove_ppe->dispose_waste

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amg-517
Reactant of Route 2
Reactant of Route 2
Amg-517

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。